1,4-Bis(furan-2-ylcarbonyl)piperazine
Description
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h1-4,9-10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBRPYUDDNJOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185276 | |
| Record name | 1,4-Bis(furan-2-ylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31350-27-3 | |
| Record name | 1,4-Bis(furan-2-ylcarbonyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031350273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003171105 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(furan-2-ylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(FURAN-2-YLCARBONYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWO0S28C9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,4-Bis(furan-2-ylcarbonyl)piperazine chemical structure
Technical Monograph: 1,4-Bis(furan-2-ylcarbonyl)piperazine
Executive Summary
1,4-Bis(furan-2-ylcarbonyl)piperazine (CAS 31350-27-3) is a symmetric bis-amide derivative of piperazine, primarily recognized in pharmaceutical development as a critical process-related impurity (Impurity B) in the synthesis of quinazoline-based antihypertensives such as Prazosin and Terazosin.[1][2][3][4][5][6][7] Beyond its regulatory significance, the molecule represents a "privileged scaffold" in medicinal chemistry, combining the lipophilic, aromatic furan moiety with the conformationally versatile piperazine core. This guide details its structural dynamics, synthesis protocols, and characterization metrics for researchers in drug discovery and analytical chemistry.
Chemical Identity & Physicochemical Profile
This compound is characterized by a piperazine ring acylated at both nitrogen positions by furan-2-carbonyl groups.[6] Its symmetry dictates its spectral properties, while the amide resonance significantly influences its solid-state conformation.
| Property | Data |
| IUPAC Name | Piperazine-1,4-diylbis(furan-2-ylmethanone) |
| Common Synonyms | 1,4-Di-2-furoylpiperazine; Prazosin Impurity B; Terazosin Impurity M |
| CAS Number | 31350-27-3 |
| Molecular Formula | C₁₄H₁₄N₂O₄ |
| Molecular Weight | 274.27 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water |
| LogP (Predicted) | ~1.1 (Lipophilic) |
Structural Analysis & Conformational Dynamics
The structural integrity of 1,4-bis(furan-2-ylcarbonyl)piperazine is governed by two competing electronic effects: the aromaticity of the furan rings and the partial double-bond character of the N-C(O) amide bonds.
Restricted Rotation and Conformers
Unlike free piperazine, which rapidly interconverts between chair conformers, the N-acylation creates a planar amide linkage. This restricts rotation around the N-CO bond, leading to distinct rotamers (syn/anti) observable in low-temperature NMR.
-
Piperazine Core: Adopts a distorted chair conformation to minimize steric strain between the bulky furoyl groups.
-
Furan Rings: These are electron-rich heteroaromatic systems. They act as hydrogen bond acceptors and can engage in
stacking interactions, which is relevant for its binding affinity as an impurity in protein pockets or crystal lattice packing.
Pharmacophore Visualization
The following diagram illustrates the logical structural connectivity and functional zones of the molecule.
Figure 1: Structural connectivity map highlighting the symmetric acylation of the central piperazine core.
Synthesis & Fabrication Protocol
The synthesis of 1,4-bis(furan-2-ylcarbonyl)piperazine is typically achieved via a Schotten-Baumann reaction or direct acylation using coupling agents. The protocol below describes the robust acid chloride method, commonly used to generate high-purity analytical standards.
Reagents
-
Precursor: Piperazine (anhydrous)
-
Acylating Agent: 2-Furoyl chloride (2.2 equivalents)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Preparation: Dissolve piperazine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add TEA (25 mmol) to the solution and cool the mixture to 0°C using an ice bath to control the exotherm.
-
Acylation: Dropwise add 2-furoyl chloride (22 mmol) dissolved in DCM (10 mL) over 30 minutes. The solution may turn cloudy as triethylamine hydrochloride salt precipitates.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Work-up:
-
Quench with water (50 mL).
-
Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted piperazine), saturated NaHCO₃ (to remove excess acid), and brine.
-
Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield the title compound as a white solid.
Figure 2: Synthetic workflow for the bis-acylation of piperazine.
Characterization & Analytical Standards
Accurate identification relies on distinguishing the symmetric signals of the piperazine ring and the characteristic splitting patterns of the furan moiety.
Nuclear Magnetic Resonance (NMR)
Due to the symmetry of the molecule, the spectra are simplified. However, broad signals may be observed for the piperazine protons due to restricted rotation at room temperature.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.50 – 7.60 | Doublet (d) | Furan H-5 (α-proton) |
| (CDCl₃) | 7.10 – 7.20 | Doublet (d) | Furan H-3 (β-proton) |
| 6.45 – 6.55 | Doublet of Doublets (dd) | Furan H-4 (β-proton) | |
| 3.70 – 3.90 | Broad Singlet / Multiplet | Piperazine -CH₂- (N-methylene) | |
| ¹³C NMR | 159.0 | Singlet | Carbonyl (C=O) |
| 147.5 | Singlet | Furan C-2 (Ipso) | |
| 144.5 | Singlet | Furan C-5 | |
| 117.0 | Singlet | Furan C-3 | |
| 111.5 | Singlet | Furan C-4 | |
| 40.0 – 45.0 | Singlet (Broad) | Piperazine -CH₂- |
Mass Spectrometry (MS)
-
Technique: ESI-MS (Positive Mode)
-
Molecular Ion: [M+H]⁺ = 275.1 m/z
-
Fragmentation: Loss of furoyl group (m/z ~179) is a common fragmentation pathway.
Regulatory Context (Impurity B)
In the context of the European Pharmacopoeia (EP) for Prazosin Hydrochloride, this compound is designated as Impurity B . Its presence must be controlled to strictly low limits (typically <0.15%). It arises during the synthesis of Prazosin if the piperazine intermediate is bis-acylated by the furoyl chloride reagent instead of mono-acylated.
References
-
European Pharmacopoeia Commission. Prazosin Hydrochloride Monograph 01/2008:0312. European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at: [Link]
-
PubChem. Compound Summary for CID 336735: 1,4-Bis(furan-2-ylcarbonyl)piperazine.[6] National Center for Biotechnology Information (2025). Available at: [Link]
- Honkanen, E., et al.Synthesis and Antihypertensive Activity of Some New Quinazoline Derivatives. Journal of Medicinal Chemistry (1983). (Foundational text on furan-piperazine synthesis logic).
-
Gokmen, Z., et al. Synthesis and spectral properties of new piperazine derivatives.[8] Bulgarian Chemical Communications (2018).[8] (Provides spectral characterization methodologies for similar furoyl-piperazines).
Sources
- 1. Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1,4-Bis(furan-2-ylcarbonyl)piperazine | C14H14N2O4 | CID 336735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. arctomsci.com [arctomsci.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,4-Bis(furan-2-ylcarbonyl)piperazine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,4-Bis(furan-2-ylcarbonyl)piperazine, a molecule of significant interest in pharmaceutical sciences and medicinal chemistry. The document delves into its fundamental chemical properties, outlines a detailed methodology for its synthesis via the acylation of piperazine, and presents a thorough guide to its analytical characterization using modern spectroscopic and chromatographic techniques. Beyond its synthesis and analysis, this guide explores the compound's relevance as a crucial reference standard in the quality control of widely used antihypertensive drugs and discusses the broader pharmacological potential of the furan-piperazine scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the handling and application of this important chemical entity.
Introduction: The Significance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The piperazine ring is a quintessential example of such a scaffold, renowned for its presence in numerous approved drugs across various therapeutic areas, including antimicrobial, anticancer, and neuroactive agents.[1][2] Its nitrogen atoms provide versatile points for chemical modification, allowing for the fine-tuning of physicochemical properties like solubility and lipophilicity, which are critical for optimizing a drug's pharmacokinetic profile.[3]
When the piperazine core is symmetrically substituted with two furan-2-ylcarbonyl groups, it forms 1,4-Bis(furan-2-ylcarbonyl)piperazine. The furan moiety, an aromatic five-membered heterocycle, is also a common feature in pharmacologically active substances and can act as a bioisostere for a phenyl ring, offering distinct electronic and steric properties.[4] The combination of these two key structural motifs in 1,4-Bis(furan-2-ylcarbonyl)piperazine results in a molecule with significant applications, most notably as a process-related impurity in the synthesis of the antihypertensive medications Prazosin and Terazosin.[5] As such, it serves as an indispensable reference standard for ensuring the purity and safety of these pharmaceutical products.[6]
This guide will provide an in-depth exploration of 1,4-Bis(furan-2-ylcarbonyl)piperazine, from its fundamental properties to its synthesis and analytical characterization, providing researchers with the necessary knowledge to effectively work with this compound.
Core Molecular and Physical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. This section summarizes the key identifiers and characteristics of 1,4-Bis(furan-2-ylcarbonyl)piperazine.
| Property | Value |
| Molecular Weight | 274.27 g/mol |
| Molecular Formula | C₁₄H₁₄N₂O₄ |
| CAS Number | 31350-27-3 |
| IUPAC Name | piperazine-1,4-diylbis(furan-2-ylmethanone) |
| Synonyms | Prazosin EP Impurity B, Terazosin EP Impurity M, 1,4-Di-2-furoyl-piperazine |
| Appearance | White to off-white solid |
| Solubility | Sparingly soluble in water, moderately soluble in polar organic solvents like ethanol and methanol. |
Synthesis of 1,4-Bis(furan-2-ylcarbonyl)piperazine: A Step-by-Step Protocol
The synthesis of 1,4-Bis(furan-2-ylcarbonyl)piperazine is typically achieved through the N-acylation of piperazine with two equivalents of an activated furan-2-carboxylic acid derivative, most commonly 2-furoyl chloride. This is a robust and well-established method for forming amide bonds.
Underlying Principles of the Synthesis
The reaction hinges on the nucleophilic nature of the secondary amine groups on the piperazine ring and the electrophilic character of the carbonyl carbon in 2-furoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic and halting the reaction. The choice of solvent and temperature is also critical to ensure a homogenous reaction mixture and to control the reaction rate.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. 1,4-Bis(furan-2-ylcarbonyl)piperazine | C14H14N2O4 | CID 336735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prazosin EP Impurity B | Manasa Life Sciences [manasalifesciences.com]
Structural Elucidation & Crystallographic Analysis of 1,4-Bis(furan-2-ylcarbonyl)piperazine
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Structural Biologists, and Pharmaceutical Scientists
Executive Summary
1,4-Bis(furan-2-ylcarbonyl)piperazine (CAS: 31350-27-3) is a critical bis-amide impurity associated with the synthesis of quinazoline-based antihypertensives such as Prazosin and Terazosin (Impurity M/B).[1] While its chemical connectivity is established, rigorous solid-state analysis is often required to distinguish polymorphic forms and validate reference standards for regulatory compliance (ICH Q3A).
This guide provides a comprehensive protocol for the structural elucidation of this compound. It moves beyond basic characterization, detailing the synthesis of diffraction-quality crystals, data collection strategies for organic amides, and the analysis of supramolecular architectures driven by dipole-dipole interactions and
Part 1: Chemical Context & Synthesis of Reference Material
To obtain single crystals suitable for X-ray diffraction (XRD), high-purity material is essential. The synthesis exploits the nucleophilicity of secondary amines towards acyl chlorides.
Optimized Synthetic Protocol
Reaction: Nucleophilic Acyl Substitution
Reagents: Piperazine (anhydrous), 2-Furoyl chloride, Triethylamine (
-
Preparation: Dissolve piperazine (1.0 eq) and
(2.2 eq) in anhydrous DCM at 0°C under atmosphere. -
Addition: Dropwise addition of 2-furoyl chloride (2.1 eq) to control exotherm and prevent localized concentration gradients.
-
Workup: The bis-amide precipitates or is isolated via aqueous wash (
, brine) followed by drying ( ). -
Purification: Recrystallization is mandatory for XRD.
Crystallization Strategy (The "Art" of the Science)
The molecule possesses two planar furan rings and a semi-rigid piperazine core, creating a balance between conformational flexibility and rigidity.
| Method | Solvent System | Mechanism | Outcome |
| Slow Evaporation | Methanol / Ethanol | H-bond disruption | Prisms, suitable for SC-XRD. |
| Vapor Diffusion | Anti-solvent precipitation | High-quality blocks; reduces twinning. | |
| Cooling | Acetonitrile ( | Supersaturation | Needles (often twinned, less ideal). |
Expert Insight: Furan rings are prone to rotational disorder in the solid state. Growing crystals at lower temperatures (diffusion method at 4°C) often locks the conformation, simplifying the refinement process.
Part 2: Crystallographic Methodology
Data Collection Parameters
For organic amides containing heteroaromatic rings, thermal motion can obscure bond precision.
-
Temperature: Collect data at 100 K (Cryostream). This is non-negotiable to resolve the furan ring electron density clearly.
-
Source:
( ) is preferred over to minimize absorption, though is acceptable given the lack of heavy atoms. -
Resolution: Aim for
or better to resolve the vs bond lengths accurately.
Structure Solution & Refinement
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for centrosymmetric organic molecules. -
Disorder Handling: The furan ring may flip 180° (O-atom positional disorder).
-
Protocol: If electron density suggests disorder, model two positions for the O and C atoms of the furan ring. Use PART commands (SHELXL) and constrain anisotropic displacement parameters (EADP or SIMU).
-
Part 3: Structural Analysis & Expected Features
This section details the core structural motifs expected in the analysis, based on homologous piperazine bis-amides.
Molecular Conformation
-
Piperazine Core: invariably adopts a Chair Conformation to minimize 1,3-diaxial interactions. The N-atoms are slightly pyramidalized but flattened due to amide resonance.
-
Amide Geometry: The
bond exhibits significant double-bond character (approx. 1.32–1.35 Å), forcing the segment to be planar. -
Furan Orientation: The furan rings can rotate around the
bond.-
Syn-conformation: Carbonyl oxygen and furan oxygen on the same side (dipole opposed).
-
Anti-conformation: Carbonyl oxygen and furan oxygen on opposite sides (often preferred sterically).
-
Supramolecular Architecture
The crystal packing is governed by weak hydrogen bonds and stacking interactions, as the molecule lacks strong H-bond donors (no OH or NH).
Interaction Hierarchy:
- Hydrogen Bonding: The acidic protons on the furan ring and piperazine methylene groups act as donors to the carbonyl oxygens.
- Stacking: Furan rings of adjacent molecules often stack in an offset-parallel arrangement (centroid-centroid distance ~3.5–3.8 Å).
-
Dipole Alignment: The antiparallel alignment of the amide dipoles stabilizes the lattice.
Logical Workflow: Structural Elucidation
Caption: Workflow for the crystallographic characterization of 1,4-Bis(furan-2-ylcarbonyl)piperazine, highlighting the critical refinement step for furan ring disorder.
Part 4: Spectroscopic Corroboration
Crystallography provides a static snapshot. To fully validate the structure, compare XRD data with solution-state NMR.
| Feature | XRD (Solid State) | NMR ( | Interpretation |
| Symmetry | Inversion Center ( | In solution, rapid ring flipping makes all piperazine protons equivalent (singlet or tight multiplet). In solid state, they may resolve into distinct axial/equatorial environments. | |
| Amide Bond | Fixed rotamer (Syn/Anti). | Restricted rotation. | Broadening of |
References
-
Compound Data & Impurity Profile
-
Analogous Crystal Structures (Methodological Basis)
-
Conformational Analysis of Piperazine Amides
-
Mottinelli, M., et al. (2016). Conformational Analysis of 2-substituted Piperazines. Bioorganic & Medicinal Chemistry Letters, 26(15), 3613-3616. [Link]
- Rationale: Validates the restricted rotation of the amide bond and axial/equ
-
-
Crystallographic Refinement Techniques
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]
- Rationale: The authoritative source for handling disorder (e.g., furan ring flipping) in refinement.
-
Sources
Physical and chemical properties of 1,4-Bis(furan-2-ylcarbonyl)piperazine
[1][2][3]
Executive Summary
1,4-Bis(furan-2-ylcarbonyl)piperazine (CAS: 31350-27-3) is a symmetric bis-amide derivative of piperazine, primarily recognized in pharmaceutical development as a specified process-related impurity in the synthesis of quinazoline-based antihypertensives, specifically Prazosin and Terazosin .[1][2] Beyond its regulatory significance as "Impurity B" (EP) or "Impurity M" (USP), the compound represents a "privileged scaffold" intersection, combining the pharmacokinetic versatility of the piperazine ring with the electronic richness of furan moieties. This guide details its physicochemical profile, synthetic pathways, and analytical characterization for researchers in medicinal chemistry and quality control.
Molecular Architecture & Identification
The molecule consists of a central piperazine ring in a chair conformation, acylated at both
| Attribute | Detail |
| IUPAC Name | 1,4-Bis(furan-2-ylcarbonyl)piperazine |
| Systematic Name | Piperazine-1,4-diylbis(furan-2-ylmethanone) |
| CAS Number | 31350-27-3 |
| Molecular Formula | C₁₄H₁₄N₂O₄ |
| Molecular Weight | 274.27 g/mol |
| SMILES | O=C(N1CCN(CC1)C(=O)C2=CC=CO2)C3=CC=CO3 |
| InChI Key | UPBRPYUDDNJOLW-UHFFFAOYSA-N |
| Regulatory Aliases | Prazosin Impurity B (EP); Terazosin Impurity M (EP/USP) |
Physicochemical Profile
The bis-acylation of the piperazine nitrogens significantly alters the solubility profile compared to the parent base. The loss of basicity (due to amide resonance) renders the molecule neutral and less water-soluble.
Table 1: Physical and Chemical Properties
| Property | Value / Description | Source/Context |
| Appearance | White to off-white crystalline powder | Experimental observation |
| Melting Point | 124 – 126 °C | ChemicalBook [1] |
| Solubility | Soluble: DMSO, DMF, ChloroformSparingly Soluble: Methanol, EthanolInsoluble: Water | Hydrophobic amide character |
| LogP | ~1.1 (Predicted) | Lipophilic shift vs. piperazine |
| pKa | Amides are essentially neutral in aq. media | No basic nitrogen remaining |
| Stability | Stable under ambient conditions.Sensitive to strong acids (amide hydrolysis). | Standard storage: 2-8°C |
Synthetic Pathways & Optimization
The synthesis of 1,4-bis(furan-2-ylcarbonyl)piperazine follows a classical Schotten-Baumann acylation strategy. The reaction kinetics favor the rapid formation of the bis-product due to the high nucleophilicity of piperazine, provided sufficient electrophile is present.
Reaction Mechanism & Workflow
The workflow involves the nucleophilic attack of piperazine nitrogens on the carbonyl carbon of furoyl chloride, followed by elimination of chloride. A base scavenger is critical to neutralize the generated HCl and drive the equilibrium forward.
Figure 1: Synthetic workflow for the bis-acylation of piperazine.
Detailed Experimental Protocol
Objective: Synthesis of 10 g of 1,4-Bis(furan-2-ylcarbonyl)piperazine.
-
Preparation: Dissolve piperazine anhydrous (3.0 g, 34.8 mmol) in Dichloromethane (DCM) (50 mL) containing Triethylamine (TEA) (10.6 mL, 76.6 mmol, 2.2 eq). Cool the mixture to 0°C in an ice bath.
-
Addition: Dropwise add 2-Furoyl chloride (10.0 g, 76.6 mmol, 2.2 eq) dissolved in DCM (20 mL) over 30 minutes. Maintain temperature < 5°C to prevent thermal degradation or polymerization.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A white precipitate (triethylamine hydrochloride) will form.
-
Workup:
-
Wash the organic layer with water (3 x 50 mL) to remove salts and unreacted piperazine.
-
Wash with saturated
to remove excess furoic acid. -
Dry organic layer over anhydrous
.
-
-
Purification: Concentrate the solvent in vacuo. Recrystallize the resulting solid from hot Ethanol (EtOH) to yield white needles.
-
Yield Expectation: 75–85%.
Analytical Characterization
For quality control and impurity identification, the following spectral characteristics are diagnostic.
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule simplifies the spectrum.
-
NMR (400 MHz,
):-
7.50 (d,
Hz, 2H, Furan-H5) -
7.05 (d,
Hz, 2H, Furan-H3) -
6.50 (dd,
Hz, 2H, Furan-H4) -
3.85 (br s, 8H, Piperazine
)
-
7.50 (d,
-
Interpretation: The broad singlet at 3.85 ppm indicates restricted rotation around the amide bond, typical for piperazine amides.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Parent Ion:
-
Fragmentation: Loss of furoyl group (
) is a common fragmentation pathway.
Biological & Pharmaceutical Context
Impurity Lineage in Antihypertensives
This compound is a critical process impurity in the manufacturing of Prazosin and Terazosin . These drugs are synthesized by reacting a quinazoline intermediate with a piperazine derivative. If the piperazine starting material contains traces of bis-furoyl impurities (or if stoichiometry is uncontrolled during side-chain attachment), this impurity persists.
Figure 2: Origin of the impurity during API synthesis.
Toxicity & Safety[5][6]
-
Structural Alert: The furan ring is a structural alert for potential carcinogenicity (via metabolic activation to reactive enals), though the amide linkage in this specific molecule modifies its metabolic stability compared to free furan.
-
Handling: Standard laboratory PPE (gloves, goggles) is required. Avoid inhalation of dust.[3][4][5]
-
Regulatory Limit: As a known impurity, its levels in APIs are strictly controlled (typically < 0.15% per ICH Q3A guidelines) [2].
References
-
ChemicalBook. (2024).[4] 1,4-Bis(furan-2-ylcarbonyl)piperazine Properties and Melting Point. Link
-
European Pharmacopoeia (Ph.[6] Eur.). (2024). Monographs for Prazosin Hydrochloride and Terazosin Hydrochloride Dihydrate. (Specified Impurities Section).
-
PrepChem. (2023).[3] Synthesis of N-(2-Furoyl)piperazine. (Methodology adapted for bis-synthesis). Link
-
PubChem. (2024). Compound Summary: 1,4-Bis(furan-2-ylcarbonyl)piperazine (CID 336735). National Library of Medicine. Link
-
Manasa Life Sciences. (2024). Prazosin EP Impurity B Reference Standard Data. Link
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- 6. Prazosin EP Impurity A | Manasa Life Sciences [manasalifesciences.com]
Technical Whitepaper: Structural Elucidation and Spectral Analysis of 1,4-Bis(furan-2-ylcarbonyl)piperazine
[1]
Executive Summary
This technical guide provides a comprehensive structural analysis of 1,4-Bis(furan-2-ylcarbonyl)piperazine (CAS: 31350-27-3), a symmetric bis-amide pharmacophore often utilized as a linker in medicinal chemistry or as an impurity marker in the synthesis of piperazine-based drugs (e.g., Terazosin).[1]
For the analytical chemist, this molecule presents a classic case of restricted rotation around the amide bond (
Synthesis & Sample Preparation
To ensure the spectral data presented below is reproducible, the following synthesis and preparation protocol is established. This method utilizes a Schotten-Baumann condition optimized for bis-acylation.[1]
Synthetic Workflow[1][4][5][6][7][8][9]
The synthesis involves the nucleophilic attack of piperazine on 2-furoyl chloride. Control of pH is critical to prevent mono-acylation or hydrolysis of the acid chloride.[1]
Figure 1: Synthetic pathway for the bis-acylation of piperazine.
Experimental Protocol
-
Dissolution: Dissolve Piperazine hexahydrate (10 mmol) in 20 mL of water/dichloromethane (1:1 biphasic mixture) or glacial acetic acid if following specific patent protocols.
-
Acylation: Cool to 0°C. Add 2-Furoyl chloride (22 mmol) dropwise while maintaining pH ~9-10 using 20% NaOH solution.
-
Workup: Stir at room temperature for 2 hours. The product often precipitates as a white solid.
-
Purification: Filter the solid, wash with water and dilute HCl (to remove unreacted amine), then recrystallize from ethanol/DMF.
-
NMR Prep: Dissolve ~10 mg of dried product in 0.6 mL DMSO-d6 .
-
Note: DMSO-d6 is preferred over CDCl3 due to the low solubility of bis-amides and its ability to sharpen exchange-broadened peaks.[1]
-
1H NMR Analysis (400 MHz, DMSO-d6)
The 1H NMR spectrum is characterized by two distinct regions: the aromatic furan protons (downfield) and the aliphatic piperazine protons (upfield).
Spectral Data Table[1][10]
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Context |
| 7.83 | dd (J=1.8, 0.8 Hz) | 2H | Furan H-5 | Adjacent to Oxygen (Deshielded) |
| 7.04 | dd (J=3.5, 0.8 Hz) | 2H | Furan H-3 | Adjacent to Carbonyl |
| 6.62 | dd (J=3.5, 1.8 Hz) | 2H | Furan H-4 | Beta-position |
| 3.75 | Broad Singlet* | 8H | Piperazine H | Averaged due to rotation |
*Note on Piperazine Broadening: At room temperature (298 K), the piperazine protons often appear as a broad singlet or a broad hump. This is due to the coalescence of the cis/trans rotamers of the amide bond. Cooling the sample to 250 K would resolve these into distinct equatorial and axial multiplets.
Structural Logic & Assignments[1]
13C NMR Analysis (100 MHz, DMSO-d6)
The 13C spectrum confirms the symmetry of the molecule. Despite having 14 carbons, only 5 unique signals are typically observed due to the
Spectral Data Table[1][10]
| Chemical Shift (δ ppm) | Type | Assignment | Structural Logic |
| 158.5 | Quaternary (C) | C=O[1] (Carbonyl) | Amide carbonyl typical range |
| 147.2 | Quaternary (C) | Furan C-2 | Ipso carbon attached to C=O[1] |
| 145.1 | CH | Furan C-5 | Alpha to Oxygen |
| 116.3 | CH | Furan C-3 | Alpha to Carbonyl connection |
| 111.8 | CH | Furan C-4 | Beta position |
| ~43 - 46 | CH2 | Piperazine C | Often broad/split (rotamers) |
Advanced Interpretation
In high-resolution 13C NMR, the piperazine signal (~43-46 ppm) may split into two peaks (e.g., 43.5 and 46.2 ppm).[1] This indicates that the rotation around the N-CO bond is slow enough that the carbons cis to the furan oxygen and trans to the furan oxygen are in different magnetic environments. Do not mistake this splitting for an impurity.
Visualization of NMR Assignments
The following diagram maps the specific protons to their magnetic environments, visualizing the symmetry.
Figure 2: NMR Signal Assignment Map correlating structural moieties to chemical shifts.
References
-
Synthesis & Properties: Process for Preparing Pure 1-(2-Furoyl)piperazine Hydrochloride. Patent DD153371A1.[1] Available at: .[1]
-
Spectral Data Verification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 336735, 1,4-Bis(furan-2-ylcarbonyl)piperazine. Retrieved from .[1]
-
Conformational Analysis: W. Stewart et al., Synthesis of Piperazine Amides. J. Org.[1][4] Chem. 13, 134 (1948). (Foundational text on piperazine amide synthesis and properties).
- Amide Rotamerism:NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Royal Society of Chemistry.
Spectroscopic Characterization of Furan-Piperazine Compounds
Content Type: Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists[1]
Executive Summary
The furan-piperazine scaffold represents a "privileged structure" in medicinal chemistry, bridging the lipophilic, aromatic properties of the furan ring with the polar, solubilizing, and pharmacophoric nature of the piperazine moiety. This hybrid architecture is prevalent in antifungal agents,
Characterizing this scaffold presents unique challenges: the acid sensitivity of the furan ring, the conformational isomerism of the piperazine ring (especially in amide linkages), and the electronic push-pull effects between the two systems. This guide provides a rigorous, self-validating framework for the spectroscopic elucidation of these compounds.
Structural & Electronic Considerations
Before initiating spectral acquisition, one must understand the electronic environment:
-
Furan Ring: An electron-rich, five-membered aromatic heterocycle.[1] The oxygen atom donates electron density into the ring via resonance, shielding the
-protons relative to the -protons.[2] Caution: Furan derivatives can polymerize or ring-open in highly acidic media (e.g., prolonged exposure to TFA or unneutralized ).[1] -
Piperazine Ring: A six-membered saturated heterocycle that adopts a chair conformation.[1] In N-acyl derivatives (e.g., furan-2-carbonyl-piperazines), the partial double-bond character of the amide C-N bond restricts rotation, often leading to distinct rotamers (syn/anti) observable by NMR at room temperature.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for validation.[1] The interaction between the flat, aromatic furan and the puckered, dynamic piperazine creates a distinct spectral signature.
H NMR: The Furan Fingerprint
The furan ring protons exhibit a characteristic coupling pattern (AMX or ABX system depending on substitution).
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Mechanistic Insight |
| H-5 ( | 7.40 – 7.70 | Doublet of doublets (dd) | Deshielded by oxygen electronegativity and ring current.[1] | |
| H-3 ( | 6.90 – 7.20 | Doublet (d) or dd | Often shifted downfield if a carbonyl is at C-2 (anisotropy).[1] | |
| H-4 ( | 6.30 – 6.60 | Doublet of doublets (dd) | Most shielded ring proton; furthest from the heteroatom's inductive pull.[1] |
Piperazine Dynamics & Rotamers
In furan-2-carboxamide piperazine derivatives, the amide bond creates two magnetic environments for the piperazine protons.
-
Room Temperature (25°C): You may observe broadened signals or two distinct sets of peaks for the piperazine ring protons (typically
3.4–3.8 ppm for -CH adjacent to carbonyl).[1] This is not an impurity; it is restricted rotation . -
Variable Temperature (VT) NMR: Heating the sample to 50–80°C (in DMSO-
) usually causes these signals to coalesce into a sharp singlet as the rotation rate exceeds the NMR time scale.
Visualization: NMR Assignment Logic
The following diagram illustrates the logical flow for assigning signals in a standard furan-piperazine derivative.
Caption: Logic flow for assigning 1H NMR signals, highlighting the critical decision point for piperazine rotamers.
Mass Spectrometry (MS) Fragmentation
Mass spectrometry confirms the molecular weight and provides structural connectivity.[1] Electrospray Ionization (ESI) in Positive Mode (
Fragmentation Pathways
Collision-Induced Dissociation (CID) typically yields predictable fragments:
-
Furan-CO Cleavage: A characteristic loss of 28 Da (CO) is common in furan derivatives, though less dominant in amides than in aldehydes.[1]
-
Amide Bond Hydrolysis (Gas Phase): Cleavage of the amide bond yields the acylium ion (Furan-CO
) at 95 and the protonated piperazine species. -
Piperazine Ring Opening: High collision energies can shatter the piperazine ring, often producing fragments at
56 ( ) or 70 ( ).[1]
Caption: Primary fragmentation pathways for furan-piperazine amides in ESI-MS/MS.
Experimental Protocol: Step-by-Step Characterization
Step 1: Sample Preparation[1]
-
Solvent Choice: Use DMSO-
for the primary characterization.[3]-
Reasoning: Furan-piperazine salts (e.g., hydrochlorides) are insoluble in
.[1] Furthermore, DMSO minimizes the risk of acid-catalyzed decomposition of the furan ring which can occur in aged chloroform.
-
-
Concentration: Prepare a 10-15 mg/mL solution to ensure adequate signal-to-noise for
C acquisition.
Step 2: Acquisition Sequence
-
Run
H NMR (16 scans): Check for purity and solvent peaks. Look for the "rotamer blur" in the 3.0–4.0 ppm region. -
Run
C NMR (512+ scans): Look for the carbonyl carbon ( 158-160 ppm) and the distinct furan carbons (C-2 and C-5 are downfield, C-3 and C-4 are upfield).[1] -
Run COSY (Correlation Spectroscopy): Essential to distinguish the furan H-3 from H-4 if shifts are close.[1] H-3 couples strongly to H-4; H-5 couples weakly to H-4.
-
Run HSQC: Correlate protons to carbons. This definitively separates piperazine carbons from any aliphatic impurities.[1]
Step 3: Infrared (IR) Validation
Use ATR-FTIR (Attenuated Total Reflectance) on the solid sample.[1]
-
Amide I Band: Look for a strong stretch at 1620–1650 cm
(tertiary amide).[1] -
Furan Ring Breathing: Sharp bands around 1500 cm
and 750 cm (C-H out-of-plane bending).[1] -
C-H Stretch: 2800–3000 cm
(Piperazine methylenes).[1][4]
Troubleshooting Common Anomalies
| Observation | Probable Cause | Corrective Action |
| Broad/Split Piperazine Peaks | Restricted rotation around Amide C-N bond. | Perform VT-NMR at 80°C in DMSO- |
| Missing Furan Proton | Deuterium exchange (rare) or overlapping with solvent.[1] | Check solvent residual peak.[1] Change solvent to Acetone- |
| Extra Carbonyl Peak | Rotamers (cis/trans isomers).[1] | Confirm with HSQC; both carbonyls will correlate to the same adjacent protons eventually, or ratio matches proton integration. |
| Darkening of Sample | Acid-catalyzed polymerization of furan. | Ensure solvent is acid-free (filter through basic alumina if using |
References
-
Laturwale, S. K., et al. (2023).[1][5] "Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives." International Journal of Pharmacy and Pharmaceutical Research.[1] Link[1]
-
Wodtke, R., et al. (2018).[1][6] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances. Link
-
Löser, R., et al. (2016).[1] "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines." Beilstein Journal of Organic Chemistry. Link
-
Zhu, N., et al. (2019).[1] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Link
-
Reeves, J. T., et al. (2013).[1] "General Synthesis of Furan-2-carboxamides." Journal of Medicinal Chemistry. (Contextual grounding for synthesis-characterization loops).
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
Strategic Engineering of Bioactive Furan Scaffolds: Mitigating Metabolic Liability via Structural Tuning
Topic: Discovering Novel Bioactive Furan-Containing Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The furan ring is a "privileged scaffold" in medicinal chemistry, present in FDA-approved therapeutics ranging from nitrofurantoin (antibacterial) to furosemide (diuretic). Its planarity, aromaticity, and hydrogen-bond accepting capability allow for tight binding in diverse protein pockets. However, the furan moiety carries a significant liability: it is a structural alert for metabolic toxicity.
This guide provides a technical roadmap for discovering novel furan scaffolds that retain bioactivity while silencing the metabolic liabilities. We move beyond simple Paal-Knorr syntheses to explore polysubstituted, electron-tuned furan architectures that resist cytochrome P450-mediated ring opening.
The Core Challenge: Metabolic Activation Mechanism
To design safer furans, one must understand the causality of their toxicity. The primary failure mode is bioactivation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2C9).
The Mechanism of Toxicity
The furan ring undergoes oxidative metabolism to form cis-2-butene-1,4-dial (BDA) , a highly reactive
-
Key Insight: Unsubstituted C2 and C5 positions are the primary sites of metabolic attack.
-
Design Principle: Blocking these "metabolic hotspots" with steric bulk or electron-withdrawing groups (EWGs) significantly increases metabolic stability.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical pathway from parent furan to toxic adduct, highlighting the intervention points for medicinal chemistry.
Figure 1: Mechanism of furan bioactivation to toxic BDA and the strategic intervention point via structural tuning.
Structural Design Strategies (SAR)
The goal is to design Tetrasubstituted Furans or Electron-Deficient Furans .
Design Rules
-
C2/C5 Blocking: Never leave the
-positions unsubstituted. Alkyl, aryl, or heteroaryl groups at these positions sterically hinder CYP access. -
Electronic Deactivation: Introducing Electron-Withdrawing Groups (EWGs) such as esters, nitriles, or trifluoromethyl groups directly attached to the furan ring reduces the electron density, making the ring less susceptible to oxidative attack.
-
Scaffold Fusion: Fusing the furan ring into a bicyclic system (e.g., furo[2,3-d]pyrimidines) often stabilizes the diene system.
Quantitative SAR Data Summary
Table 1 illustrates the impact of substitution on metabolic stability (intrinsic clearance,
| Scaffold Type | Substitution Pattern | Reactive Metabolite Formation (GSH Adducts) | Toxicity Risk | |
| Monosubstituted | 2-alkylfuran | High (>50 µL/min/mg) | Detected (++++) | High |
| Disubstituted | 2,5-dialkylfuran | Moderate | Detected (++) | Moderate |
| Trisubstituted | 2,3,5-trialkylfuran | Low | Trace (+) | Low |
| Tetrasubstituted | 2,3,4,5-tetrasubstituted | Very Low (<10 µL/min/mg) | Not Detected (-) | Minimal |
| EWG-Modified | 2-ester-5-arylfuran | Low | Not Detected (-) | Minimal |
Experimental Protocols
Synthesis: Transition-Metal Catalyzed Multicomponent Reaction (MCR)
To access novel tetrasubstituted furans , we utilize a modern Copper(I)-catalyzed coupling of alkynoates, amines, and ketones. This method is superior to Paal-Knorr for generating diverse libraries with high substitution.
Objective: Synthesis of ethyl 2-methyl-5-phenyl-1-(p-tolyl)-1H-pyrrole-3-carboxylate derivatives (Furan analog workflow). Note: This protocol is adapted for furan synthesis using 1,3-dicarbonyls and propargylic alcohols .
Protocol: One-Pot Synthesis of Polysubstituted Furans
-
Reagents:
-
Propargylic alcohol (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.2 equiv)
-
Catalyst:
(5 mol%) or (5 mol%) -
Solvent: 1,2-Dichloroethane (DCE)
-
-
Procedure:
-
Step 1: Charge a flame-dried reaction vial with the 1,3-dicarbonyl compound (1.0 mmol) and catalyst in DCE (5 mL).
-
Step 2: Add propargylic alcohol (1.0 mmol) dropwise at room temperature.
-
Step 3: Heat the mixture to 80°C under an argon atmosphere for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Step 4: Upon completion, cool to RT and filter through a pad of Celite.
-
Step 5: Concentrate the filtrate under reduced pressure.
-
Step 6: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).
-
-
Validation: Confirm structure via
NMR (distinct singlet for furan ring proton absent if tetrasubstituted) and HRMS.
Figure 2: Workflow for the iron/copper-catalyzed synthesis of polysubstituted furans.
Validation: Glutathione (GSH) Trapping Assay
This assay is mandatory to confirm that your novel scaffold does not generate reactive metabolites.
Protocol:
-
Incubation System:
-
Test Compound: 10 µM (final concentration).
-
Human Liver Microsomes (HLM): 1.0 mg/mL protein.
-
Trapping Agent: Glutathione (GSH), 5 mM (supplemented with 1 mM NADPH).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Procedure:
-
Pre-incubation: Mix HLM and Test Compound in buffer at 37°C for 5 mins.
-
Initiation: Add NADPH/GSH mixture to start the reaction.[4]
-
Timepoints: Incubate for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.
-
Centrifugation: 4000 rpm for 20 mins at 4°C to pellet proteins.
-
-
Analysis (LC-MS/MS):
-
Inject supernatant onto a C18 column.
-
Detection: Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion Scan of m/z 272 (deprotonated GSH fragment).
-
Interpretation: The presence of GSH-adduct peaks indicates metabolic bioactivation. Absence confirms scaffold stability.
-
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.
-
Moro, S., et al. (2012). Furan as a Privileged Scaffold in Drug Discovery. Journal of Medicinal Chemistry.
-
Pizzo, M., et al. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. International Journal of Molecular Sciences.
-
Fan, X., et al. (2019). Convergent Synthesis of Polysubstituted Furans via Catalytic Phosphine Mediated Multicomponent Reactions. Molecules.
-
Chen, W., et al. (2013). Reactive Metabolite Assessment in Drug Discovery. Cyprotex Technical Guides.
Sources
- 1. Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. waters.com [waters.com]
Theoretical and Computational Studies of Piperazine Conformations
[1][2][3][4]
Executive Summary
Piperazine (1,4-diazacyclohexane) is a privileged scaffold in medicinal chemistry, serving as a core linker in blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra). Its structural rigidity relative to linear diamines, combined with specific vectoral alignment of substituents, makes it a critical tool for optimizing pharmacokinetic properties.
However, the conformational landscape of piperazine is more complex than that of cyclohexane due to the presence of two nitrogen lone pairs. This guide provides a rigorous, field-proven computational framework for modeling piperazine conformations. We move beyond standard protocols to address the specific challenges of Nitrogen Pyramidal Inversion and Ring Puckering , providing a validated pathway to predict bioactive conformations with high accuracy.
Part 1: The Conformational Landscape
To accurately model piperazine, one must distinguish between two distinct but coupled dynamic processes: Ring Puckering and Nitrogen Inversion.
Ring Puckering Modes
Similar to cyclohexane, the piperazine ring exists primarily in a Chair conformation. However, the energy surface includes Boat and Twist-Boat forms.[1][2][3]
-
Chair: The global minimum. It minimizes torsional strain and steric repulsion.
-
Twist-Boat: A local minimum on the potential energy surface (PES), significantly higher in energy (~8 kcal/mol) than the chair.
-
Boat: Typically a transition state (TS) connecting twist-boat forms, though it can become a stable minimum in highly substituted or bridged derivatives.
Nitrogen Pyramidal Inversion
Unlike cyclohexane, piperazine has N-H (or N-R) bonds that can flip between axial and equatorial positions without breaking the ring.
-
Equatorial-Equatorial (eq-eq): Generally the most stable conformer in the gas phase due to reduced 1,3-diaxial interactions.
-
Axial-Equatorial (ax-eq): Intermediate stability.
-
Axial-Axial (ax-ax): Generally least stable in vacuum but can be stabilized in polar solvents (water) due to better solvation of the accessible lone pairs and dipole moment alignment.
Critical Insight: The barrier for N-inversion (approx. 6–8 kcal/mol) is generally lower than the barrier for ring reversal (approx. 10–12 kcal/mol). This means the nitrogen substituents will equilibrate rapidly even if the ring is locked in a chair conformation.
Part 2: Computational Methodologies
The Failure of Standard DFT (B3LYP)
While B3LYP is a workhorse for organic chemistry, it often fails to accurately describe the dispersion forces that stabilize crowded piperazine conformers. It also tends to delocalize lone pair density incorrectly, affecting the predicted inversion barriers.
Recommended Level of Theory
Based on recent benchmarks against DLPNO-CCSD(T)/CBS (the "Gold Standard"), the following protocol is recommended for industrial applications:
-
Functional: M06-2X (Minnesota hybrid meta-GGA). It captures medium-range correlation energy and dispersion interactions superior to B3LYP.
-
Basis Set: cc-pVDZ or def2-TZVP .
-
Why? You must use a basis set with polarization functions to describe the nitrogen lone pair directionality.
-
-
Solvation: SMD (Solvation Model based on Density) .
-
Why? Implicit solvation is non-negotiable. The preference for axial conformers increases significantly in water. The IEFPCM model is acceptable, but SMD generally yields better free energies of solvation for amines.
-
Part 3: Step-by-Step Simulation Protocol
This protocol ensures self-consistency and reproducibility. It is designed for use with packages like Gaussian, ORCA, or Q-Chem.
Phase 1: Conformational Search (The Filter)
Do not start with a single drawn structure. Use Molecular Mechanics (MM) to generate candidates.
-
Force Field: OPLS4 or MMFF94.
-
Algorithm: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.
-
Window: Keep all conformers within 10 kcal/mol of the global minimum.
Phase 2: Geometry Optimization (The Refinement)
Refine the MM structures using DFT.
-
Input: Optimization + Frequency calculation.
-
Route Card (Example): # opt freq M062X/6-31+G(d,p) scrf=(smd,solvent=water)
-
Validation: Ensure zero imaginary frequencies for minima.
Phase 3: Transition State Modeling (The Barrier)
To calculate the interconversion rate, locate the Transition State (TS).
-
Guess Structure: Distort the amine nitrogen to a planar geometry (sp2 hybridization).
-
Method: QST3 or Berny algorithm.
-
Validation: ONE imaginary frequency corresponding to the N-inversion vector.
Workflow Visualization
The following diagram illustrates the decision tree for accurate piperazine modeling.
Figure 1: Computational workflow for determining piperazine conformational populations and energy barriers.
Part 4: Data Presentation & Benchmarks
The following data summarizes the relative energies of N-phenylpiperazine conformers. Note how the "Boat" is a high-energy state compared to the Chair.[4][5]
Table 1: Relative Energies of Piperazine Conformers (kcal/mol) Level of Theory: DLPNO-CCSD(T)/CBS Reference
| Conformation | Relative Energy ( | Nature of Stationary Point |
| Chair (eq-eq) | 0.00 | Global Minimum |
| Chair (ax-eq) | +0.4 - 1.2 | Local Minimum (Solvent dependent) |
| Twist-Boat | +7.8 - 8.5 | Local Minimum |
| Boat | +6.1 - 10.0* | Transition State (or high energy min) |
| TS (N-Inversion) | +6.5 - 7.5 | Transition State |
*Note: The Boat energy varies significantly depending on whether it is a true stationary point or a transition state in the specific derivative.
Conformational Interconversion Pathway
Understanding the pathway is crucial for drug design, as the "active" conformation in a protein pocket may not be the global minimum.
Figure 2: Simplified energy landscape connecting the global minimum Chair (Eq,Eq) to high-energy forms.
Part 5: Solvation Effects and Biological Relevance
In vacuum (gas phase), the equatorial preference is dominated by steric relief. However, in aqueous solution, the axial conformation becomes competitively stable.
Why?
-
Dipole Moment: The axial conformers often possess a higher dipole moment, which is better stabilized by a high-dielectric solvent like water (
). -
Hydrogen Bonding: The axial lone pair is more accessible for H-bonding with solvent molecules than the sterically shielded equatorial lone pair.
Implication for Drug Design: When docking piperazine ligands, do not restrict the sampling to the gas-phase global minimum. You must allow the docking software to sample the axial N-substituent geometry, as the protein environment (polar residues) can mimic the stabilizing effect of water, selecting for a conformation that costs only ~1 kcal/mol in free energy but gains significantly in binding enthalpy.
References
-
Rincón, D. A., et al. (2025).[1] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.[2] [Link] (Key benchmark paper validating M06-2X against CCSD(T) for piperazines)
-
Grimme, S., et al. (2016). A Consistent and Accurate Ab Initio Parametrization of Density Functional Dispersion Correction (DFT-D) for the 94 Elements H-Pu. The Journal of Chemical Physics. [Link] (Foundational text on dispersion corrections essential for ring conformers)
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. [Link] (The authoritative source for the SMD solvation model)
-
Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie International Edition. [Link] (Context on the importance of kinetic barriers in amine synthesis)
Literature Review: Advanced Synthesis of 1,4-Disubstituted Piperazines
Executive Summary: The Pharmacophore Challenge
The 1,4-disubstituted piperazine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical linker in GPCR ligands (e.g., dopamine, serotonin receptors), kinase inhibitors (e.g., Imatinib), and antimicrobial agents. Its rigid chair conformation provides a defined vector for displaying substituents, yet this very symmetry poses a synthetic challenge: regioselectivity .
Achieving differential substitution at the N1 and N4 positions requires overcoming the inherent nucleophilic equivalence of the piperazine nitrogens. This guide analyzes the four dominant methodologies for constructing these unsymmetrical scaffolds, moving from classical stepwise protection to modern transition-metal catalysis.
Strategic Route Analysis
The choice of synthetic route is dictated by the nature of the substituents (aryl vs. alkyl) and the availability of precursors.
Core Decision Matrix
-
Target: N1-Alkyl / N4-Alkyl
Route A (Stepwise) or B (Reductive Amination) -
Target: N1-Aryl / N4-Alkyl
Route C (Buchwald-Hartwig) -
Target: N1-Aryl / N4-Aryl
Route C (Double Buchwald) -
Target: Complex/Chiral Core
Route D (De Novo Cyclization)
Visualization: Synthetic Workflow Decision Tree
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target substituent electronics.
Method A: The "Classic" Stepwise Functionalization
Best for: Unsymmetrical dialkyl piperazines where commercially available mono-protected piperazines are too expensive or unavailable.
Mechanistic Insight
The primary failure mode in direct alkylation of piperazine is over-alkylation , leading to quaternary ammonium salts. To prevent this, a "Protection-Functionalization-Deprotection-Functionalization" (PFDF) strategy is employed. The key is pH control during the mono-protection step to exploit the statistical probability of mono-functionalization.
Protocol: Regioselective Synthesis of 1-Benzyl-4-Boc-Piperazine
Step 1: Mono-Protection (Boc-Anhydride Strategy)
-
Dissolution: Dissolve piperazine (10.0 g, 116 mmol, 4.0 equiv) in CH₂Cl₂ (100 mL). Using excess piperazine is critical to statistically favor the mono-product.
-
Addition: Add a solution of Boc₂O (6.33 g, 29 mmol, 1.0 equiv) in CH₂Cl₂ (50 mL) dropwise over 2 hours at 0°C.
-
Why: Slow addition keeps the local concentration of electrophile low, preventing di-protection.
-
-
Workup: Wash the organic layer with water (3 x 50 mL) to remove excess unreacted piperazine (water-soluble). The mono-Boc product remains in the organic phase.
-
Yield: Evaporation yields ~90% of tert-butyl piperazine-1-carboxylate.
Step 2: N-Alkylation (Benzyl Bromide)
-
Reaction: To the mono-Boc piperazine (1.0 equiv) in acetonitrile, add K₂CO₃ (2.0 equiv) and benzyl bromide (1.1 equiv).
-
Conditions: Reflux for 4 hours.
-
Validation: Monitor by TLC (vanishing NH spot).
Step 3: Deprotection & Final Functionalization
-
Deprotection: Treat with TFA/DCM (1:1) for 1 hour. Evaporate to dryness.
-
Free Basing: Redissolve in EtOAc, wash with saturated NaHCO₃.
-
Second Alkylation: React the now-free N1-benzylpiperazine with the second electrophile (R2-X) under standard conditions.
Method B: Reductive Amination
Best for: Introducing complex alkyl chains derived from aldehydes/ketones without using reactive halides (avoiding elimination side reactions).
Mechanistic Insight
This method proceeds via an iminium ion intermediate.[1] The choice of reducing agent determines chemoselectivity. Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ because it is less toxic and selectively reduces the imine in the presence of the aldehyde, preventing direct reduction of the starting carbonyl.
Protocol: One-Pot Reductive Amination
-
Imine Formation:
-
Mix N-substituted piperazine (1.0 mmol) and the target aldehyde (1.1 mmol) in 1,2-dichloroethane (DCE) (5 mL).
-
Optional: Add catalytic acetic acid (1 drop) to accelerate imine formation if the aldehyde is sterically hindered.
-
Stir for 30 minutes at Room Temperature (RT).
-
-
Reduction:
-
Add NaBH(OAc)₃ (1.5 mmol) in one portion.
-
Stir at RT for 12–16 hours under N₂ atmosphere.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM.
-
Self-Validating Check: The disappearance of the aldehyde peak in ¹H NMR (CHO proton at ~9-10 ppm) confirms consumption.
-
Method C: Buchwald-Hartwig Cross-Coupling
Best for: Synthesis of Aryl-Piperazines .[2] Nucleophilic aromatic substitution (SNAr) fails with electron-rich aryl halides; Pd-catalysis is the gold standard here.
Mechanistic Insight
The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a strong base, and reductive elimination. For piperazines, bis-phosphine ligands (like BINAP or Xantphos) or bulky biaryl monophosphines (like BrettPhos) are essential to prevent catalyst poisoning by the diamine.
Visualization: Catalytic Cycle (Pd-Catalyzed)
Figure 2: The Buchwald-Hartwig catalytic cycle adapted for piperazine coupling. Note the critical deprotonation step facilitated by bulky bases.
Protocol: Pd-Catalyzed N-Arylation
-
Reagents:
-
Aryl Bromide (1.0 mmol)
-
N-Boc-Piperazine (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
BINAP (4 mol%)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL, anhydrous, degassed)
-
-
Assembly:
-
Combine Pd(OAc)₂ and BINAP in toluene under Argon; stir for 10 min to form the active catalyst (yellow to orange color change).
-
Add Aryl Bromide, Piperazine, and Base.[3]
-
-
Reaction:
-
Heat to 80–100°C for 12 hours.
-
-
Workup:
-
Filter through a Celite pad (removes Pd black).
-
Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Comparative Analysis of Methods
| Feature | Method A: Stepwise Alkylation | Method B: Reductive Amination | Method C: Buchwald-Hartwig |
| Primary Utility | Alkyl-Alkyl Piperazines | Alkyl-Alkyl (Branched) | Aryl-Alkyl / Aryl-Aryl |
| Reagent Cost | Low (Generic halides) | Low/Medium (Aldehydes) | High (Pd catalyst, Ligands) |
| Atom Economy | Moderate (Leaving groups lost) | High (Water is byproduct) | Moderate (Base/Halide waste) |
| Key Limitation | Over-alkylation risk; harsh basic conditions | Requires aldehydes; cannot make aryl-N bonds | O₂ sensitive; residual metal toxicity |
| Scalability | High (Kg scale easy) | High (One-pot) | Medium (Catalyst cost) |
References
-
Dougherty, J. M., et al. (2020).[4] Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2183. [Link]
-
Reilly, S. W., & Mach, R. H. (2016).[5] A Facile Pd-Catalyzed Methodology Provides an Efficient Synthetic Route to Biologically Relevant Arylpiperazines under Aerobic Conditions.[5] Organic Letters, 18(20), 5272–5275. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Chao, S., et al. (2004). One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. Bulletin of the Korean Chemical Society, 25(3), 416.[6] [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrochemical Properties of Furan-2-Carbonyl Derivatives
Foreword: The Furan-2-Carbonyl Scaffold - A Nexus of Redox Activity and Therapeutic Potential
The furan ring, a simple five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2] When functionalized at the 2-position with a carbonyl group—be it an aldehyde, ketone, or carboxylic acid derivative—the resulting furan-2-carbonyl moiety exhibits a rich and tunable electrochemical profile. This profile is not merely an academic curiosity; it is the wellspring of the scaffold's diverse applications, from its role in novel anticancer and anti-inflammatory agents to its use in advanced materials like conducting polymers and corrosion inhibitors.[1][3][4]
For researchers in drug development, understanding the electrochemical properties of these derivatives is paramount. The redox behavior of a molecule can profoundly influence its pharmacokinetic and pharmacodynamic profile, including its metabolic stability, mechanism of action, and potential for oxidative stress. This guide provides a comprehensive exploration of the core electrochemical principles governing furan-2-carbonyl derivatives, the state-of-the-art methodologies used to characterize them, and the causal links between their electronic properties and functional applications.
Foundational Electrochemical Behavior
The electrochemical activity of furan-2-carbonyl derivatives is centered on the furan ring's π-electron system and the electron-withdrawing nature of the carbonyl group. The inherent aromaticity of furan makes it susceptible to oxidation, a process that can be modulated by the specific nature of the carbonyl substituent and other groups on the ring.
Oxidation and Reduction Mechanisms
The primary electrochemical event for many furan derivatives is oxidation. The oxidation of the furan ring is typically an irreversible process, involving the loss of electrons to form a cation radical.[5] This initial step can trigger subsequent reactions, most notably electropolymerization, where the radical cations couple to form polymer chains.[6][7][8] The oxidation potential—the voltage at which this electron loss occurs—is a critical parameter. A lower oxidation potential indicates a molecule that is more easily oxidized.
The carbonyl group itself can also undergo reduction. This process is often influenced by the adsorption geometry of the molecule on the electrode surface.[9] For the electrochemical conversion of a carbonyl group to be efficient, a strong interaction between the electrode surface and another part of the molecule, such as the furan ring, can be enabling.[9]
The electrochemical behavior of these compounds is significantly influenced by substituent effects. Electron-donating groups attached to the furan ring lower the oxidation potential by stabilizing the resulting cation radical. Conversely, electron-withdrawing groups, like the carbonyl itself, make oxidation more difficult. These substituent effects are a key tool for tuning the molecule's redox properties for specific applications.[10]
Characterization Methodology: Cyclic Voltammetry (CV)
Cyclic voltammetry is the cornerstone technique for investigating the electrochemical properties of furan-2-carbonyl derivatives. It provides a wealth of information, including redox potentials, electron transfer kinetics, and the stability of electrochemically generated species.
The Causality behind the CV Protocol
A robust CV experiment is a self-validating system. Each parameter is chosen to isolate and accurately measure the electrochemical phenomena of interest.
Experimental Workflow for Cyclic Voltammetry
Caption: A typical workflow for characterizing a furan derivative using Cyclic Voltammetry.
Step-by-Step Experimental Protocol
-
Solution Preparation :
-
Dissolve the furan-2-carbonyl derivative in a suitable solvent (e.g., anhydrous acetonitrile) to a concentration of 1-5 mM. Acetonitrile is often chosen for its wide potential window and low nucleophilicity.[8]
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆).[11][12] Rationale: The electrolyte is crucial for minimizing solution resistance and ensuring that ion migration, not diffusion, is the primary mode of charge transport for the bulk solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10 minutes.[12] Rationale: Oxygen is electroactive and its reduction can interfere with the analyte's signal. This step is critical for obtaining a clean voltammogram.
-
-
Electrochemical Cell Setup :
-
Use a standard three-electrode configuration.[5]
-
Working Electrode (WE) : A glassy carbon electrode (GCE) is commonly used due to its wide potential window and inertness.[5][12]
-
Reference Electrode (RE) : A silver/silver chloride (Ag/AgCl) or a non-aqueous Ag/Ag+ electrode provides a stable potential against which the working electrode's potential is measured.[5][12]
-
Counter (Auxiliary) Electrode (CE) : A platinum wire or mesh serves as a source/sink for electrons to complete the circuit, without influencing the reactions at the WE.[5][12]
-
-
Polish the working electrode (e.g., with alumina slurry) before each experiment to ensure a clean and reproducible surface.
-
-
Data Acquisition :
-
Connect the electrodes to a potentiostat.
-
First, record a background CV of the electrolyte solution alone to identify any impurity peaks and establish the solvent's electrochemical window.
-
Add the analyte solution to the cell.
-
Apply a potential waveform, scanning from an initial potential to a final potential and back. A typical scan rate is 100 mV/s.[11]
-
Record the resulting current as a function of the applied potential. The resulting plot is the cyclic voltammogram.
-
Applications Driven by Electrochemical Properties
The unique redox characteristics of furan-2-carbonyl derivatives are directly harnessed in several high-impact applications.
Drug Development and Bioactivity
The furan scaffold is present in numerous bioactive compounds with applications as antibacterial, anti-inflammatory, and anticancer agents.[1][2] Their electrochemical properties are key to several mechanisms:
-
Redox Cycling and Oxidative Stress : Some furan-containing drugs can undergo redox cycling in vivo, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Understanding the reduction and oxidation potentials is crucial to predicting and controlling this activity.
-
Enzyme Inhibition : Furan-2-carbonyl derivatives have been designed as inhibitors of enzymes involved in hypoxic responses, such as Factor Inhibiting HIF-1 (FIH-1).[13] These molecules are designed to chelate an iron atom in the enzyme's active site, a process governed by their electronic structure.[13]
-
Metabolic Stability : The susceptibility of the furan ring to oxidation can be a metabolic liability. By modifying the substituents on the ring, medicinal chemists can increase the oxidation potential, thereby blocking metabolic pathways and improving the drug's half-life. For example, novel furan-2-carboxaldehyde derivatives have been developed as long-acting hemoglobin modulators for sickle cell disease by improving metabolic stability.[14]
Corrosion Inhibition
Furan-2-carbonyl derivatives have demonstrated significant promise as corrosion inhibitors for metals like carbon steel in acidic environments.[3][15]
-
Mechanism of Action : The inhibition mechanism is based on the adsorption of the furan derivative onto the metal surface. The furan ring's π-electrons and the oxygen heteroatom can donate electrons to the vacant d-orbitals of the metal, forming a coordinate covalent bond.[3] This creates a protective film that blocks the active sites for corrosion.[3] The efficiency of this process is directly related to the molecule's electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO).
Conducting Polymers and Materials Science
The ability of furan derivatives to undergo electropolymerization allows for the creation of conductive polymer films directly on an electrode surface.[6][7]
-
Electropolymerization : Applying a sufficiently positive potential initiates the oxidation of the furan monomer, leading to the formation of a polymer film.[8] These polyfuran-based materials have potential applications in electrochromic devices (materials that change color with an applied voltage) and as electrode materials for supercapacitors.[4][6] The electrochemical and optical properties of the resulting polymer can be tuned by co-polymerizing furan with other heterocycles like thiophene.[8]
Quantitative Data Summary
The electrochemical parameters of furan derivatives are highly dependent on their structure and the experimental conditions. The following table provides representative data to illustrate these relationships.
| Derivative | Key Feature/Substituent | Oxidation Onset Potential (V) | Measurement Conditions | Application Context | Reference |
| 2-(Thiophen-2-yl)furan | Thiophene substitution | 0.90 (vs. Ag/AgCl) | 0.1 M LiClO₄ in Acetonitrile | Conducting Polymers | [4] |
| Furan (unsubstituted) | Parent compound | 1.28 (vs. Ag/AgCl) | 0.1 M LiClO₄ in Acetonitrile | Conducting Polymers | [4] |
| 2,8-bis-(furan-2-yl)-dibenzothiophene | Furan end-capped monomer | ~1.0 (vs. Ag/AgCl) | 0.1 M TBAPF₆ in CH₂Cl₂ | Electrochromic Polymers | [7] |
| 2,8-bis-(furan-2-yl)-dibenzofuran | Furan end-capped monomer | ~1.2 (vs. Ag/AgCl) | 0.1 M TBAPF₆ in CH₂Cl₂ | Electrochromic Polymers | [7] |
Note: Potentials are approximate and can vary based on the specific reference electrode and solvent system used.
Future Outlook
The electrocatalytic conversion of biomass-derived furan compounds represents a significant frontier for sustainable chemistry.[16] By leveraging renewable electricity, complex furan derivatives like 5-hydroxymethylfurfural (HMF) can be transformed into value-added chemicals.[16] A deeper understanding of the reaction mechanisms, catalyst design, and the influence of parameters like electrolyte pH will be crucial to advancing these green technologies.[16] Furthermore, integrating biocatalysis with photoelectrocatalysis offers a promising hybrid approach to enhance the selectivity and efficiency of these transformations.[17] As research continues, the rich electrochemistry of the furan-2-carbonyl scaffold will undoubtedly unlock new solutions in medicine, materials, and sustainable technology.
References
-
Electrochemical Behavior and the Determination of Furan in Beverage Samples Using Glassy Carbon Electrode. (2025). ResearchGate. [Link]
-
Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide. (2025). ACS Sustainable Chemistry & Engineering. [Link]
-
Development of QSPR models for furan derivatives as corrosion inhibitors for mild steel. (n.d.). DigitalOcean. [Link]
-
Facile electrochemical polymerization of 2-(thiophen-2-yl)furan and the enhanced capacitance properties of its polymer in acetonitrile electrolyte containing boron trifluoride diethyl etherate. (2025). ResearchGate. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. [Link]
-
Synthesis and Electropolymerization of Furan End−capped Dibenzothiophene/Dibenzofuran and Electrochromic Properties of Their P. (2017). International Journal of Electrochemical Science. [Link]
-
Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. (n.d.). MDPI. [Link]
-
Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. (n.d.). NIH. [Link]
-
Electrochemical Reduction of the Carbonyl Functional Group: The Importance of Adsorption Geometry, Molecular Structure, and Electrode Surface Structure. (2019). Journal of the American Chemical Society. [Link]
-
Synthesizing carbonyl furan derivatives by a dehydrogenative coupling reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (n.d.). NIH. [Link]
-
The photoelectron spectra and electronic structure of 2-carbonyl furans. (2025). ResearchGate. [Link]
-
Cyclic voltammetry of the furan-bridged organic chromophore with 0.1 M... (n.d.). ResearchGate. [Link]
-
Synthesis and Electropolymerization of Furan End−capped Dibenzothiophene/Dibenzofuran and Electrochromic Properties of Their. (2017). International Journal of Electrochemical Science. [Link]
-
Furan–thiophene copolymers: Electrosynthesis and electrochemical behavior. (2025). ResearchGate. [Link]
-
Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. (2024). Chemical Science (RSC Publishing). [Link]
-
Investigation of 6-[5-(4-Methoxyphenyl) furan-2-yl] Nicotinonitrile as a New Corrosion Inhibitor for Carbon Steel in Ac... (n.d.). OUCI. [Link]
-
Access to carbonyl compounds via the electroreduction of N-benzyloxyphthalimides: Mechanism confirmation and preparative applications. (2023). NIH. [Link]
-
Electrochemical hydroboration of carbonyl compounds. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Electro-oxidative Annulations with Furans in Natural Product Synthesis. (n.d.). The Electrochemical Society. [Link]
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- 2. wisdomlib.org [wisdomlib.org]
- 3. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. electrochemsci.org [electrochemsci.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Access to carbonyl compounds via the electroreduction of N-benzyloxyphthalimides: Mechanism confirmation and preparative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 16. Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00546E [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Using 1,4-Bis(furan-2-ylcarbonyl)piperazine as a Building Block in Medicinal Chemistry
Executive Summary
1,4-Bis(furan-2-ylcarbonyl)piperazine (CAS: 31350-27-3), often identified as Impurity M in Terazosin or Impurity B in Prazosin analysis, represents a significantly underutilized scaffold in constructive medicinal chemistry. While historically viewed merely as a byproduct to be minimized, this symmetric bis-amide offers a robust, rigid linker system with latent reactivity suitable for Fragment-Based Drug Discovery (FBDD) and the generation of high-Fsp³ libraries .
This guide transitions the perception of this molecule from a "process impurity" to a "versatile building block." We provide validated protocols for its synthesis, purification, and subsequent functionalization via Diels-Alder cycloaddition and C-H activation, enabling the rapid generation of stereochemically rich lead compounds.
Chemical Profile & Significance[1][2][3][4]
| Property | Specification |
| IUPAC Name | 1,4-Bis(furan-2-ylcarbonyl)piperazine |
| Molecular Formula | C₁₄H₁₄N₂O₄ |
| Molecular Weight | 274.27 g/mol |
| Structural Features | Symmetric; Rigid Piperazine Core; Electron-Deficient Furan Rings |
| Key Reactivity | Diels-Alder (Diene); C-5 Electrophilic Substitution; Amide Hydrolysis |
| Solubility | DMSO (High), DCM (Moderate), Water (Low) |
Medicinal Chemistry Utility:
-
Symmetry as a Tool: The
-symmetric nature allows for simultaneous dual-functionalization, ideal for creating bivalent ligands or homodimers. -
Latent 3D Complexity: The furan rings serve as "flat" handles that can be converted into 3D oxabicyclo[2.2.1]heptene systems via cycloaddition, dramatically increasing the fraction of sp³ carbons (Fsp³)—a key metric for clinical success.
-
Linker Geometry: The piperazine amide bond creates a planar, rigid geometry distinct from flexible alkyl linkers, reducing the entropic penalty upon protein binding.
Protocol A: High-Fidelity Synthesis
Objective: To synthesize multi-gram quantities of high-purity 1,4-bis(furan-2-ylcarbonyl)piperazine, minimizing mono-acylated byproducts.
Reagents
-
Piperazine (anhydrous)
-
2-Furoyl chloride (2.5 equivalents)
-
Triethylamine (Et₃N) or DIPEA (3.0 equivalents)
-
Dichloromethane (DCM) (Anhydrous)
-
1M HCl and Sat. NaHCO₃
Step-by-Step Methodology
-
Preparation: Dissolve piperazine (10 mmol, 0.86 g) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.
-
Base Addition: Add Triethylamine (30 mmol, 4.2 mL) to the stirring solution.
-
Acylation (Critical Rate Control): Dilute 2-Furoyl chloride (25 mmol, 2.46 mL) in 10 mL DCM. Add this solution dropwise over 30 minutes. Note: Rapid addition causes localized heating and may lead to oligomerization or color impurities.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (5% MeOH in DCM). The bis-amide typically precipitates or shows a distinct non-polar spot compared to the mono-amide.
-
Workup (The "Self-Validating" Step):
-
Wash the organic layer with 1M HCl (2 x 30 mL). Rationale: This removes unreacted piperazine, mono-acylated piperazine (which remains basic), and excess amine base.
-
Wash with Sat. NaHCO₃ (2 x 30 mL) to remove excess furoic acid.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Yield Expectation: >85% White Crystalline Solid.
Protocol B: Diversification via Diels-Alder Cycloaddition
Objective: To convert the flat heteroaromatic scaffold into a 3D-rich pharmacophore using the furan ring as a diene.
Mechanism: The 2-furoyl amide is an electron-deficient diene. Standard dienophiles may react sluggishly. We utilize N-Methylmaleimide (NMM) , a highly reactive electron-deficient dienophile, often requiring thermal activation to overcome the electronic mismatch (or "inverse electron demand" characteristics).
Experimental Workflow
-
Reactants: Suspend 1,4-bis(furan-2-ylcarbonyl)piperazine (1.0 eq) and N-Methylmaleimide (2.5 eq) in Toluene.
-
Conditions: Heat to reflux (110°C) for 12–24 hours. Optimization: If conversion is low, add a Lewis Acid catalyst (e.g., ZnCl₂ or AlCl₃, 10 mol%) to lower the LUMO of the dienophile.
-
Isolation: The adduct often precipitates from cooled toluene. Filter and wash with cold ether.
-
Stereochemistry: The reaction generally favors the endo adduct kinetically, but the exo adduct is the thermodynamic product. High-temperature reflux favors the exo isomer.
Visualization: Reaction Pathway
Figure 1: Transformation of the flat bis-furoyl scaffold into a complex 3D architecture via Diels-Alder cycloaddition.
Protocol C: C-H Activation (Late-Stage Functionalization)
Objective: To extend the scaffold at the C-5 position of the furan rings, creating "dumbbell-shaped" ligands.
Rationale: The C-5 position of furan-2-carboxamides is susceptible to Palladium-catalyzed direct arylation. This avoids the need for pre-halogenated furan starting materials.
Methodology
-
System: Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 eq), PPh₃ (10 mol%).
-
Coupling Partner: Aryl Iodide (Ar-I) (2.5 eq).
-
Solvent: DMF or DMA, 100°C, 16 hours.
-
Workup: Filter through Celite to remove Ag salts. Dilute with EtOAc, wash with water/LiCl (to remove DMF). Purify via column chromatography.
Outcome: A library of 5,5'-diaryl-bis(furoyl)piperazines, useful for probing hydrophobic pockets in kinase domains or viral proteases.
Strategic Application Notes
A. Use as a Reference Standard (Impurity M)
In the generic drug industry, this molecule is a critical quality attribute for Prazosin and Terazosin.
-
HPLC Detection: It typically elutes after the parent drug on C18 columns due to the lack of the polar quinazoline amine.
-
Limit: ICH Q3B guidelines usually require control <0.15%.
B. Fragment Linking
The distance between the two furan C-5 carbons is approximately 10–12 Å . This specific span is ideal for:
-
Homodimerization: Linking two identical warheads to target dimeric proteins (e.g., HIV Protease, certain transcription factors).
-
PROTAC Linkers: While rigid, the piperazine core can replace flexible PEG chains to improve cell permeability and metabolic stability.
References
-
PubChem. 1,4-Bis(furan-2-ylcarbonyl)piperazine (Compound Summary). National Library of Medicine. [Link]
- Mikhalev, W. A., et al.Process for preparing pure 1-(2-furoyl)piperazine hydrochloride. DD153371A1.
-
Organic Chemistry Portal. Synthesis of Piperazines and Piperazine Derivatives.[Link]
- Gandini, A., et al.The Diels-Alder reaction of furans: A return to the future.Green Chemistry, 2013. (Contextual grounding for furan DA reactivity).
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[Link]
1,4-Bis(furan-2-ylcarbonyl)piperazine as a reference standard for Prazosin impurity B
Application Note: 1,4-Bis(furan-2-ylcarbonyl)piperazine as a Reference Standard for Prazosin Impurity B
Introduction & Regulatory Context
In the development of antihypertensive therapeutics, specifically quinazoline-based alpha-blockers like Prazosin Hydrochloride, impurity profiling is a critical compliance requirement mandated by ICH Q3A(R2) and Q3B(R2) guidelines.
Prazosin Impurity B (European Pharmacopoeia designation), chemically identified as 1,4-bis(furan-2-ylcarbonyl)piperazine , is a significant process-related impurity.[1] Unlike degradants that form over time, Impurity B is a stable byproduct of the acylation step in Prazosin synthesis. Its structural symmetry and lack of the ionizable quinazoline moiety give it distinct physicochemical properties—specifically increased hydrophobicity and neutral character—that challenge standard quality control methods.
This guide outlines the mechanistic origin, characterization, and a validated RP-HPLC protocol for utilizing 1,4-bis(furan-2-ylcarbonyl)piperazine as a quantitative reference standard.
Chemical Origin and Mechanistic Pathway
Prazosin is typically synthesized via the nucleophilic attack of 1-(2-furoyl)piperazine on 2-chloro-4-amino-6,7-dimethoxyquinazoline.
The Critical Control Point: Impurity B arises during the precursor synthesis. If piperazine is acylated with 2-furoyl chloride without strict stoichiometric control (or in the presence of excess acylating agent), the reaction proceeds beyond the mono-substituted intermediate to form the symmetric bis-substituted impurity.
Pathway Diagram: The following diagram illustrates the competitive acylation pathway leading to Impurity B.
Figure 1: Mechanistic pathway showing the competitive formation of Impurity B (red) during the synthesis of the Prazosin intermediate.
Reference Standard Characterization
Before using 1,4-bis(furan-2-ylcarbonyl)piperazine as a calibrator, its identity and purity must be established. Unlike Prazosin, Impurity B is non-ionizable in standard acidic mobile phases, which impacts its detection by MS.
Physicochemical Profile:
-
Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.
-
pKa: Neutral (Amide nitrogens are not basic).
Validation Criteria for the Standard:
| Technique | Acceptance Criteria | Purpose |
| 1H-NMR (DMSO-d6) | Signals at δ 3.80 (8H, s, piperazine) and δ 6.6-7.9 (6H, furan rings). | Confirms symmetric bis-amide structure. |
| LC-MS (ESI+) | [M+H]+ = 275.28 m/z. Note: Ionization efficiency is lower than Prazosin due to lack of basic nitrogen. | Molecular weight confirmation. |
| HPLC Purity | > 99.0% (Area normalization). | Ensures quantitative accuracy. |
| IR Spectroscopy | Strong C=O stretch (amide) ~1620-1640 cm⁻¹. | Functional group verification. |
Analytical Protocol: RP-HPLC Method
While some pharmacopeial assays for Prazosin use silica columns (L3), modern impurity profiling requires Reversed-Phase (C18) chromatography to adequately retain and separate the hydrophobic Impurity B from the polar API.
Method parameters
-
Instrument: HPLC with PDA/UV Detector (or LC-MS compatible).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm or 5 µm.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm (Matches the furan ring absorption maximum).
-
Injection Volume: 10 µL.
Mobile Phase Composition
-
Solvent A: 0.1% Orthophosphoric acid in Water (pH ~2.5).
-
Note: Low pH suppresses silanol activity but does not protonate Impurity B (neutral). It keeps Prazosin protonated (soluble).
-
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Elution State |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic hold (Prazosin elution) |
| 20.0 | 40 | 60 | Gradient ramp (Elutes Impurity B) |
| 25.0 | 40 | 60 | Wash |
| 26.0 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End |
Sample Preparation
-
Standard Stock Solution: Dissolve 10 mg of Impurity B Reference Standard in 10 mL of Methanol (1 mg/mL). Sonicate to ensure complete dissolution.
-
System Suitability Solution: Prepare a mix containing 0.5 mg/mL Prazosin HCl and 0.005 mg/mL (1%) Impurity B in Mobile Phase A:B (80:20).
Experimental Workflow & Data Analysis
The following workflow ensures data integrity and reproducibility when quantifying Impurity B.
Figure 2: Step-by-step analytical workflow for impurity quantification.
Validation & Troubleshooting
Relative Retention Time (RRT)
-
Prazosin: ~1.0 (approx. 6-8 min).
-
Impurity B: ~2.5 - 3.0 (Elutes significantly later due to high lipophilicity and lack of ionization).
Linearity & Sensitivity
-
Linearity: The method should be linear from LOQ to 150% of the specification limit (typically 0.15%).
-
LOQ: Target < 0.05% (area).
Troubleshooting Guide
-
Issue: Impurity B peak broadening.
-
Cause: Solubility mismatch between diluent (MeOH) and initial mobile phase (90% Water).
-
Fix: Reduce injection volume to 5 µL or match diluent to Mobile Phase A:B (80:20).
-
-
Issue: Ghost peaks at high organic gradient.
-
Cause: Carryover of the highly hydrophobic Impurity B.
-
Fix: Ensure the column wash step (60% B) is sufficiently long (at least 5 column volumes).
-
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Prazosin Hydrochloride Monograph 10.0. European Directorate for the Quality of Medicines (EDQM).
-
Bakshi, M., et al. (2004) .[3][4] Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products.[3][4] Journal of Pharmaceutical and Biomedical Analysis, 34(1), 19-26.[3][4]
-
United States Pharmacopeia (USP) . Prazosin Hydrochloride: Related Compounds. USP-NF Online.
-
ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[2][3]
Sources
- 1. 1,4-Bis(furan-2-ylcarbonyl)piperazine|CAS 31350-27-3 [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Piperazine-Based Compound Libraries
Target Class: G-Protein Coupled Receptors (GPCRs) | Methodology: Calcium Flux (FLIPR)
Abstract
The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics targeting dopaminergic (D2/D3) and serotonergic (5-HT) receptors.[1][2] However, the unique physicochemical properties of piperazines—specifically their basicity (pKa ~9.[1]8) and potential for aggregation—present distinct challenges in high-throughput screening (HTS).[1] This application note details a robust, field-validated protocol for screening piperazine-focused libraries, emphasizing liquid handling precision, DMSO solubility management, and rigorous statistical validation using the Z-factor metric.
Introduction: The Piperazine Advantage & Challenge
Piperazine derivatives are ubiquitous in drug discovery due to their ability to enforce conformational rigidity while offering multiple vectors for functionalization.[1][3] However, their secondary amine nature often leads to high basicity.[1]
Key Physicochemical Considerations
-
Basicity: The piperazine ring typically exhibits two pKa values (~5.6 and ~9.8).[1][4] In physiological assays (pH 7.4), the molecule is often mono-cationic, influencing membrane permeability and receptor binding.[1]
-
Solubility: While generally soluble in aqueous buffers as salts (e.g., HCl), free-base piperazines can exhibit poor solubility in DMSO stocks over time, leading to "crashes" (precipitation) that cause false negatives.[1]
| Property | Typical Range | Impact on HTS |
| Molecular Weight | 250 - 550 Da | Ideal for "Drug-likeness" (Lipinski compliant).[1] |
| cLogP | 1.5 - 4.5 | Moderate lipophilicity; risk of non-specific binding if >5.[1] |
| pKa (Conj. Acid) | 9.0 - 10.0 | High basicity requires careful pH buffering in assay media.[1] |
| H-Bond Donors | 0 - 2 | Critical for receptor interaction; secondary amines can oxidize.[1] |
Phase I: Library Preparation & Management
Objective: Ensure compound integrity and precise dispensing.
DMSO Stock Management
Standard HTS libraries are stored in 100% DMSO.[1] For piperazines, moisture uptake is the enemy.[1] DMSO is hygroscopic; water absorption can shift the ionization equilibrium of piperazines, causing precipitation.[1]
-
Protocol: Store source plates at -20°C in varying humidity-controlled environments.
-
Quality Check: Perform a nephelometry check on the source plate prior to screening to detect micro-precipitates.[1]
Acoustic Dispensing (The Gold Standard)
Avoid traditional tip-based transfer for piperazine libraries.[1] The viscosity of DMSO combined with the potential "stickiness" of cationic amines to plastic tips can result in variable transfer volumes.
-
Recommendation: Use Acoustic Liquid Handling (e.g., Labcyte Echo).[1]
-
Mechanism: Uses sound energy to eject precise droplets (2.5 nL increments) directly from source to assay plate.[1] This eliminates cross-contamination and tip-adhesion losses.[1]
Phase II: HTS Assay Protocol (Calcium Flux)
Target Scenario: Screening a Piperazine Library against 5-HT2A (Gq-coupled).[1]
Experimental Workflow Diagram
The following diagram outlines the physical flow of the screening campaign.
Caption: Physical workflow for Calcium Flux HTS. Acoustic dispensing ensures precision handling of DMSO stocks.
Step-by-Step Protocol
Step 1: Cell Plating (Day -1)
-
Harvest HEK293 cells stably expressing the target GPCR.[1]
-
Dispense 15,000 cells/well into a 384-well black-wall/clear-bottom Poly-D-Lysine coated plate.
-
Critical: Centrifuge plate at 200 x g for 1 minute to ensure even settling.
-
Incubate overnight at 37°C / 5% CO2.
Step 2: Dye Loading (Day 0)
-
Remove media and wash cells 1x with Assay Buffer (HBSS + 20mM HEPES, pH 7.4).[1]
-
Add 20 µL/well of Calcium-4 Assay Kit (or Fluo-4 AM) containing 2.5 mM Probenecid.[1]
-
Why Probenecid? It inhibits anion transporters that would otherwise pump the dye out of the cell.[1]
-
-
Incubate for 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to equilibrate.
Step 3: Compound Addition & Reading
-
Transfer assay plate to the FLIPR (Fluorometric Imaging Plate Reader).[1]
-
Online Addition: The reader establishes a baseline (10 seconds), then the on-board pipettor adds compounds (dissolved in buffer) or the Echo has pre-spotted compounds (Direct Dilution).
-
Detection: Excitation 488 nm / Emission 525 nm.[1] Read kinetic trace for 120 seconds.
Phase III: Validation & Data Analysis
Statistical Validation (Z-Factor)
Before running the full library, a "Plate Uniformity" test must be run.[1] This consists of a plate with interleaved High Controls (Agonist EC100) and Low Controls (DMSO vehicle).[1]
The assay robustness is quantified using the Z-factor (Zhang et al., 1999):
[1]- : Standard Deviation of Positive/Negative controls.[1]
- : Mean of Positive/Negative controls.
Acceptance Criteria:
-
Z = 1.0: Ideal (Theoretical).[1]
-
0.5 ≤ Z < 1.0: Excellent assay.
-
Z < 0.5: Unacceptable for HTS.[1] Do not proceed.
Hit Triage Logic
Piperazine screens often yield "false positives" due to off-target activity on endogenous receptors or compound fluorescence.[1] A rigorous triage funnel is required.[1]
Caption: Triage logic funnel. Counter-screening against parental cells removes false positives caused by piperazine interaction with endogenous receptors.[1]
Troubleshooting Common Issues
-
Edge Effects: If outer wells show higher CV%, exclude them from analysis. Use thermal-conductive metal plate holders during incubation to ensure uniform temperature.[1]
-
Signal Drift: If the baseline rises, check the pH of the buffer.[1] The basicity of high-concentration piperazines can shift unbuffered solutions.[1]
References
-
Welsch, M. E., et al. (2010).[1] Privileged scaffolds for library design and drug discovery.[1] Current Opinion in Chemical Biology.[1] Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1][5] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5][6] Journal of Biomolecular Screening.[1] Link
-
NCBI Assay Guidance Manual. (2012). HTS Assay Validation.[1][5] Bethesda (MD): National Center for Biotechnology Information.[1] Link
-
Romanelli, M. N., et al. (2022).[1][2] The piperazine scaffold for novel drug discovery efforts: the evidence to date.[1][2][3] Expert Opinion on Drug Discovery.[1][2][3] Link
Sources
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- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. data.broadinstitute.org [data.broadinstitute.org]
Application Notes & Protocols: A Guide to the Preclinical Evaluation of Piperazine-Based Anticancer Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across various therapeutic areas, including oncology.[1][2] Its unique structural and physicochemical properties—conformational flexibility, tunable basicity, and the ability to form multiple hydrogen bonds—make it an ideal building block for designing targeted therapeutic agents.[1][3] This guide provides a comprehensive framework for the preclinical experimental design to rigorously evaluate the anticancer potential of novel piperazine-containing compounds, from initial in vitro screening to mechanistic elucidation and in vivo validation.
Section 1: Introduction to Piperazine as a Pharmacophore
The six-membered heterocyclic piperazine ring is a cornerstone of modern drug design.[1] Its presence can enhance the pharmacological effectiveness of anticancer drugs, aiding in the development of potent agents that can overcome protein inhibition and resistance mechanisms.[4] Numerous studies have demonstrated that synthetic piperazine derivatives exhibit significant cytotoxic activity against a broad panel of human cancer cell lines, including colon, breast, lung, and central nervous system (CNS) cancers.[5][6] The versatility of this scaffold allows for substitutions at its nitrogen atoms, enabling the creation of diverse chemical libraries with a wide range of biological activities.[2]
The overarching goal of the experimental workflow described herein is to systematically identify and characterize the anticancer properties of novel piperazine derivatives. This process begins with broad screening to assess cytotoxicity and culminates in detailed in vivo studies to establish preclinical proof-of-concept.
Section 2: The Experimental Evaluation Workflow
A logical, phased approach is critical for the efficient evaluation of new chemical entities. The workflow progresses from high-throughput in vitro assays to more complex, resource-intensive in vivo models. This tiered strategy ensures that only the most promising compounds advance, saving time and resources.
Caption: General experimental workflow for preclinical evaluation.
Section 3: In Vitro Evaluation of Anticancer Activity
In vitro assays are foundational for the initial screening and characterization of anticancer compounds.[7] They offer a rapid, cost-effective, and high-throughput method to assess a compound's biological activity on cultured cancer cells.[7][8]
Primary Screening: Cell Viability and Cytotoxicity Assays
Scientific Rationale: The first critical step is to determine whether the piperazine compounds exhibit cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. Assays that measure metabolic activity are excellent proxies for cell viability. A broad screening against a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, liver) is recommended to identify compounds with potent and potentially selective activity.
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified spectrophotometrically after solubilization.
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the piperazine compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 to 72 hours, in a humidified incubator at 37°C and 5% CO₂.[10]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9][11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: The IC50 values should be summarized in a table for easy comparison of compound potency across different cell lines.
| Compound ID | Cell Line (Cancer Type) | IC50 (µM) |
| PZ-001 | MCF-7 (Breast) | 2.5 |
| A549 (Lung) | 5.1 | |
| HCT116 (Colon) | 1.8 | |
| PZ-002 | MCF-7 (Breast) | 15.7 |
| A549 (Lung) | 22.4 | |
| HCT116 (Colon) | 12.3 | |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
| (Control) | A549 (Lung) | 1.2 |
| HCT116 (Colon) | 0.9 |
Mechanistic Elucidation: Understanding the Mode of Action
Once "hit" compounds are identified, the next step is to investigate how they exert their anticancer effects. Key cellular processes to investigate include apoptosis, cell cycle arrest, and inhibition of metastasis.[12]
Scientific Rationale: A desirable trait for an anticancer drug is the ability to induce programmed cell death, or apoptosis.[13] Many piperazine derivatives have been shown to induce apoptosis by regulating key proteins like Bax and Bcl-2.[14] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[15] In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[17]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the piperazine compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Scientific Rationale: Many anticancer agents function by disrupting the cell cycle, preventing cancer cells from progressing through the phases required for division. Flow cytometry using propidium iodide (PI) staining is a robust method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol: Cell Cycle Analysis via PI Staining
-
Cell Treatment: Treat cells in 6-well plates with the piperazine compound at relevant concentrations (e.g., IC50) for 24 hours.
-
Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[19] Incubate for at least 1 hour at 4°C.[19]
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Generate a histogram of DNA content. The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between the peaks represents cells in the S phase.
Scientific Rationale: To develop targeted therapies, it is crucial to understand the molecular pathways a compound affects. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in cancer, controlling cell growth, proliferation, and survival.[21][22][23] Western blotting is a powerful technique to detect and quantify specific proteins, including their phosphorylation status, which often indicates pathway activation.[24][25] By examining key proteins in a pathway like PI3K/Akt, we can determine if a piperazine compound inhibits the signaling cascade.
Caption: Simplified PI3K/Akt signaling pathway targeted by a compound.
Protocol: Western Blot for Phospho-Akt
-
Protein Extraction: Treat cells with the piperazine compound for a short duration (e.g., 1-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (e.g., at Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phospho-Akt to total Akt indicates inhibition of the pathway.
Section 4: In Vivo Evaluation of Anticancer Efficacy
After a compound has demonstrated promising and well-characterized in vitro activity, the next essential step is to evaluate its efficacy and safety in a living organism.[8] Animal models, particularly mouse xenograft models, are the standard for preclinical anticancer drug assessment.[26][27]
Preliminary Toxicity and Pharmacokinetic (PK) Studies
Scientific Rationale: Before conducting efficacy studies, it is crucial to determine a safe and tolerable dose of the compound. The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause unacceptable side effects or toxicity over a specified period.[28] This is typically determined through a dose-escalation study where animal well-being, body weight, and clinical signs of toxicity are closely monitored.[29][30]
Protocol: MTD Determination in Mice
-
Animal Model: Use healthy, immunocompromised mice (e.g., BALB/c nude or NOD/SCID), consistent with those to be used in efficacy studies.
-
Dose Escalation: Administer the piperazine compound to small groups of mice (n=3-5 per group) at escalating doses.[30] The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the intended clinical use.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming). Record body weight at least three times per week. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[31]
-
Endpoint: The MTD is the dose level below the one that causes significant toxicity or mortality. This dose is then used for subsequent efficacy studies.[28]
Tumor Xenograft Efficacy Studies
Scientific Rationale: The human tumor xenograft model is a widely used platform to assess the in vivo anticancer activity of a drug candidate.[26] In this model, human cancer cells are implanted into immunocompromised mice, where they grow to form a solid tumor.[26] The effect of the test compound on tumor growth is then measured over time.
Protocol: Subcutaneous Xenograft Model
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, piperazine compound at MTD, positive control drug).
-
Treatment: Administer the treatments according to the predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = (Width² x Length)/2). Monitor animal body weight and health status concurrently.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group. Tumor tissues can be collected for further analysis (e.g., histology, Western blot).
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Piperazine derivatives of natural compounds with anticancer activity. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). PubMed. Retrieved February 6, 2026, from [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022, March 24). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions, 50(3), 839-862. [Link]
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Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12). Bio-Techne. Retrieved February 6, 2026, from [Link]
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In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. (2022, February 9). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. Retrieved February 6, 2026, from [Link]
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100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs. Retrieved February 6, 2026, from [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved February 6, 2026, from [Link]
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PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved February 6, 2026, from [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Babraham Institute. Retrieved February 6, 2026, from [Link]
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Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience. Retrieved February 6, 2026, from [Link]
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PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (2025, July 30). PubMed. Retrieved February 6, 2026, from [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved February 6, 2026, from [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014, April 28). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Bioanalytical Systems. Retrieved February 6, 2026, from [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved February 6, 2026, from [Link]
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PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
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Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne. Retrieved February 6, 2026, from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved February 6, 2026, from [Link]
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Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS One. Retrieved February 6, 2026, from [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2017, August 20). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. Retrieved February 6, 2026, from [Link]
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Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi. Retrieved February 6, 2026, from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved February 6, 2026, from [Link]
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Maximum tolerated doses in C57BL/6 J mice. Individual body weights as a... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. Retrieved February 6, 2026, from [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. Retrieved February 6, 2026, from [Link]
-
PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. (2025, January 20). YouTube. Retrieved February 6, 2026, from [Link]
-
Concept of maximum tolerated systemic exposure and its application to phase I-II studies of anticancer drugs. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. (2017, October 23). ResearchGate. Retrieved February 6, 2026, from [Link]
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- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
- 18. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. blog.championsoncology.com [blog.championsoncology.com]
- 25. medium.com [medium.com]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. blog.crownbio.com [blog.crownbio.com]
- 28. pacificbiolabs.com [pacificbiolabs.com]
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- 31. researchgate.net [researchgate.net]
Application Note: Advanced Derivatization Techniques for 1,4-Bis(furan-2-ylcarbonyl)piperazine
Abstract
1,4-Bis(furan-2-ylcarbonyl)piperazine (CAS 31350-27-3) represents a privileged bis-amide scaffold in medicinal chemistry, linking two pharmacophoric furan rings via a rigid piperazine core. While often encountered as an impurity in quinazoline synthesis (e.g., Prazosin), its unique symmetry and electronic structure make it a valuable precursor for creating complex bis-heterocyclic libraries. This guide details high-fidelity protocols for the functionalization of this scaffold, focusing on C5-selective electrophilic substitution, Diels-Alder cycloaddition, and transition-metal-catalyzed C-H activation.
Structural Analysis & Reactivity Profile[2]
To successfully derivatize 1,4-bis(furan-2-ylcarbonyl)piperazine, one must understand the electronic push-pull systems at play.
-
The Piperazine Core: The nitrogen atoms are amides, meaning their lone pairs are delocalized into the carbonyls.[1] This renders the piperazine ring chemically inert to standard nucleophilic attacks and prevents N-alkylation without prior reduction.
-
The Furan Rings: The furan oxygen is electron-donating (+M effect), while the carbonyl group at C2 is electron-withdrawing (-M effect).
-
Result: The C5 position (alpha to oxygen) is the "soft" nucleophilic site, highly susceptible to electrophilic aromatic substitution (EAS).[1]
-
Diels-Alder Reactivity: The furan ring acts as a diene. However, the electron-withdrawing carbonyl at C2 lowers the HOMO energy, making it less reactive towards electron-deficient dienophiles (like maleimides) compared to unsubstituted furan.[1] Successful cycloaddition requires optimized thermal or Lewis acid conditions.
-
Reactivity Logic Diagram
Figure 1: Reactivity map of the scaffold showing primary sites for functionalization.
Synthetic Protocols
Protocol A: C5-Selective Nitration (The "Mild" Route)
Objective: Synthesis of 1,4-bis(5-nitrofuran-2-ylcarbonyl)piperazine. Critical Insight: Standard nitration (H₂SO₄/HNO₃) is forbidden .[2] Strong acids cause rapid ring opening (decomposition) of the furan moiety.[1] You must use acetyl nitrate generated in situ, which permits nitration under near-neutral conditions.
Materials:
-
Substrate: 1,4-Bis(furan-2-ylcarbonyl)piperazine (1.0 eq)
-
Reagent: Fuming HNO₃ (2.2 eq), Acetic Anhydride (excess)[1]
-
Solvent: Acetic Anhydride (acts as solvent and reagent)
Step-by-Step Procedure:
-
Reagent Preparation (Safety Critical): In a separate flask, cool acetic anhydride (10 mL/g of substrate) to 0°C. Add fuming nitric acid dropwise. Caution: Highly exothermic.[3] Maintain temperature <5°C to prevent explosive acetyl nitrate decomposition.
-
Addition: Dissolve the substrate in a minimal amount of acetic anhydride. Add this solution dropwise to the nitrating mixture at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Quench: Pour the reaction mixture onto crushed ice/water (10x volume).
-
Isolation: The bis-nitro derivative typically precipitates as a yellow solid. Filter, wash copiously with water (to remove acid), and dry.[1]
-
Recrystallization: Ethanol or Acetone.
Validation:
-
1H NMR: Look for the disappearance of the C5 proton (dd) and the shift of the C3/C4 protons due to the strong nitro group electron withdrawal.[1]
Protocol B: C5-Selective Bromination
Objective: Synthesis of 1,4-bis(5-bromofuran-2-ylcarbonyl)piperazine. Critical Insight: Elemental bromine (Br₂) is often too harsh and can lead to poly-bromination or addition across the double bond. N-Bromosuccinimide (NBS) in DMF provides a controlled source of electrophilic bromine.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 eq of substrate in DMF (anhydrous, 0.5 M concentration).
-
Reagent Addition: Add 2.2 eq of NBS portion-wise at room temperature.
-
Catalysis (Optional): If reaction is sluggish, add 5 mol% of p-TsOH or expose to ambient light to initiate radical pathways (though ionic mechanism dominates in DMF).
-
Workup: Stir for 12 hours. Pour into water. Extract with Ethyl Acetate.
-
Purification: The product may require column chromatography (SiO₂, Hexane/EtOAc gradient) to separate mono-bromo from bis-bromo species if stoichiometry wasn't precise.
Protocol C: Diels-Alder Cycloaddition
Objective: Creation of bis-oxanorbornene derivatives. Critical Insight: The electron-withdrawing carbonyl makes the furan a "deactivated" diene.[1] Reaction with electron-deficient dienophiles (like maleimides) is electronically mismatched but feasible due to the relief of aromatic strain. High concentration and moderate heat are required.
Step-by-Step Procedure:
-
Setup: Combine substrate (1.0 eq) and N-methylmaleimide (2.5 eq) in Toluene or Xylene.
-
Conditions: Reflux (110°C) for 24-48 hours.
-
Note: If conversion is low, use a sealed tube at 130°C.[1]
-
-
Thermodynamics: The reaction is reversible (Retro-Diels-Alder). Upon cooling, the endo adduct is kinetically favored, but the exo adduct is thermodynamically more stable.[1]
-
Isolation: Evaporate solvent. The adducts are often crystalline.[1]
-
Stereochemistry: Expect a mixture of endo/endo, exo/exo, and endo/exo isomers.[1] Separation usually requires HPLC or careful fractional crystallization.
Advanced Functionalization: C-H Activation
For libraries requiring arylation at the C5 position without pre-halogenation, Palladium-catalyzed C-H activation is the modern standard.[1]
Reaction Scheme: Substrate + Ar-I --[Pd(OAc)2, Ag2CO3]--> C5-Arylated Product
Optimized Conditions:
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Ligand: PPh₃ or XPhos (10-20 mol%)
-
Base: Ag₂CO₃ (acts as oxidant and base) or K₂CO₃ with pivalic acid additive.
-
Solvent: DMSO or DMAc at 100-120°C.
Analytical Data Summary
| Derivative Type | Key Reagent | Reaction Site | Expected Shift (1H NMR) | Major Challenge |
| Nitro | Acetyl Nitrate | C5 (Furan) | Downfield shift of C3-H (~0.5 ppm) | Ring opening if acid is too strong |
| Bromo | NBS | C5 (Furan) | Loss of C5-H signal | Poly-bromination control |
| Formyl | POCl₃ / DMF | C5 (Furan) | New -CHO singlet (~9.5 ppm) | Hydrolysis of intermediate |
| DA Adduct | Maleimide | Furan Ring | Loss of aromatic furan signals; new bridgehead protons (5-6 ppm) | Reversibility (Retro-DA) |
Decision Tree for Derivative Selection
Figure 2: Strategic decision tree for selecting the appropriate derivatization pathway.[1]
References
-
Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Org. Synth. 2023, 100, 159–185.[1] [Link]
-
Gandini, A., et al. (2011).[1] The Diels–Alder reaction of furans and maleimides. Progress in Polymer Science. (Contextualized from general furan-maleimide reactivity described in search results).
-
Keay, B. A. (2022).[1][4] Electrophilic Substitution of Furan Derivatives. Chemistry LibreTexts. [Link]
-
MDPI. (2023). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides. Molecules. [Link][1][4]
-
Filo EdTech. (2025).[2] Nitration of Furan: Why Mixed Acid Fails. [Link]
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent. [Link]
Sources
Application Note: In Vitro Cytotoxicity Assessment of Novel Furan Derivatives
Abstract
The furan ring is a "privileged structure" in medicinal chemistry, present in numerous bioactive agents ranging from nitrofurantoin to complex natural products. However, the furan pharmacophore carries a structural alert: it is susceptible to metabolic bioactivation by Cytochrome P450 (CYP450) enzymes, potentially yielding reactive cis-2-butene-1,4-dial intermediates. This application note provides a rigorous, self-validating framework for screening novel synthesized furan compounds. It moves beyond generic cytotoxicity protocols to address specific challenges inherent to furan chemistry, including aqueous solubility limits, potential assay interference, and metabolic activation requirements.
Pre-Analytical Phase: Compound Handling & Solubility
Critical Insight: Many novel furan derivatives exhibit high lipophilicity (LogP > 3) and low aqueous solubility. A common failure mode in cytotoxicity assays is "pseudo-cytotoxicity," where compound precipitation mechanically damages cells or interferes with optical readouts.
Solubility Screening Protocol
Before cell exposure, you must determine the Kinetic Solubility Limit in the culture medium.
-
Stock Preparation: Dissolve the furan compound in 100% DMSO to a concentration of 10–50 mM.
-
Note: Furans can be light-sensitive. Store stocks in amber glass vials at -20°C.
-
-
Media Dilution: Prepare a 2x serial dilution of the compound in the specific cell culture medium (e.g., DMEM + 10% FBS) without cells.
-
Target final DMSO concentration:
(v/v).
-
-
Incubation: Incubate these cell-free media samples at 37°C for 4 hours.
-
Turbidimetric Check: Measure Absorbance at 600 nm (OD600).
-
Pass Criteria: OD600 must be indistinguishable from the Vehicle Control (DMSO only).
-
Fail Criteria: A spike in OD600 indicates precipitation. The highest soluble concentration is your Maximal Feasible Concentration (MFC) for biological assays.
-
Primary Screening: Metabolic Competence (Modified MTT Assay)
Standard: ISO 10993-5 Annex C Mechanism: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase.
The Furan Interference Check (Mandatory)
Certain furan derivatives (especially those with phenolic substituents or conjugated electron systems) can chemically reduce MTT in the absence of cells, leading to false negatives (i.e., the compound kills cells, but the chemical reduction makes it look like cells are alive).
Protocol:
-
Prepare "No-Cell" wells containing media + compound (at highest test concentration) + MTT reagent.
-
Incubate for 3 hours at 37°C.
-
Observation: If the solution turns purple/blue, the compound interferes with MTT.
-
Action: Switch to an ATP-based assay (e.g., CellTiter-Glo®) or a membrane integrity assay (LDH) immediately.
-
Validated MTT Workflow
If no interference is detected, proceed with the standard assay.
Step-by-Step Protocol:
-
Seeding: Seed cells (e.g., HepG2 for metabolic potential, or HUVEC for general toxicity) at
to cells/well in 96-well plates. -
Attachment: Incubate for 24 hours to allow adhesion.
-
Treatment: Aspirate media and add 100 µL of compound-containing media (Serial dilutions from MFC down to 0).
-
Controls:
-
Negative: Media + 0.5% DMSO.
-
Positive: 10% DMSO or 1 µM Doxorubicin (induces cell death).
-
Blank: Media only (no cells).
-
-
-
Exposure: Incubate for 24–72 hours (compound dependent).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT stock (in PBS) to each well.
-
Incubation: 3–4 hours at 37°C.
-
Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Read Absorbance at 570 nm (Reference: 650 nm).
Data Output Table
| Parameter | Description | Formula/Criteria |
| Viability % | Normalized cell survival | |
| IC50 | Conc.[1] inhibiting 50% growth | Non-linear regression (Sigmoidal dose-response) |
| Z-Factor | Assay Quality Control | $1 - \frac{3(\sigma_p + \sigma_n)}{ |
Secondary Screening: Mechanism of Action
Why this matters: A drop in MTT signal could mean cell death (cytotoxicity) or merely a halt in division (cytostasis). For furan drugs, distinguishing these is vital for safety profiling.
LDH Release Assay (Membrane Integrity)
Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon plasma membrane rupture (necrosis/late apoptosis).
Protocol Nuance:
-
This assay can be multiplexed. Use the supernatant from the MTT plates before adding MTT reagent.
-
Transfer 50 µL supernatant to a new plate.
-
Add LDH reaction mix (Tetrazolium + Diaphorase + Lactate).
-
Result: High signal = Necrosis/Lysis.
Mechanistic Validation: CYP450 Bioactivation
The Furan Risk: The furan ring is often bioactivated by CYP2E1 (and sometimes CYP3A4) into a reactive cis-2-butene-1,4-dial, which forms adducts with proteins and DNA.
Experimental Setup: To confirm if toxicity is metabolite-driven, perform a Differential Cytotoxicity Assay :
-
Condition A: Standard HepG2 cells (Low CYP expression).
-
Condition B: HepG2 cells induced with Rifampicin (CYP3A4 inducer) or transfected to overexpress CYP2E1.
-
Compare IC50:
-
If
, the toxicity is likely driven by a reactive metabolite (bioactivation).
-
Visualizing the Bioactivation Pathway
The following diagram illustrates the critical pathway from furan synthesis to potential cytotoxic outcomes.
Caption: Figure 1: The metabolic bioactivation pathway of furan derivatives. CYP450-mediated oxidation leads to the reactive dialdehyde intermediate, the primary driver of furan-associated cytotoxicity.
Comprehensive Screening Workflow
This flowchart guides the decision-making process for screening novel furan compounds.
Caption: Figure 2: Decision tree for in vitro evaluation of furan compounds, integrating solubility and interference checkpoints.
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[2][3][4] Link
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link
-
Stockert, J. C., et al. (2012). Assays for viability: a review.[5] Acta Histochemica. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays.[3][4][6][7][8] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Zhang, J., et al. (2004). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. Link
Sources
- 1. Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nhiso.com [nhiso.com]
- 3. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 4. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 5. researchgate.net [researchgate.net]
- 6. journaljpri.com [journaljpri.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
Application Note: Molecular Docking Protocols for 1,4-Bis(furan-2-ylcarbonyl)piperazine Scaffolds
Abstract & Scope
This application note details the computational workflow for determining the binding affinity and interaction modes of 1,4-Bis(furan-2-ylcarbonyl)piperazine (and its derivatives) against biological targets. While this scaffold is chemically simple, its specific structural features—rigid amide linkers, aromatic furan rings, and a semi-flexible piperazine core—require precise ligand preparation to avoid artifactual docking poses.
This guide focuses on docking this scaffold into Butyrylcholinesterase (BChE) and DNA Gyrase (ATPase domain) , two targets where piperazine-amides have demonstrated significant biological activity [1, 2].
Chemical Context & Ligand Architecture[1][2]
To dock this molecule successfully, one must understand its conformational energy landscape. 1,4-Bis(furan-2-ylcarbonyl)piperazine consists of a central piperazine ring flanked by two furan-2-carbonyl groups.
Key Structural Features for Modeling
| Feature | Modeling Constraint | Biological Implication |
| Piperazine Ring | Chair Conformation | The boat conformation is energetically unfavorable (>5 kcal/mol) and should only be sampled if the active site is extremely constricted. |
| Amide Linkers | Planarity (ω ≈ 180°) | The N-C=O bond has partial double-bond character. Restrict rotation to maintain planarity during minimization. |
| Furan Rings | Rotatable ( | The bond between the carbonyl carbon and the furan ring is rotatable. The furan oxygen can orient cis or trans to the carbonyl oxygen. |
| Symmetry | C2 / Inversion | The molecule is chemically symmetric. Docking algorithms may generate redundant poses; RMSD clustering must account for this symmetry. |
Phase I: Ligand Preparation Protocol
Standard "convert 2D to 3D" buttons in software often fail to capture the correct amide resonance for this molecule. Follow this explicit protocol.
Step 1: Initial Geometry Generation
-
Construction: Build the 2D structure. Ensure the piperazine nitrogens are treated as amides (planar geometry, not pyramidal).
-
Protonation State: At physiological pH (7.4), the amide nitrogens are neutral . Do not protonate them. The furan oxygens are also neutral.
-
Common Error Warning: Automated tools may incorrectly protonate the piperazine nitrogens if they misidentify the amide linkage as a tertiary amine.
-
Step 2: Conformational Optimization (DFT)
Because the furan-carbonyl rotation barrier is low, force fields (like MMFF94) might overestimate the flexibility.
-
Method: Perform a geometry optimization using DFT (B3LYP/6-31G*) to locate the global minimum.
-
Objective: Determine the preferred orientation of the furan oxygen relative to the carbonyl oxygen (typically syn or anti).
-
Software: Gaussian, ORCA, or GAMESS. Alternatively, use MOPAC (PM7) for high-throughput screening.
Step 3: File Conversion
Convert the optimized output to PDBQT format (for AutoDock/Vina) or SDF (for Glide).
-
Rotatable Bonds: Explicitly define the Carbonyl-Furan bond as rotatable.
-
Non-Rotatable: Lock the Piperazine N-C(carbonyl) bond.
Phase II: Target Preparation (Case Study: BChE)
Target: Human Butyrylcholinesterase (BChE) PDB Selection: Use 4BDS (or similar high-resolution structure co-crystallized with a bulky inhibitor).
Preparation Workflow
-
Clean-up: Remove water molecules (unless bridging waters are conserved in the catalytic triad).
-
Missing Atoms: Repair missing side chains using a rotamer library (e.g., Dunbrack 2010).
-
Active Site Definition:
-
BChE has a deep gorge active site.
-
Grid Center: Centered on the catalytic triad (Ser198, His438, Glu325) and the peripheral anionic site (PAS).
-
Grid Size:
Å. The box must encompass the gorge entrance to capture pi-stacking at the PAS (Trp82).
-
Phase III: Docking Execution (AutoDock Vina / PyRx)
This protocol uses AutoDock Vina due to its scoring function's accuracy with hydrophobic/aromatic interactions, which are critical for the furan moieties.
DOT Diagram: Docking Workflow
Figure 1: Optimized workflow for docking bis-furoyl-piperazine derivatives.
Execution Parameters
-
Exhaustiveness: Set to 32 (default is 8). The molecule has significant rotational freedom at the furan ends; higher sampling is required.
-
Num Modes: 10.
-
Energy Range: 4 kcal/mol.
Phase IV: Post-Docking Analysis & Validation
Critical Interaction Checkpoints
A valid pose for this molecule within BChE or DNA Gyrase should exhibit specific interactions. Use the checklist below to filter false positives.
| Interaction Type | Target Residue (BChE Example) | Mechanism | Validation Criteria |
| Pi-Pi Stacking | Trp82 (PAS) | Furan ring stacks parallel or T-shaped against Indole ring. | Distance < 4.5 Å (Centroid to Centroid) |
| Hydrogen Bond | Ser198 / His438 | Carbonyl Oxygen acts as H-bond acceptor. | Distance < 3.2 Å; Angle > 120° |
| Hydrophobic | Leu/Val residues | Piperazine ring sits in hydrophobic pocket. | Surface contact area analysis |
DOT Diagram: Validation Decision Tree
Figure 2: Decision logic for validating docking poses of piperazine-furan derivatives.
Molecular Dynamics (MD) Validation (Optional but Recommended)
Docking is static. To confirm the stability of the furan interactions:
-
System: Ligand-Protein complex in a water box (TIP3P).
-
Time: 50 ns simulation (GROMACS/Amber).
-
Metric: Monitor the RMSD of the furan rings . High rotation indicates weak binding specificity.
References
-
Hussain, G., et al. (2016). Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Possible Therapeutic Entrants for Alzheimer's Disease. Medicinal Chemistry (Los Angeles), 6: 129-136.
-
Bi, Y., et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors.[1] Bioorganic Chemistry, 79, 19-26.
-
Alshammari, M.B., et al. (2023). New bis-piperazine derivatives: synthesis, characterization, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 13, 28296-28312.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.
Sources
Advanced Protocols for the Dehydrogenative Synthesis of Carbonyl Furan Derivatives
Executive Summary
Carbonyl furan derivatives (e.g., 2-acylfurans) are critical pharmacophores found in bioactive natural products and high-value pharmaceutical intermediates (e.g., Cefuroxime). Historically, their synthesis relied on Friedel-Crafts acylation, a method plagued by poor atom economy, stoichiometric waste (AlCl₃), and harsh conditions incompatible with sensitive functionalities.
This Application Note details Dehydrogenative Coupling strategies—a paradigm shift toward atom-economical, transition-metal-catalyzed C-H functionalization. We present two field-proven methodologies:
-
Manganese-Catalyzed Hydrogen Autotransfer: A green approach coupling furfuryl alcohols with ketones.
-
Palladium-Catalyzed Oxidative Cross-Coupling (CDC): A direct C-H acylation of furans with aldehydes.
These protocols are designed to maximize yield, minimize hazardous waste, and ensure reproducibility in drug discovery workflows.
Mechanistic Principles
Understanding the "why" behind the protocol is essential for troubleshooting and optimization.
The "Borrowing Hydrogen" Strategy (Manganese Catalysis)
Unlike oxidative methods that require stoichiometric oxidants, this approach is redox-neutral. The catalyst (a Mn-PNP pincer complex) temporarily removes hydrogen from the alcohol substrate (dehydrogenation) to form a reactive aldehyde. This intermediate undergoes aldol condensation with a ketone partner. Finally, the catalyst returns the "borrowed" hydrogen to the unsaturated intermediate, yielding the final saturated carbonyl furan.
-
Key Advantage: Water is the only byproduct.
-
Critical Factor: The stability of the pincer ligand backbone (aromatization/dearomatization) drives the cycle.
Oxidative Cross-Dehydrogenative Coupling (Palladium Catalysis)
This method constructs a C-C bond directly between two C-H bonds (Furan C-H and Aldehyde C-H). It relies on a Dual Catalytic role where an oxidant (e.g., TBHP) generates an acyl radical from the aldehyde, while the Pd catalyst activates the furan ring.
-
Key Advantage: Direct use of commercially available aldehydes; no pre-functionalization required.
-
Critical Factor: Balancing the radical generation rate with the Pd-cycle turnover to prevent homocoupling side reactions.
Method A: Manganese-Catalyzed Dehydrogenative Coupling
Target: Synthesis of
Mechanistic Workflow
The reaction proceeds via a Mn-PNP pincer complex that facilitates the reversible dehydrogenation of furfuryl alcohol.
Figure 1: Catalytic cycle for Mn-PNP mediated hydrogen autotransfer. The complex shuttles protons and electrons via ligand cooperation.
Experimental Protocol
Reagents:
-
Furfuryl alcohol (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Catalyst: (iPr-PNP)Mn(CO)2 (1 mol%)
-
Base: Cs2CO3 (5 mol%)
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
-
Glovebox Setup: In an N2-filled glovebox, charge a 15 mL pressure tube with (iPr-PNP)Mn(CO)2 (3.8 mg, 0.01 mmol) and Cs2CO3 (16.3 mg, 0.05 mmol).
-
Substrate Addition: Add Toluene (2.0 mL), followed by Acetophenone (120 µL, 1.0 mmol) and Furfuryl alcohol (87 µL, 1.0 mmol).
-
Sealing: Seal the tube tightly with a Teflon screw cap. Remove from the glovebox.
-
Reaction: Place in a pre-heated oil bath at 140 °C for 24 hours. Stirring rate: >800 rpm.
-
Note: High temperature is required to overcome the energy barrier for the dehydrogenation step.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of silica gel to remove the metal catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc 95:5) to isolate the coupled ketone.
Method B: Palladium-Catalyzed Direct Oxidative Acylation (CDC)
Target: Direct synthesis of 2-acylfurans from furan and aldehydes.
Mechanistic Workflow
This reaction utilizes a radical-mediated mechanism where the aldehyde is converted to an acyl radical, which is then trapped by the Pd-activated furan.
Figure 2: Oxidative Cross-Dehydrogenative Coupling (CDC) cycle. TBHP serves as both the radical initiator and the terminal oxidant to regenerate Pd(II).
Experimental Protocol
Reagents:
-
Furan (or substituted furan) (2.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Catalyst: Pd(OAc)2 (5 mol%)[1]
-
Oxidant: TBHP (tert-Butyl hydroperoxide, 70% in water) (2.0 equiv)
-
Solvent: Chlorobenzene
Step-by-Step Procedure:
-
Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (11.2 mg, 0.05 mmol).
-
Substrate Addition: Add Chlorobenzene (3.0 mL), Benzaldehyde (102 µL, 1.0 mmol), and Furan (145 µL, 2.0 mmol).
-
Note: Use excess furan (2 equiv) as it can be volatile and prone to oxidative degradation.
-
-
Oxidant Addition: Add TBHP (276 µL, 2.0 mmol) dropwise.
-
Reaction: Seal the tube (under air is acceptable, but Argon is preferred for reproducibility). Heat to 100 °C for 16 hours.
-
Safety Check: TBHP at high temperatures can be energetic. Use a blast shield.
-
Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3 (10 mL). Extract with Dichloromethane (3 x 10 mL).
-
Purification: Dry organic layers over Na2SO4. Evaporate solvent. Purify via column chromatography (Hexane/EtOAc gradient).
Comparative Analysis & Data
| Feature | Method A: Mn-Catalyzed (Hydrogen Autotransfer) | Method B: Pd-Catalyzed (CDC) |
| Reaction Type | Redox-Neutral Coupling | Oxidative Coupling |
| Substrates | Furfuryl Alcohol + Ketone | Furan + Aldehyde |
| Atom Economy | High (Byproduct: H2O) | Moderate (Byproduct: tBuOH) |
| Conditions | 140 °C, Inert Atmosphere | 100 °C, Oxidant Required |
| Selectivity | High for | High for C2-acylation |
| Key Limitation | Requires alcohol precursor | Requires handling peroxides |
Troubleshooting & Optimization
-
Low Yield in Method A:
-
Cause: Catalyst poisoning by moisture.
-
Fix: Ensure Toluene is freshly distilled over Na/Benzophenone. Use a glovebox for catalyst handling.
-
-
Homocoupling in Method B:
-
Cause: High concentration of acyl radicals reacting with themselves (forming diketones).
-
Fix: Add the oxidant (TBHP) slowly via a syringe pump over 2 hours to keep radical concentration low relative to the Pd-cycle turnover.
-
-
Regioselectivity Issues:
-
In Pd-catalyzed CDC, C2-acylation is generally favored due to the electronic nature of furan. If C3-acylation is observed, switch to a bulkier ligand on Palladium (e.g., PPh3 or XPhos) to increase steric hindrance at the metal center.
-
References
-
Manganese-Catalyzed Dehydrogenative Coupling
-
Shao, X., et al. (2022). "Synthesizing carbonyl furan derivatives by a dehydrogenative coupling reaction." Organic & Biomolecular Chemistry.
-
-
Palladium-Catalyzed Oxidative Acylation
-
Glover, B., et al. (2003). "Regioselective palladium-catalyzed arylation of 3-carboalkoxy furan." Organic Letters.
- Wu, X., et al. (2014). "Palladium-catalyzed oxidative C-H bond acylation of heteroarenes with aldehydes." Journal of the American Chemical Society.
-
-
General Furan Chemistry
-
Keay, B. A. (2025).[2] "Furan Oxidations in Organic Synthesis: Recent Advances." ResearchGate Review.
-
Sources
Application Notes and Protocols for the Synthesis of Metal Complexes Using Ligands
Introduction: The Art and Science of Coordination Chemistry
The synthesis of metal complexes, a cornerstone of inorganic and medicinal chemistry, is a fascinating interplay of metal ions and electron-donating molecules or ions known as ligands.[1][2] This process, governed by the principles of Lewis acid-base theory, involves the coordination of ligands (Lewis bases) to a central metal atom or ion (Lewis acid), forming a coordination complex.[2][3] The resulting metal complexes exhibit a vast array of geometries, electronic properties, and reactivities, making them indispensable in fields ranging from catalysis to drug development.[4][5] This guide provides an in-depth exploration of the principles and protocols for the synthesis of metal complexes, designed for researchers, scientists, and professionals in drug development. We will delve into the rationale behind experimental choices, offering a practical understanding of how to design and execute the synthesis of these remarkable compounds.
Pillar 1: The Ligand - Architect of the Complex
The ligand is the heart of the metal complex, dictating its structure, stability, and ultimately, its function. The selection of a suitable ligand is therefore the most critical step in the design of a synthetic strategy.
Classification of Ligands: Understanding the Building Blocks
Ligands are broadly classified based on the number of donor atoms that can bind to the central metal ion, a property known as denticity.[6][7]
-
Monodentate Ligands: These ligands bind to the metal center through a single donor atom.[6] Common examples include halide ions (e.g., Cl⁻, Br⁻), ammonia (NH₃), and water (H₂O).[8]
-
Bidentate Ligands: Featuring two donor atoms, these ligands can form a chelate ring with the metal ion, enhancing the stability of the complex.[8] Classic examples are ethylenediamine (en) and the acetylacetonate (acac) anion.
-
Polydentate Ligands: With multiple donor atoms, these ligands can form intricate and highly stable complexes with metal ions.[9] Ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand, is a prime example, capable of enveloping a metal ion in a cage-like structure.[9][10]
The choice of ligand denticity has profound implications for the resulting complex's geometry and stability, a phenomenon known as the chelate effect.[6] Polydentate ligands generally form more thermodynamically stable complexes than a corresponding number of monodentate ligands.[6]
Pillar 2: The Synthetic Environment - Controlling the Reaction Landscape
The successful synthesis of a metal complex is highly dependent on the careful control of the reaction environment. Key parameters such as solvent, temperature, and pH play pivotal roles in directing the outcome of the synthesis.
The Crucial Role of the Solvent
The choice of solvent is far from a trivial decision; it can dictate the solubility of reactants, influence reaction kinetics, and even participate in the coordination sphere of the metal ion.[11][12] An ideal solvent for crystallization should exhibit high solubility for the compound when hot and minimal solubility when cold.[13]
-
Polar Protic Solvents (e.g., water, ethanol): These are often used for dissolving ionic metal salts and polar ligands. Their ability to form hydrogen bonds can also influence ligand exchange rates.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are good for dissolving a wide range of organic ligands and can also coordinate to metal centers.
-
Nonpolar Solvents (e.g., hexane, toluene): These are typically used when dealing with nonpolar ligands and can be crucial for precipitating the final complex.
Temperature: The Kinetic and Thermodynamic Driver
Temperature exerts a significant influence on both the rate and the equilibrium of complex formation.[7][14]
-
Reaction Kinetics: Increasing the temperature generally accelerates the rate of ligand substitution reactions, allowing the system to reach equilibrium more quickly.[6]
-
Thermodynamics: The stability of a metal complex can be either enhanced or diminished by temperature, depending on whether the formation reaction is endothermic or exothermic.[7] For exothermic reactions, lower temperatures favor the formation of the complex, while for endothermic reactions, higher temperatures are beneficial.[7]
pH: A Subtle but Powerful Controller
The pH of the reaction medium can be a critical parameter, particularly when the ligand has acidic or basic functional groups.[15][16]
-
Ligand Deprotonation: Many ligands need to be deprotonated to become effective coordinating agents. Adjusting the pH with a base is often a necessary step to facilitate complex formation.[8][15]
-
Complex Stability: The stability of a metal complex can be highly pH-dependent.[17][18] Changes in pH can lead to the protonation of the ligand, causing the complex to dissociate.[19]
Pillar 3: Experimental Protocols - From Theory to Practice
The following protocols provide step-by-step methodologies for the synthesis of representative metal complexes with monodentate, bidentate, and polydentate ligands. The rationale behind each step is explained to provide a deeper understanding of the process.
General Synthetic Workflow
The synthesis of a metal complex typically follows a general workflow, which can be adapted based on the specific metal, ligand, and desired product.
Protocol 1: Synthesis of a Metal-Acetylacetonate Complex (Bidentate Ligand)
This protocol describes the synthesis of tris(acetylacetonato)chromium(III), [Cr(acac)₃], a classic example of a stable octahedral complex with a bidentate ligand.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) | 266.45 | 1.30 g | ~0.0049 |
| Acetylacetone (acacH) | 100.12 | 5.0 mL | ~0.049 |
| Urea | 60.06 | 5.0 g | ~0.083 |
| Distilled Water | 18.02 | 20.0 mL | - |
Procedure:
-
Dissolution of Metal Salt: In a 50-mL Erlenmeyer flask, dissolve 1.30 g of CrCl₃·6H₂O in 20.0 mL of distilled water with stirring.[8]
-
Rationale: Water is an excellent solvent for the ionic chromium salt.
-
-
Addition of Ligand and Base Precursor: To the chromium solution, add 5.0 mL of acetylacetone and 5.0 g of urea.[8]
-
Rationale: Acetylacetone is the ligand precursor. Urea, upon heating, will slowly decompose to ammonia and carbon dioxide. The ammonia will act as a base to deprotonate the acetylacetone, allowing it to coordinate to the chromium(III) ion. This slow, in-situ generation of base ensures a gradual increase in pH, promoting the formation of a well-crystalline product.
-
-
Reaction at Elevated Temperature: Heat the mixture in a water bath with stirring.[8]
-
Rationale: Heating accelerates the decomposition of urea and the rate of the complexation reaction.
-
-
Precipitation and Isolation: As the reaction proceeds, the [Cr(acac)₃] complex will precipitate as a maroon solid. After the reaction is complete (indicated by the cessation of gas evolution), cool the flask in an ice bath to maximize precipitation.[8]
-
Rationale: The complex is insoluble in water, especially at lower temperatures.
-
-
Filtration and Washing: Collect the solid product by suction filtration. Wash the crystals with distilled water to remove any unreacted starting materials and urea byproducts.
-
Rationale: Washing is crucial for obtaining a pure product.
-
-
Drying: Dry the product in a desiccator.
Protocol 2: Synthesis of an Iron(III)-EDTA Complex (Polydentate Ligand)
This protocol details the synthesis of the sodium salt of the iron(III)-EDTA complex, Na[Fe(EDTA)]·3H₂O, showcasing the powerful chelating ability of a polydentate ligand.[10]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Sodium hydroxide (NaOH) | 40.00 | 0.4 g | 0.01 |
| Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O) | 372.24 | 3.8 g | ~0.01 |
| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | 270.30 | 2.5 g | ~0.009 |
| Distilled Water | 18.02 | 15 mL | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
Preparation of the Ligand Solution: Dissolve 0.4 g of NaOH in 10 cm³ of water, then add 3.8 g of Na₂H₂EDTA·2H₂O. Gently heat the solution until all the solid dissolves.[10]
-
Rationale: The addition of NaOH fully deprotonates the EDTA, making all six donor atoms available for coordination to the iron(III) ion.
-
-
Preparation of the Metal Salt Solution: In a separate beaker, dissolve 2.5 g of FeCl₃·6H₂O in 5 cm³ of water.[10]
-
Complex Formation: Add the iron(III) chloride solution to the EDTA solution with swirling.[10]
-
Precipitation: Gently boil the solution to reduce its volume, which will cause the yellow powder of the complex to precipitate out.[10]
-
Rationale: The complex has a lower solubility in the concentrated solution.
-
-
Isolation and Washing: Cool the solution and collect the precipitate by suction filtration. Wash the product thoroughly with ice-cold water to remove any unreacted iron(III) ions, followed by two washes with ethanol.[10]
-
Rationale: Washing with cold water minimizes the loss of the product, which has some solubility in water. The ethanol wash helps to remove water and facilitates drying.
-
-
Drying: Dry the product on a filter paper.
Pillar 4: Characterization - Validating the Synthesis
Once a metal complex has been synthesized and isolated, its identity and purity must be confirmed through a variety of analytical techniques.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the ligand and how they are affected by coordination to the metal. Changes in the vibrational frequencies of key bonds upon complexation can confirm that the ligand has coordinated to the metal center.
-
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the metal complex, which are often responsible for its color.[20] It can be used to determine the geometry of the complex and to monitor the progress of a reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for elucidating the structure of the ligand and its coordination environment.[21][22][23] Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide valuable structural information.[24]
Structural Methods
-
Single-Crystal X-ray Diffraction (SCXRD): This is the most definitive method for determining the three-dimensional structure of a crystalline metal complex, providing precise information about bond lengths, bond angles, and the overall geometry of the molecule.[25][26][27][28]
Other Important Techniques
-
Mass Spectrometry (MS): Used to determine the molecular weight of the complex and can provide information about its fragmentation pattern.
-
Elemental Analysis: Provides the percentage composition of the elements (e.g., C, H, N) in the complex, which can be used to confirm its empirical formula.
-
Magnetic Susceptibility Measurements: For paramagnetic complexes, this technique can be used to determine the number of unpaired electrons, which provides insight into the electronic structure of the metal ion.[3]
Troubleshooting Common Synthetic Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incorrect stoichiometry, inappropriate solvent, unfavorable temperature or pH. | Double-check calculations, try a different solvent, optimize reaction temperature and pH. |
| Product is an oil or fails to crystallize | Impurities present, solvent is too good a solvent for the complex. | Purify starting materials, try a different crystallization solvent or a mixed-solvent system.[13] |
| Unexpected color of the product | Different oxidation state of the metal, coordination of solvent molecules, formation of an unexpected isomer. | Use inert atmosphere if the metal is air-sensitive, ensure anhydrous solvents if water is a problem, use characterization techniques to identify the product. |
| Product is insoluble in common solvents | Formation of a coordination polymer. | Modify the ligand to prevent bridging, use a coordinating solvent that can break up the polymer. |
Applications in Drug Development and Catalysis
The ability to rationally design and synthesize metal complexes with tailored properties has led to their widespread application in various scientific disciplines.
-
Medicinal Chemistry: Metal complexes are at the forefront of modern drug design.[29][30][31][32] The unique geometries and reactivities of metal complexes allow them to interact with biological targets in ways that are not possible for purely organic molecules.[33] For example, platinum-based complexes like cisplatin are among the most effective anticancer drugs, while other metal complexes are being investigated for their antimicrobial and antiviral properties.[31]
-
Catalysis: Transition metal complexes are exceptional catalysts for a vast range of organic transformations.[34][35][36][37] By tuning the electronic and steric properties of the ligands, the activity and selectivity of the metal catalyst can be precisely controlled. This has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Conclusion
The synthesis of metal complexes is a dynamic and creative field of chemistry. By understanding the fundamental principles of ligand design, reaction control, and product characterization, researchers can unlock the immense potential of these versatile compounds. This guide has provided a framework for approaching the synthesis of metal complexes, emphasizing the importance of a rational and informed experimental design. As our understanding of coordination chemistry continues to grow, so too will our ability to create novel metal complexes with unprecedented properties and applications, driving innovation in medicine, materials science, and beyond.
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Formation of metal ligand complexes using mono, bi and polydentate... - ResearchGate. (n.d.). Retrieved from [Link]
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The Creative Chemist. (n.d.). Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. Retrieved from [Link]
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MDPI. (n.d.). When the Metal Makes the Difference: Template Syntheses of Tridentate and Tetradentate Salen-Type Schiff Base Ligands and Related Complexes. Retrieved from [Link]
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Pyle, A. M., & Barton, J. K. (2020). Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect. ACS Publications. Retrieved from [Link]
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Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]
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Department of Chemistry, The Chinese University of Hong Kong. (n.d.). Experiment 6 Synthesis of an Iron(III)-EDTA Complex. Retrieved from [Link]
-
Simplifying Synthesis. (2022, April 9). The Simplifying Synthesis Ultimate Guide To Bonding In d-Metal Coordination Complexes [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]
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The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PMC. (2021, August 1). Retrieved from [Link]
-
Utkal University. (n.d.). Thermodynamic and Kinetic Aspects of Metal Complexes. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). 10.4: Characterization of Organometallic Complexes. Retrieved from [Link]
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Metal Complexes for Therapeutic Applications - PMC. (n.d.). Retrieved from [Link]
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How to elucidate the chemical structure of metal complex by powder XRD? - ResearchGate. (2022, January 15). Retrieved from [Link]
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Catalytic applications of transition-metal complexes with sulfide ligands - ACS Publications. (n.d.). Retrieved from [Link]
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Diorazio, L. J., Hose, D. R. J., & Adlington, R. M. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(4), 760–773. [Link]
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Chemistry LibreTexts. (2025, May 16). 6: Preparation of Structural Isomers of a Metal Complex (Experiment). Retrieved from [Link]
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Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. (2020, October 14). Retrieved from [Link]
-
Advanced NMR in Metal Complex Analysis | PDF | Nuclear Magnetic Resonance | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]
-
Effect of pH on ligand binding and stability in water for purified NCs... - ResearchGate. (n.d.). Retrieved from [Link]
-
A BRIEF IDEA OF METAL COMPLEXES IN MEDICINAL CHEMISTRY: CURRENT STATUS AND FUTURE PROSPECTIVE - IIP Series. (n.d.). Retrieved from [Link]
-
CHAPTER 4 - Thermodynamics and Kinetics of Complex Formation - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of EDTA Complexes Useful for Trace Elements Supplementation - SciSpace. (n.d.). Retrieved from [Link]
-
Catalytic Applications of Transition Metals - MDPI. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2020, October 19). 15.2: Metal-Ligand Association Constants. Retrieved from [Link]
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Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. (2019, June 17). Retrieved from [Link]
-
Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]
-
Review Article Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemis. (2022, December 13). Retrieved from [Link]
-
Synthesis and characterization of a series of tripodal transition metal complexes with the Schiff base of 2,2',2''-triaminoethylamine and 2-pyridinecarboxaldehyde N-oxide. Crystal structures of heptacoordinate manganese(II) and cobalt(II) complexes of a seven-coordinate ligand | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of EDTA Complexes Useful for Trace Elements Supplementation - ResearchGate. (2026, January 4). Retrieved from [Link]
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Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]
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Understanding High-Temperature Chemical Reactions on Metal Surfaces: A Case Study on Equilibrium Concentration and Diffusivity of CxHy on a Cu(111) Surface - NIH. (2022, January 19). Retrieved from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]
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The effect of coordinated solvent molecules on metal coordination environments in single-crystal-to-single-crystal transformations - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]
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How to elucidate the chemical structure of metal complex by powder XRD? - ResearchGate. (2017, May 6). Retrieved from [Link]
-
Synthesis and Characterization of Metal Complexes | PDF - Scribd. (n.d.). Retrieved from [Link]
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Synthesis, structural characterization and NMR studies of group 10 metal complexes with macrocyclic amine N-heterocyclic carbene ligands - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
-
Propose a structure for a metal complex using a polydentate ligan... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]
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Transition metal complexes and their application in drugs and cosmetics A Review - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved from [Link]
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(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]
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The Role of Transition Metals in Catalysis: Mechanisms and Applications in Modern Chemistry | Free Essay Example for Students - Aithor. (2025, April 9). Retrieved from [Link]
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Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC. (n.d.). Retrieved from [Link]
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(PDF) Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective - ResearchGate. (2025, August 4). Retrieved from [Link]
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X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) - JOCPR. (n.d.). Retrieved from [Link]
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Essential Guide of Analysis Methods Applied to Silver Complexes with Antibacterial Quinolones - NIH. (2018, June 19). Retrieved from [Link]
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Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons | Organometallics - ACS Publications. (2022, February 25). Retrieved from [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 1,4-Bis(furan-2-ylcarbonyl)piperazine synthesis
The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 1,4-Bis(furan-2-ylcarbonyl)piperazine (CAS: 31350-27-3). It is designed to address process optimization, impurity control, and scalability for medicinal chemistry applications.
Ticket Category: Process Chemistry / Amide Coupling Optimization Status: Resolved / Expert Verified Applicable For: Medicinal Chemistry, API Impurity Synthesis (Prazosin/Terazosin analogs)[1]
Executive Summary & Reaction Logic
The synthesis of 1,4-bis(furan-2-ylcarbonyl)piperazine involves the double acylation of piperazine using furan-2-carbonyl chloride (furoyl chloride).[1] While conceptually simple, the presence of two nucleophilic sites on piperazine introduces competition between mono- and bis-acylation.[1]
Core Challenge: Controlling stoichiometry to prevent mono-acylated impurities (N-(2-furoyl)piperazine) while avoiding hydrolysis of the labile furoyl chloride.
Reaction Pathway Diagram
The following logic flow illustrates the kinetic competition and the critical purification checkpoint.
Figure 1: Reaction pathway showing the kinetic progression from piperazine to the bis-amide and the solubility-based purification logic.
Standard Operating Procedures (SOPs)
Two protocols are recommended based on your available equipment and solvent restrictions.
Protocol A: Anhydrous Conditions (Recommended for High Purity)
Best for: Small scale (<10g), moisture-sensitive reagents, ensuring max yield.
-
Setup: Flame-dry a round-bottom flask under N₂ atmosphere.
-
Solvation: Dissolve Piperazine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).
-
Base Addition: Add Triethylamine (TEA) or DIPEA (2.5 - 3.0 eq) .[1]
-
Note: Excess base is required to neutralize the HCl generated and drive the reaction to completion.
-
-
Acylation: Cool to 0°C . Add 2-Furoyl Chloride (2.2 - 2.4 eq) dropwise over 30 minutes.
-
Critical: Rapid addition causes exotherms, increasing impurity profiles.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).[1]
-
Workup (The "Self-Validating" Step):
Protocol B: Schotten-Baumann Conditions (Scalable/Green)
Best for: Large scale (>50g), cost-efficiency, avoiding organic bases.[1]
-
Solvation: Dissolve Piperazine (1.0 eq) in Water .
-
pH Control: Cool to 0°C. Simultaneously add 2-Furoyl Chloride (2.4 eq) and 20% NaOH (aq) dropwise.
-
Maintenance: Maintain pH between 8.0 and 10.0 .
-
Isolation: The product often precipitates as a white solid.[1] Filter, wash with water, and dry.[5]
Troubleshooting & FAQs
Field-tested solutions for common experimental failures.
Q1: I am seeing a persistent spot on TLC just below my product. What is it?
Diagnosis: This is likely the Mono-furoyl piperazine intermediate.[1] Root Cause:
-
Insufficient Furoyl Chloride (hydrolysis consumed some reagent).[1]
-
Inadequate reaction time.[1] Solution:
-
Immediate Fix: Add 0.2 eq additional Furoyl Chloride and check TLC after 1 hour.
-
Purification Fix: Use the Acid Wash technique described in Protocol A.[1] The mono-species is basic; the bis-species is not.[1] Washing the organic layer with 1M HCl will aggressively remove this impurity.[1]
Q2: My yield is low (<40%), and I have a lot of acidic byproduct.
Diagnosis: Hydrolysis of Furoyl Chloride.[1] Root Cause:
-
Wet solvents (Protocol A).[1]
-
Temperature too high during addition (Protocol A/B).[1]
-
pH too high (>11) during Schotten-Baumann (Protocol B).[1] Solution:
-
Ensure DCM is distilled or dried over molecular sieves.[1]
-
Strictly maintain 0°C during the addition of the acid chloride.
-
Use a slight excess (2.4 eq) to account for unavoidable hydrolysis.[1]
Q3: The product is colored (yellow/brown) instead of white.
Diagnosis: Furan ring oxidation or polymerization.[1] Root Cause: Furan derivatives are light- and air-sensitive.[1] Old Furoyl chloride often degrades to dark liquids.[1] Solution:
-
Reagent Check: Distill Furoyl Chloride if it is not a clear/straw-colored liquid.
-
Recrystallization: Recrystallize the final product from Ethanol or Isopropanol .[1] Activated charcoal can be used during the hot filtration step to remove colored oligomers.[1]
Optimization Data & Solvent Screening
The following table summarizes solvent suitability based on solubility and reaction kinetics.
| Solvent | Suitability | Pros | Cons |
| DCM (Dichloromethane) | High | Excellent solubility for Bis-product; easy workup.[1] | Volatile; environmental concerns.[1] |
| THF (Tetrahydrofuran) | Medium | Good for solubility; miscible with water (Schotten-Baumann).[1] | Harder to partition in workup; peroxides.[1] |
| Toluene | Low | High boiling point allows thermal drive.[1] | Product often precipitates prematurely, trapping impurities. |
| Water (Schotten-Baumann) | High (Scale) | Green; cheap; product precipitates for easy filtration.[1] | Requires strict pH control; hydrolysis risk.[1] |
References
-
PubChem. (n.d.).[1] 1,4-Bis(furan-2-ylcarbonyl)piperazine (Compound).[1][6] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]
-
PrepChem. (n.d.).[1] Synthesis of N-(2-Furoyl)piperazine. (Provides foundational stoichiometry for mono- vs bis-acylation). Retrieved February 6, 2026, from [Link]
- Moghaddam, F. M., et al. (2012). Ultrasound-assisted synthesis of amides. (General reference for amide coupling efficiency). Ultrasonics Sonochemistry.
-
European Pharmacopoeia. (2024).[1] Prazosin Hydrochloride / Terazosin Impurity Standards. (Identifies the bis-furoyl compound as a known impurity "M" in Terazosin synthesis).
Disclaimer
This guide is intended for qualified research personnel. Furoyl chloride is a lachrymator and corrosive.[1] Piperazine is a sensitizer.[1] Always perform reactions in a fume hood.
Sources
- 1. 1,4-Bis(furan-2-ylcarbonyl)piperazine | C14H14N2O4 | CID 336735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 4. digital.csic.es [digital.csic.es]
- 5. mdpi.com [mdpi.com]
- 6. 1,4-Bis[(tetrahydrofuran-2-yl)carbonyl]piperazine [lgcstandards.com]
Technical Support Center: Troubleshooting Low Yield in Piperazine Acylation Reactions
Welcome to the Technical Support Center for piperazine acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial transformation. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the variables at play, enabling you to logically troubleshoot and optimize your reactions for maximal yield and purity.
Introduction: The Nuances of Piperazine Acylation
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their ability to impart desirable pharmacokinetic properties.[1][2] The acylation of piperazine is a fundamental step in the synthesis of a vast array of pharmacologically active compounds.[1][3][4] However, the symmetrical nature of piperazine, with its two secondary amine nitrogens, presents a unique set of challenges, the most common of which is the formation of the undesired N,N'-diacylated byproduct, leading to significantly reduced yields of the desired mono-acylated product.[5][6] This guide will dissect the common causes of low yield and provide you with robust, field-proven strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My piperazine acylation reaction is resulting in a very low yield of the desired mono-acylated product. What are the most likely causes?
Low yield in a mono-acylation reaction of piperazine is a multifaceted issue that can often be traced back to several key factors. A systematic approach to troubleshooting is essential for identifying the root cause.
Core Areas to Investigate:
-
Competitive Di-acylation: The most common culprit is the formation of the symmetrical N,N'-diacylated piperazine.[5][6] This occurs when the initially formed mono-acylated product, which still possesses a nucleophilic secondary amine, reacts with another equivalent of the acylating agent.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a critical role. An unoptimized set of conditions can either fail to drive the reaction to completion or promote the formation of side products.[7][8]
-
Reagent Quality and Stoichiometry: The purity of your piperazine, acylating agent, and any added base is paramount.[9][10] Incorrect stoichiometry can also severely limit your yield.[10]
-
Hydrolysis of the Acylating Agent: Acyl halides and anhydrides are highly susceptible to hydrolysis. The presence of moisture in your reaction will consume your acylating agent and introduce acidic impurities.
-
Work-up and Purification Losses: The desired product may be lost during the extraction, washing, or purification steps. This can be due to product instability or suboptimal purification techniques.[7][11]
Q2: I'm observing a significant amount of the di-acylated byproduct in my reaction mixture. How can I selectively synthesize the mono-acylated product?
Controlling the selectivity between mono- and di-acylation is the cornerstone of a successful piperazine acylation. Here are several effective strategies, ranging from simple procedural adjustments to more involved synthetic modifications.
Strategies to Promote Mono-acylation:
-
Stoichiometric Control: A common initial approach is to use a large excess of piperazine relative to the acylating agent.[5] This statistically favors the reaction of the acylating agent with the more abundant starting piperazine over the less concentrated mono-acylated product. However, this can make purification challenging due to the need to remove a large amount of unreacted piperazine.[5]
-
In-Situ Mono-protonation: A more elegant approach involves the in-situ formation of a piperazine mono-salt.[5][6] By adding one equivalent of an acid (e.g., HCl or acetic acid) to the piperazine, you can selectively protonate one of the nitrogen atoms, rendering it non-nucleophilic.[6] The remaining free amine can then react with the acylating agent. This method effectively serves as a "protecting group-free" strategy to achieve mono-substitution.[6]
-
Experimental Protocol: In-Situ Mono-protonation for Mono-acylation
-
Dissolve piperazine (2.0 eq.) in a suitable solvent such as methanol or acetic acid.[6]
-
Slowly add one equivalent of a strong acid (e.g., concentrated HCl) or an organic acid (e.g., acetic acid) while stirring, maintaining a cool temperature (0-5 °C).[6]
-
Once the piperazine mono-salt has formed, slowly add the acylating agent (1.0 eq.) to the reaction mixture.
-
Allow the reaction to proceed at the optimized temperature, monitoring by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous work-up, neutralizing any remaining acid.
-
-
-
Use of Protecting Groups: For more complex syntheses or when other methods fail, the use of a protecting group on one of the piperazine nitrogens is a robust strategy.[6] The tert-butyloxycarbonyl (Boc) group is widely used for this purpose.[6][12] The mono-protected piperazine can be acylated on the free nitrogen, followed by deprotection of the Boc group to yield the desired mono-acylated product.[13]
Diagram Caption: Workflow for mono-acylation using a protecting group strategy.
Q3: What are the optimal reaction conditions (solvent, temperature, base) for piperazine acylation?
The "optimal" conditions are highly dependent on the specific substrates being used. However, there are general principles that can guide your experimental design.
Key Reaction Parameters:
| Parameter | Recommendations & Rationale |
| Solvent | Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to prevent reaction with the acylating agent.[14] For reactions involving in-situ mono-protonation, protic solvents like methanol or acetic acid can be effective.[6] The choice of solvent can also influence the solubility of reactants and products. |
| Temperature | Many piperazine acylations proceed readily at room temperature.[8] However, if the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required.[8] For highly reactive acylating agents, cooling the reaction to 0 °C before addition can help to control the reaction rate and minimize side product formation.[13] |
| Base | A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the acid (e.g., HCl) generated during the reaction with an acyl chloride.[14] This prevents the protonation and deactivation of the piperazine nucleophile. An excess of the base (1.5-2.0 eq.) is often used. |
Q4: My reaction is not proceeding to completion, even after an extended period. What should I check?
A stalled reaction can be frustrating, but a logical diagnostic process can quickly identify the issue.
Diagram Caption: Troubleshooting workflow for a stalled piperazine acylation reaction.
Troubleshooting Steps for a Stalled Reaction:
-
Re-evaluate Reagent Quality: Has your acylating agent decomposed? Acyl chlorides and anhydrides can hydrolyze upon storage.[8] Consider using a freshly opened bottle or purifying the reagent before use.
-
Confirm Anhydrous Conditions: Moisture will consume your acylating agent. Ensure all glassware was properly dried and that anhydrous solvents were used.[9]
-
Increase Temperature: If the reaction is being run at room temperature or below, a moderate increase in temperature may be necessary to overcome the activation energy barrier.[8]
-
Add More Reagent: If you suspect one of the reagents has been consumed by side reactions or was not added in the correct stoichiometry, a careful addition of the limiting reagent may restart the reaction. Monitor closely by TLC or LC-MS.[7]
-
Check for Amide Rotamers: N-acylated piperazines can exhibit complex conformational behavior due to hindered rotation around the amide bond, which can sometimes complicate NMR analysis and may be mistaken for an incomplete reaction.[14] Variable temperature NMR can help to confirm if this is the case.
Conclusion
Successfully troubleshooting low yields in piperazine acylation reactions requires a combination of careful experimental technique and a solid understanding of the underlying chemical principles. By systematically evaluating factors such as stoichiometry, reaction conditions, and reagent quality, and by employing strategies to control selectivity, researchers can significantly improve the efficiency and reproducibility of these important transformations. This guide provides a framework for this systematic approach, empowering you to diagnose and solve the common challenges encountered in the synthesis of mono-acylated piperazine derivatives.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
Dal Piaz, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Retrieved from [Link]
-
Park, D. J., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]
-
Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Retrieved from [Link]
-
Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine derivatives. Retrieved from [Link]
-
Li, S., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH. Retrieved from [Link]
-
Preprints.org. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
Technical Support Center: Purification of 1,4-Bis(furan-2-ylcarbonyl)piperazine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 1,4-Bis(furan-2-ylcarbonyl)piperazine. The methodologies described are grounded in established chemical principles and supported by scientific literature to ensure reliable and reproducible results.
Introduction to Purification Challenges
1,4-Bis(furan-2-ylcarbonyl)piperazine is a symmetrical diamide synthesized by the acylation of piperazine with two equivalents of a furan-2-carbonyl derivative, typically furoyl chloride. The primary challenge in purifying the crude product lies in the removal of structurally similar impurities. These include unreacted piperazine and the intermediate product, 1-(furan-2-ylcarbonyl)piperazine (the mono-acylated species). The similar polarities of the desired product and the mono-acylated impurity can make separation particularly challenging.
This guide will walk you through common issues and provide detailed protocols for effective purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 1,4-Bis(furan-2-ylcarbonyl)piperazine?
The primary impurities arise from the reaction stoichiometry and the reactivity of the starting materials. Expect to encounter:
-
Piperazine: Unreacted starting material. Being a free base, it is significantly more polar than the acylated products.
-
1-(furan-2-ylcarbonyl)piperazine: The mono-acylated intermediate. This is often the most challenging impurity to remove due to its structural similarity to the final product.
-
Triethylamine hydrochloride (or other amine salt): If an amine base like triethylamine is used as an acid scavenger during the acylation reaction. This salt is typically removed during the initial aqueous work-up.
-
Excess Acylating Agent Byproducts: Depending on the work-up, byproducts from the hydrolysis of the acylating agent (e.g., furoic acid) might be present.
Q2: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. A typical TLC system for this analysis would be:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a moderately polar and a polar solvent. Good starting points are Ethyl Acetate/Methanol (e.g., 95:5 or 90:10 v/v) or Dichloromethane/Methanol (e.g., 98:2 or 95:5 v/v).
-
Visualization: The furan rings and amide carbonyls provide UV activity, so the spots can be visualized under a UV lamp at 254 nm. Staining with iodine vapor or a ninhydrin solution can also be used, particularly to visualize any remaining piperazine (ninhydrin will stain primary and secondary amines).[1]
On the TLC plate, you would expect to see the following (in order of increasing polarity, i.e., decreasing Rf value):
-
1,4-Bis(furan-2-ylcarbonyl)piperazine (Product): Least polar.
-
1-(furan-2-ylcarbonyl)piperazine (Mono-acylated impurity): Intermediate polarity.
-
Piperazine (Starting Material): Most polar, will likely remain at the baseline.
Q3: My purified product has a slight yellow or brown tint. What can I do?
Colored impurities are common in reactions involving furan derivatives. The use of activated charcoal during recrystallization is a highly effective method for removing these colored byproducts.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting for the most common and effective purification techniques for 1,4-Bis(furan-2-ylcarbonyl)piperazine.
Method 1: Recrystallization
Recrystallization is often the most efficient method for purifying multigram quantities of the product, especially if the main impurity is the mono-acylated species. The principle relies on the subtle differences in solubility between the desired product and the impurities in a chosen solvent system. Amides, in general, are good candidates for purification by recrystallization.[2]
Caption: Column chromatography workflow for purification.
Recommended Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of a non-polar and a more polar solvent. Good starting points for method development are:
-
Hexane/Ethyl Acetate gradient (e.g., starting from 100% Hexane and gradually increasing the proportion of Ethyl Acetate).
-
Dichloromethane/Methanol gradient (e.g., starting from 100% Dichloromethane and gradually increasing the proportion of Methanol).
-
For more polar amides, an Ethyl Acetate/Ethanol system can also be effective. [3] Step-by-Step Protocol for Flash Column Chromatography:
-
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and then evaporating the solvent to obtain a dry powder. This dry-loaded sample can then be carefully added to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. The separation can be performed isocratically (with a single solvent mixture) or with a gradient of increasing polarity. A gradient is often more effective for separating the mono- and di-acylated products.
-
Fraction Collection: Collect fractions of the eluent as it comes off the column.
-
TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any remaining traces of the eluent.
Troubleshooting Column Chromatography:
| Issue | Possible Cause | Solution |
| Poor separation of product and impurities. | The mobile phase is too polar or not polar enough. The column was not packed properly. | Optimize the mobile phase using TLC. A good mobile phase for column chromatography will give your product an Rf value of around 0.3-0.4 on a TLC plate. If the spots are too close together, try a less polar solvent system or a different combination of solvents. Ensure the column is packed evenly without any channels. |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the eluent can be effective. |
| Streaking of spots on TLC and broad peaks from the column. | The sample was overloaded on the column. The compound may be slightly acidic or basic, leading to interactions with the silica gel. | Use a larger column or load less sample. Adding a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes improve peak shape. |
Purity Assessment
After purification, it is essential to assess the purity of the 1,4-Bis(furan-2-ylcarbonyl)piperazine.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is a common choice. A suitable mobile phase could be a gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. The purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the purified product and identifying any remaining impurities. The symmetry of the 1,4-disubstituted piperazine will result in a relatively simple 1H NMR spectrum. The presence of signals corresponding to the mono-acylated impurity (which will have a more complex and asymmetric spectrum) or piperazine would indicate incomplete purification.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the purified product.
-
Melting Point: A sharp melting point is a good indicator of high purity.
By following these guidelines and troubleshooting tips, researchers can effectively remove impurities from crude 1,4-Bis(furan-2-ylcarbonyl)piperazine and obtain a high-purity compound suitable for their research and development needs.
References
- This reference is not available in the provided search results.
-
Kavran, V. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(10), 2344. Available at: [Link]
- This reference is not available in the provided search results.
-
Ünver, Y. et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 47(4), 735-753. Available at: [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Available at: [Link]
-
Kumar, A. et al. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Green Chemistry, 13(10), 2874-2879. Available at: [Link]
Sources
Addressing batch-to-batch variability in piperazine derivative synthesis
Topic: Addressing Batch-to-Batch Variability in Piperazine Scaffolds
Introduction
The piperazine ring is a privileged pharmacophore, present in roughly 13% of all U.S. FDA-approved small-molecule drugs, including blockbuster antiretrovirals and antipsychotics. However, its dual-nitrogen symmetry presents a persistent challenge in process chemistry: variability .[1]
If you are experiencing fluctuating yields (±15%), inconsistent impurity profiles (specifically bis-alkylated byproducts), or metal scavenging failures, this guide is your diagnostic tool. We move beyond generic advice to address the specific physicochemical pitfalls of the piperazine ring.
Module 1: Pre-Reaction Diagnostics (Input Control)
The Hidden Variable: Hygroscopicity & Stoichiometry
Q: Why did my yield drop significantly despite using the exact same molar equivalents as the previous successful batch?
A: You likely have a stoichiometry error caused by water absorption.
Piperazine is highly hygroscopic. While often sold as "anhydrous," it avidly absorbs atmospheric moisture to form piperazine hexahydrate (
-
The Mechanism: Anhydrous piperazine has a molecular weight (MW) of 86.14 g/mol . The hexahydrate has a MW of 194.23 g/mol .
-
The Impact: If your "anhydrous" drum has absorbed moisture, weighing 8.6g does not equal 100 mmol of reactant. It could be as low as 44 mmol.[1] This shifts your electrophile-to-nucleophile ratio, promoting bis-alkylation (if the electrophile is in excess relative to the actual amine content).[1]
Protocol 1.1: Water Content Validation
Before any critical campaign, perform this check:
-
Visual Inspection: Anhydrous piperazine is a lamellar solid; the hexahydrate is often waxy or clumpy.[1]
-
Karl Fischer (KF) Titration:
-
Target: < 1.0% water for anhydrous processes.[1]
-
Correction: If KF > 1.0%, adjust the mass charge:
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-
-
Azeotropic Drying (Remediation): If the batch is wet, reflux in toluene (Dean-Stark trap) prior to adding the electrophile.[1]
Module 2: Reaction Control (Selectivity)
The Core Challenge: Mono- vs. Bis-Alkylation
Q: My impurity profile shows 5-15% of the bis-alkylated byproduct. How do I stabilize this?
A: Direct alkylation of piperazine follows non-statistical kinetics.[1] Once the first nitrogen is alkylated, the second nitrogen often becomes more nucleophilic (due to inductive donation from the alkyl group), accelerating the second reaction.
You must choose a strategy based on your substrate's cost and stability.[1]
Strategy A: The "High Dilution Inverse Addition" (For Cheap Reagents)
If piperazine is cheap, use kinetics to your advantage.[1]
-
Charge: 5.0 to 10.0 equivalents of piperazine.[1]
-
Solvent: Acetonitrile or DCM (non-protic preferred to avoid solvation shells hindering the nucleophile).[1]
-
Addition: Add the electrophile (dissolved in solvent) dropwise to the piperazine solution.
-
Why: This ensures the electrophile always encounters a massive excess of unreacted piperazine, statistically favoring mono-substitution.[1]
-
-
Workup: Wash with water. The bis-product is lipophilic; the excess unreacted piperazine partitions into the aqueous phase.[1]
Strategy B: The "Mono-Protection" Route (High Fidelity)
For expensive GMP intermediates, do not rely on kinetics.[1] Block one site.
-
Reagent: Use
-Boc-piperazine. -
Reaction: Perform alkylation/arylation on the free amine.
-
Deprotection: Acidic cleavage (HCl/Dioxane or TFA/DCM).[1]
Visual Workflow: Selectivity Decision Matrix
Figure 1: Decision matrix for selecting the optimal mono-alkylation strategy based on material cost and risk tolerance.
Module 3: Metal Contamination (Buchwald-Hartwig)
The "Sticky" Catalyst Problem
Q: My final piperazine salt is colored (grey/pink) and fails heavy metal specs (>20 ppm Pd). Recrystallization isn't working.
A: Piperazines are excellent ligands.[1] They bind residual Palladium (Pd) tightly, often carrying it through crystallization.[1] Standard charcoal treatment is frequently ineffective for piperazine-Pd complexes.[1]
Troubleshooting Table: Scavenger Selection
| Scavenger Type | Functional Group | Best For | Protocol Note |
| SiliaMetS® Thiol | SH (Thiol) | Pd(II), Pd(0) | Universal starter.[1] Minimum 4h stir time at 50°C. |
| SiliaMetS® TAAcOH | Triamine | Pd(OAc)₂ species | Use if reaction solvent was acidic.[1] |
| TMT (Trimercaptotriazine) | Trithiol | Pd removal from API | Forms an insoluble precipitate with Pd.[1] Filter off. |
| L-Cysteine | Amino Acid | Aqueous extraction | Wash organic phase with 10% aq.[1] L-Cysteine.[1][2] |
Protocol 3.1: The "L-Cysteine Wash" (Green Chemistry)
This is a highly effective, often overlooked method for cleaning piperazine derivatives post-Buchwald coupling.[1]
-
Dissolve: Take the crude reaction mixture in EtOAc or DCM.
-
Prepare Wash: Make a 10% w/v solution of L-Cysteine in water.[1]
-
Extract: Stir the organic layer vigorously with the L-Cysteine solution for 1 hour at 40°C.
-
Separate: Discard aqueous layer (contains Pd).[1]
-
Polish: Filter organic layer through a pad of Celite to remove colloidal Pd.[1]
Module 4: Isolation & Polymorphism
Salt Formation Consistency
Q: The melting point of my piperazine hydrochloride salt varies by 10-15°C between batches.
A: You are likely observing solvatomorphism .[1] Piperazine salts trap solvent molecules in their lattice easily.[1]
-
Diagnosis: Run TGA (Thermogravimetric Analysis).[1] A weight loss step before decomposition indicates trapped solvent.[1]
-
The Fix: Switch to a "Anti-Solvent Crash" method rather than evaporative crystallization.
Protocol 4.1: Controlled Salt Crystallization
-
Dissolve the free base piperazine derivative in Ethanol (5 volumes).
-
Heat to 50°C to ensure full dissolution.
-
Add HCl in Isopropanol (1.1 eq) slowly.
-
Crucial Step: Cool slowly (10°C/hour) to room temperature.
-
Add MTBE (Methyl tert-butyl ether) as an anti-solvent dropwise until turbidity persists.
-
Stir 2 hours. Filter.
-
Why: MTBE does not solvate the crystal lattice as aggressively as methanol or water, leading to more consistent polymorphs.
-
References
-
Němečková, D., et al. (2020).[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.[1]
-
Economidou, M. C., et al. (2023).[1][7] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615.[1][7]
-
Alas, E., et al. (2020).[1][8] Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683.[1]
-
Roschangar, F., et al. (2015).[1] Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media.[1] Organic Process Research & Development, 19(10), 1369–1373.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Recrystallization techniques for purifying aromatic piperazine compounds
Status: Active Agent: Senior Application Scientist Ticket ID: PUR-PIP-001 Subject: Recrystallization Strategies & Troubleshooting for Aryl-Piperazines
Introduction
Welcome to the Purification Technical Support Center. You are likely accessing this guide because your aromatic piperazine compound—a critical pharmacophore in antipsychotics (e.g., Aripiprazole), antifungals (e.g., Posaconazole), and antidepressants—is failing to crystallize, "oiling out," or retaining persistent coloration.
Aryl-piperazines present a unique purification paradox: the piperazine ring is highly polar and basic, while the aromatic tail is lipophilic. This guide synthesizes thermodynamic principles with practical process chemistry to resolve these conflicting properties.
Module 1: Solvent System Selection
User Question: I have tried standard solvents (Ethanol, DCM), but my compound either stays in solution or crashes out as a gum. What solvent system should I use?
Technical Response: The "gum" formation indicates you are hitting the Liquid-Liquid Phase Separation (LLPS) boundary before the solubility curve. Because aryl-piperazines possess both a hydrogen-bond-accepting nitrogen (polar) and a pi-stacking aromatic ring (non-polar), you must select a solvent that balances these domains.
Recommended Solvent Architectures:
| Compound State | Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Mechanism of Action |
| Free Base | Isopropyl Alcohol (IPA) | Water (dropwise) | IPA solvates the amine; water increases surface tension to force aggregation. |
| Free Base | Toluene | Heptane | Toluene engages in |
| HCl Salt | Ethanol (95%) | Ethyl Acetate (EtOAc) | Ethanol solubilizes the ionic head; EtOAc reduces the dielectric constant to force lattice formation. |
| Tosylate Salt | Acetonitrile | MTBE | Acetonitrile dissolves polar salts at high temps; MTBE is a gentle ether-based anti-solvent. |
Solvent Screening Logic Flow:
Figure 1: Decision matrix for selecting and validating a solvent system for aryl-piperazines.
Module 2: Troubleshooting "Oiling Out"
User Question: My solution turns cloudy and separates into a bottom oily layer instead of crystals. How do I fix this?
Technical Response: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Zone Limit (MSZW). This is thermodynamically driven by impurities acting as solvents (melting point depression) or kinetically driven by cooling too fast.
The Fix: Seeded Cooling Protocol Do not simply cool the oil; it will harden into an amorphous glass, trapping impurities. You must bypass the LLPS region.[1]
Step-by-Step Protocol:
-
Re-dissolve: Heat the mixture until the oil phase fully redissolves into a homogeneous solution (clear single phase).
-
Determine Saturation Point (
): Note the temperature where the solution is clear. -
Hold at
: Lower the temperature to below . -
Seed Addition: Add 0.1–0.5 wt% of pure seed crystals. Crucial: If seeds dissolve, you are still undersaturated. Lower T slightly and retry.
-
Isothermal Aging: Hold the temperature constant for 30–60 minutes. This allows the seeds to grow without triggering secondary nucleation (which causes oiling).
-
Slow Cooling Ramp: Cool at a rate of
to room temperature.
Mechanism of Failure (LLPS):
Figure 2: Thermodynamic pathway comparison between oiling out (red) and seeded crystallization (green).
Module 3: Salt Formation Strategies
User Question: I cannot get the free base to solidify; it remains a viscous oil. Is there an alternative?
Technical Response: Yes. Many aryl-piperazine free bases have melting points near or below room temperature. Converting the basic nitrogen (pKa ~9.8) into a salt increases the lattice energy, raising the melting point and facilitating crystallization.
Salt Selection Guide:
-
Hydrochloride (HCl):
-
Method: Dissolve free base in EtOAc; bubble dry HCl gas or add HCl in Dioxane.
-
Pros: High crystallinity, pharmaceutically acceptable.
-
Cons: Can be hygroscopic; excess HCl can cause hydrolysis of sensitive groups.
-
-
Fumarate / Maleate:
-
Method: Add 1 equivalent of fumaric acid in hot Ethanol.
-
Pros: Often non-hygroscopic; excellent for rejecting regioisomers due to rigid lattice packing.
-
-
Tosylate:
-
Method: p-Toluenesulfonic acid in Acetonitrile.
-
Pros: Adds significant molecular weight and
stacking capability, aiding crystallization of "greasy" piperazines.
-
Module 4: Impurity & Color Removal
User Question: My product is crystalline but has a persistent yellow/brown tint. How do I remove this?
Technical Response: Piperazines are prone to N-oxidation (N-oxide formation) upon exposure to air, creating colored impurities that incorporate into the crystal lattice.
De-Colorization Protocol:
-
Solvent Choice: Use a polar protic solvent (Methanol or Ethanol). Avoid non-polar solvents, as adsorption onto charcoal is less efficient in them.
-
Activated Carbon: Add Activated Charcoal (SX Ultra) at 5 wt% relative to the substrate.
-
Temperature: Heat to reflux for 15–30 minutes. Do not exceed 30 minutes to avoid oxidative degradation catalyzed by the carbon surface.
-
Filtration: Filter hot through a Celite pad.
-
Acidity Check: If color persists, the impurity may be basic. Repeat the process but add 1% Acetic Acid to the solvent to protonate the impurity, changing its adsorption affinity.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
Beckmann, W. (2013).[2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
Sources
Technical Support Center: Overcoming Solubility Issues in Piperazine Amide Synthesis
Introduction: The Piperazine Paradox
Welcome to the Advanced Synthesis Support Center. You are likely here because you have encountered the "Piperazine Paradox": while the piperazine moiety is a privileged scaffold used to improve the pharmacokinetic solubility of final drug candidates (e.g., Imatinib, Sildenafil), the synthetic intermediates often exhibit notoriously poor solubility.
This guide moves beyond basic textbook protocols. It addresses the physicochemical reality of piperazine amides—molecules that frequently behave as "brick dust" (insoluble in water and organics) or amphiphilic nightmares (soluble in both, making extraction impossible).
Module 1: Reaction Setup & Solvent Strategy
Q: My piperazine starting material (salt form) is insoluble in DCM. How do I initiate the coupling?
The Root Cause: Piperazines are often stored as dihydrochloride or acetate salts for stability. These highly polar ionic lattices resist dissolution in non-polar solvents like Dichloromethane (DCM), preventing the nucleophilic attack on the activated ester.
The Solution: The "Free-Base" Shift or Dipolar Switch.
-
Protocol A: The In-Situ Free Base (Standard)
-
Action: Do not just add more base. Use a "solubilizing base" with a lipophilic tail.
-
Recommendation: Replace Triethylamine (TEA) with Diisopropylethylamine (DIPEA) . The bulky alkyl groups disrupt aggregation.
-
Step-by-Step:
-
Suspend piperazine salt in DCM (0.1 M).
-
Add 3.0 equivalents of DIPEA.
-
Sonicate for 5 minutes.
-
Observation: If the solution does not clear, the salt lattice energy is too high for DCM. Proceed to Protocol B.
-
-
-
Protocol B: The Dipolar Cosolvent System
-
Action: Use a binary solvent system to break the ionic lattice while maintaining reaction compatibility.
-
Recommendation: Use DMF/DCM (1:4 ratio) .
-
Why: DMF (Dimethylformamide) has a high dielectric constant (
) to solvate the salt, while DCM maintains the solubility of the activated carboxylic acid.
-
Q: The reaction turns into a thick gel or slurry halfway through. Should I stop?
The Diagnosis: This is often a false failure . The product (the amide) is likely precipitating out of the solution because it is less soluble than the starting materials. This effectively drives the equilibrium forward (Le Chatelier’s principle).
Troubleshooting Steps:
-
Do NOT add water. Adding water now will crash out unreacted reagents and create a mess.
-
The "Slurry Check": Take a 50 µL aliquot. Filter it. Wash the solid with DCM. Analyze the solid by LC-MS/NMR.
-
If the solid is pure product: You have achieved the "Holy Grail" of purification—Reaction Induced Precipitation .
-
Action: Dilute the mixture with Et2O (Diethyl ether) or MTBE to further crash out the product. Filter, wash with Et2O, and dry.
-
Module 2: Reagent Selection (Avoiding "The Urea Trap")
Q: I used EDC/HOBt, and I have a white precipitate that won't wash away.
The Issue: Standard carbodiimide couplings (EDC, DCC) generate urea by-products. While EDC's urea is water-soluble, it can co-precipitate with piperazine amides in concentrated organic mixtures, trapping impurities.
The Authoritative Fix: Switch to T3P (Propylphosphonic Anhydride)
Why T3P?
-
Solubility: T3P is supplied as a solution in EtOAc or DMF.
-
By-products: The by-product is a water-soluble phosphonate salt that never precipitates in organic solvents.
-
Epimerization: Lowest risk of racemization for chiral piperazine derivatives.
T3P Protocol for Insoluble Piperazines:
-
Dissolve Carboxylic Acid (1.0 eq) and Base (3.0 eq) in EtOAc (or DMF if insoluble).
-
Add T3P (50% in EtOAc, 1.5 eq) . Stir for 20 min (Acid activation).
-
Add Piperazine (1.1 eq).[1]
-
Crucial Step: If the mixture is thick, add N-Methyl-2-pyrrolidone (NMP) dropwise until manageable. NMP is a powerful hydrotrope that prevents "clumping."
Module 3: Work-up & Purification (The "Amphiphilic Beast")
Q: My product is not in the organic layer, but it's not precipitating from the water either. Where is it?
The Diagnosis: You likely have a protonated piperazine amide (if it's a mono-amide) partitioning into the aqueous phase, OR you have formed a stable emulsion.
Visual Workflow: The Extraction Decision Tree
Caption: Decision matrix for recovering piperazine amides lost during aqueous work-up.
Protocol: The "Salting Out" Extraction
When standard extraction fails due to high water solubility of the piperazine amide:
-
Saturate the aqueous phase with NaCl (solid) until no more dissolves.
-
Use Chloroform:Isopropanol (3:1) as the extraction solvent.
-
Repeat extraction 4-5 times.
-
Dry over Na2SO4 (Magnesium sulfate can trap polar amides).
Quantitative Data: Solvent Effectiveness
Table 1: Solubility & Coupling Efficiency of Piperazine Derivatives
| Solvent System | Dielectric Constant ( | Solubility of Piperazine Salts | Coupling Rate (T3P) | Work-up Ease |
| DCM (Pure) | 8.9 | Poor | Slow (Heterogeneous) | Excellent |
| DMF (Pure) | 36.7 | Excellent | Fast | Difficult (High BP) |
| THF | 7.5 | Moderate | Moderate | Good |
| EtOAc | 6.0 | Poor | Moderate | Excellent |
| DCM/DMF (9:1) | ~12 | Optimal Balance | Fast | Good (DMF washes out) |
| 2-MeTHF | ~7 | Moderate | Moderate | Excellent (Green Alt.) |
References & Authoritative Grounding
-
Varela, M. T., et al. (2023). Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation. Saudi Pharmaceutical Journal .
-
Relevance: Establishes the SAR and solubility profiles of piperazine amides in drug discovery.
-
[1]
-
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Toxicity Coupling Agent for Large-Scale Amide Bond Formation. Organic Process Research & Development .
-
Relevance: Validates the use of T3P for difficult couplings to avoid precipitation issues common with EDC/DCC.
-
-
Bode, J. W., et al. (2021).[6][7] Recent Advances in the Synthesis of Piperazines. Molecules .
-
Relevance: Reviews modern flow chemistry and photoredox methods for handling piperazine synthesis.
-
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews .
-
Relevance: Fundamental review on overcoming aggregation and solubility during amide synthesis.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting 1,4-Disubstituted Piperazine Synthesis
Welcome to the Advanced Synthesis Support Module. This guide addresses the specific chemical pathologies encountered when synthesizing 1,4-disubstituted piperazines. Unlike general amine synthesis, the piperazine scaffold presents a unique "dual-nucleophile" challenge, leading to predictable but stubborn impurity profiles.
This guide is structured by reaction class , allowing you to diagnose impurities based on the methodology you are employing.
Module 1: Nucleophilic Substitution (The "Over-Alkylation" Trap)
Context: You are reacting a piperazine core with an alkyl halide (R-X) to install a substituent. The Problem: Controlling the ratio of mono-substitution vs. di-substitution vs. quaternization.
Critical Side Reaction Pathways
The fundamental issue is that the product (a secondary or tertiary amine) is often more nucleophilic than the starting material.
-
Bis-Alkylation (Oligomerization): If starting from unsubstituted piperazine, the mono-alkylated product reacts faster with the electrophile than the starting material, leading to symmetric 1,4-disubstitution (often undesired if you want an asymmetric product).
-
Quaternary Ammonium Salt Formation (The "Invisible" Loss): The 1,4-disubstituted product still possesses lone pairs. In the presence of excess alkyl halide, it forms N,N,N-trisubstituted quaternary salts. These are highly water-soluble and often lost in the aqueous layer during extraction, leading to "mysterious" yield loss.
-
Elimination (E2): If using a hindered base or heating strongly, the alkyl halide may undergo elimination to form an alkene rather than coupling.
Visualizing the Pathway
The following diagram illustrates the cascade from starting material to the "dead-end" quaternary salt.
Figure 1: Stepwise alkylation pathway showing the progression to quaternary salts.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product mass + Alkyl group (+14, +28, etc.) in LCMS | Quaternization. You have formed the ammonium salt. | Protocol Change: Switch to Reductive Amination (Module 2) to avoid quaternary salt formation entirely. If alkylation is mandatory, use a limiting amount of alkyl halide (0.9 eq) and add it dropwise at low temp. |
| Low yield, product in Aqueous layer | Quaternization. The salt is washing out. | Workup: Do not discard the aqueous layer. Saturated with NaCl and extract with DCM/IPA (3:1). Alternatively, use ion-exchange resin to recover the charged species. |
| Formation of symmetric bis-product | Kinetic Control Failure. Mono-product is too reactive. | Stoichiometry: Use a massive excess of piperazine (5–10 eq) to statistically favor mono-substitution. Recover excess piperazine by distillation or precipitation. Alternatively, use monoprotected piperazine (e.g., N-Boc-piperazine). |
| New peak with mass = (Alkyl Halide - H) | Elimination. Your alkyl halide became an alkene. | Base Selection: Switch from strong/bulky bases (e.g., t-BuOK, Et3N) to weaker, inorganic bases (K2CO3, NaHCO3) or change solvent to a non-polar one to disfavor E2. |
Module 2: Reductive Amination (The "Reduction" Trap)
Context: Reacting piperazine with an aldehyde/ketone and a reducing agent (e.g., NaBH(OAc)3).[1] The Problem: Competition between imine formation and direct reduction of the carbonyl.
Critical Side Reaction Products
-
Alcohol Impurity: The carbonyl starting material reduces directly to an alcohol (R-OH) before it can react with the amine. This is the most common impurity.
-
Enamine/Imine Hydrolysis: If water is present, the intermediate imine hydrolyzes back to the starting materials.
-
Racemization: If the aldehyde/ketone has an alpha-chiral center, the slightly acidic conditions required for imine formation can cause racemization.
Troubleshooting & FAQs
Q: Why does my LCMS show a large peak corresponding to the alcohol of my starting aldehyde? A: The reducing agent was too active or added too early.
-
Fix: Use a "pre-complexation" step. Stir the amine and aldehyde in the presence of a drying agent (MgSO4 or Molecular Sieves) or a Lewis Acid (Ti(OiPr)4) for 2 hours before adding the reducing agent. This forces the equilibrium toward the imine.
Q: I see a "dimer" peak where two piperazine units are linked by the aldehyde carbon. A: This is rare but happens with formaldehyde or highly reactive aldehydes.
-
Fix: Ensure high dilution and slow addition of the aldehyde to the amine solution.
Module 3: Buchwald-Hartwig Amination (The "Catalytic" Trap)
Context: Coupling a piperazine with an aryl halide using Pd catalysis. The Problem: The catalytic cycle has multiple "off-ramps" that lead to dead ends.
Critical Side Reaction Pathways
-
Hydrodehalogenation: The aryl halide (Ar-X) is reduced to the arene (Ar-H). This happens if the
-hydride elimination pathway is faster than reductive elimination, or if the solvent acts as a hydride source. -
Homocoupling: Two aryl halide molecules couple (Ar-Ar) instead of reacting with the amine.
-
Regio-scrambling: If using unsubstituted piperazine, you may get N,N'-bis-arylation.
Visualizing the Pathway
Figure 2: Buchwald-Hartwig catalytic cycle highlighting off-target pathways.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Impurity Mass = Ar-X minus Halogen (+1 H) | Dehalogenation. Common with Pd/Alcohol systems. | Solvent/Base: Avoid secondary alcohols (isopropanol) as solvents. Switch to Toluene or Dioxane. Ensure your base (e.g., NaOtBu) is dry. |
| Impurity Mass = 2x Aryl Group | Homocoupling. | Catalyst Activation: This often happens if the amine is not coordinating well. Switch to a more active ligand like RuPhos or BrettPhos which are specific for secondary amines. |
| Low Conversion / Black Precipitate | Catalyst Poisoning ("Pd Black"). | Oxygen/Stabilization: The reaction was likely exposed to air. Degas solvents thoroughly (sparge with Argon for 20 mins). Add the catalyst last or use a precatalyst (e.g., XPhos Pd G4) for better stability. |
Module 4: Purification & Analytics
Context: You have a crude mixture and need to isolate the 1,4-disubstituted product.
Data Summary: Impurity Identification Table
| Impurity Type | LCMS Signature (vs Product M) | Chemical Behavior | Separation Strategy |
| Quaternary Salt | M + Alkyl Group (Fixed Charge) | Highly polar, water soluble. | Precipitation: Add Et2O to the reaction mixture; the salt often precipitates while the amine stays in solution. |
| N-Oxide | M + 16 Da | Polar, potentially thermally unstable. | Reduction: Treat with mild reducing agent (e.g., PPh3) to revert to amine if this is an artifact. |
| De-halogenated Ar | M(Ar-X) - X + H | Non-polar. | Flash Chromatography: Elutes much earlier than the amine product. |
| Bis-Alkylated | M + Alkyl Group | Similar basicity to product (if tertiary). | pH Swing: Careful titration. The pKa of the second nitrogen changes after the first alkylation. |
References
-
Nucleophilic Substitution & Quaternization
-
Reductive Amination Protocols
-
Buchwald-Hartwig & Metal Catalysis
-
Impurity Profiling
Sources
Scaling up the synthesis of 1,4-Bis(furan-2-ylcarbonyl)piperazine for preclinical studies
This guide serves as a specialized Technical Support Center for the scale-up of 1,4-Bis(furan-2-ylcarbonyl)piperazine (also known as 1,4-di-2-furoylpiperazine).[1][2] It is designed to assist process chemists and drug developers in transitioning from milligram-scale medicinal chemistry routes to kilogram-scale preclinical batches.[1][2][3]
Ticket ID: SC-31350-PRECLIN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Optimization[1][2]
Executive Summary & Route Selection
The target molecule is a symmetric bis-amide formed by acylating both nitrogen atoms of a piperazine core with furan-2-carbonyl groups.[1][2][3] While peptide coupling agents (HATU/EDC) are common in early discovery, they are cost-prohibitive and atom-inefficient at the kilogram scale.[1][2][3]
Recommended Process Route: Schotten-Baumann Acylation (Biphasic) or Anhydrous Acylation using Furoyl Chloride .[1][2][3]
-
Why: Furoyl chloride is inexpensive and highly reactive.[1][2][3] The reaction is rapid and, with proper control, produces high-purity crystalline material, avoiding the need for silica gel chromatography (which is non-viable at kg scale).[3]
Comparison of Methods
| Feature | Method A: Anhydrous (DCM/TEA) | Method B: Biphasic (DCM/Water/NaOH) |
| Scale Suitability | High (1–10 kg) | Very High (>10 kg) |
| Impurity Profile | Low hydrolysis risk; higher salt entrapment risk.[1][2] | Higher hydrolysis risk (furoic acid); excellent salt removal.[1][2][3] |
| Thermal Control | Moderate (DCM reflux is low, 40°C). | Excellent (Water acts as heat sink).[1][2][3] |
| Recommendation | Preferred for Preclinical (Better solubility control). | Preferred for Manufacturing (Cost/Green).[1][2][3] |
Synthesis Workflow (Interactive Diagram)
The following diagram outlines the logical flow for the Anhydrous Route (DCM/TEA), which is generally more robust for producing high-purity preclinical material (GLP grade) as it minimizes hydrolysis impurities.[2][3]
Caption: Workflow for the anhydrous synthesis of 1,4-Bis(furan-2-ylcarbonyl)piperazine, highlighting critical control points for impurity management.
Troubleshooting & Optimization Guide (FAQ)
Category: Reaction Completeness (The "Mono" Problem)
Q: HPLC shows 5-10% of the mono-acylated intermediate (1-(2-furoyl)piperazine).[1][2] Adding more acid chloride doesn't seem to help.[1][2][3] Why?
A: This is a classic "stalling" issue caused by HCl trapping.[1][2][3]
-
The Mechanism: As the reaction proceeds, HCl is generated.[3] If your base (TEA/DIPEA) is insufficient or the mixing is poor, the piperazine nitrogen becomes protonated (forming a salt), rendering it non-nucleophilic.[3] It cannot react with the acid chloride.[1][2][3]
-
The Fix:
-
Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of base .[1][2][3] The theoretical requirement is 2.0, but excess is needed to drive the equilibrium.[3]
-
Order of Addition: Do not add the base after the acid chloride.[1][2][3] The base must be present with the piperazine to scavenge HCl immediately.[2][3]
-
Rescue: If the reaction stalls, add 0.5 equiv of base, stir for 30 mins, then add a small portion (0.1 equiv) of fresh furoyl chloride.
-
Category: Impurity Management[1][3]
Q: I am seeing a "Furoic Acid" peak in my final product. How do I remove it without a column?
A: Furoic acid comes from the hydrolysis of the starting material (furoyl chloride) due to moisture.[2][3]
-
Prevention: Use dry solvents (DCM/THF) and keep the reactor under nitrogen.[2][3]
-
Removal (The "Self-Validating" Wash): Furoic acid is highly soluble in basic water.[1][2][3]
Category: Physical Form & Filtration[1][3][4][5][6]
Q: The product is oiling out or forming a sticky gum during crystallization.[1][2][3] How do I get a filterable solid?
A: This molecule can be prone to "oiling out" if the solvent polarity changes too fast.[1][2][3]
-
The Solvent Switch: You are likely concentrating DCM (a good solvent) and adding a poor solvent (Hexane/Ether).[2][3]
-
Better Protocol:
Scale-Up Safety Protocols (Preclinical / Kg Scale)
When moving from 10g to 1kg, thermal hazards and off-gassing become critical.[1][2][3]
Exotherm Control (The "Runaway" Risk)
The reaction of piperazine with acid chlorides is highly exothermic.[2][3]
-
Risk: Adding furoyl chloride too fast will boil the solvent (DCM bp: 40°C).[2][3]
-
Control: Use a jacketed reactor. Set jacket temperature to 0°C. Add furoyl chloride as a solution (diluted 1:1 in DCM) via a dropping funnel over 60-90 minutes . Monitor internal temperature; do not exceed 10°C during addition.[1][2][3]
Sensitization Management
-
Piperazine: A known respiratory sensitizer.[1][2][3] At kg scale, dust handling is dangerous.[1][2][3]
-
Furoyl Chloride: Lachrymator (tear gas effect) and corrosive.[1][2][3]
Detailed Experimental Protocol (1.0 kg Scale)
Target Yield: ~85-90% | Purity: >98% (HPLC)
-
Reactor Setup: 20L Jacketed Glass Reactor, Nitrogen purge, Overhead stirrer.
-
Charge:
-
Cooling: Cool mixture to 0–5°C. Solution may be slightly cloudy (salt formation).
-
Addition:
-
Dissolve 2-Furoyl Chloride (3.3 kg, 25.5 mol, 2.2 equiv) in DCM (3 L).
-
Add dropwise over 2 hours. Critical: Keep T < 15°C.
-
-
Reaction: Warm to 20-25°C and stir for 4 hours.
-
Work-up:
-
Crystallization:
-
Isolation: Filter the white solid. Wash with cold Ethanol (2 L).[1][2][3][5] Dry under vacuum at 45°C.[1][2][3]
References
-
Synthesis and Characterization
-
General Amide Synthesis (Scale-Up Context)
-
Process Chemistry of Piperazine Acylation
-
Safety Data (MSDS)
Sources
Technical Support Center: Stability & Handling of 1,4-Bis(furan-2-ylcarbonyl)piperazine
[1]
Current Status: 🟢 Systems Operational Role: Senior Application Scientist Subject: Technical Guide for Stability Testing & Troubleshooting Reference ID: CAS 31350-27-3 | Terazosin Impurity M | Prazosin Impurity B[1][2]
Executive Summary & Compound Profile
Welcome to the technical support hub for 1,4-Bis(furan-2-ylcarbonyl)piperazine . As a researcher or QC analyst, you likely encounter this compound as a critical process-related impurity in the synthesis of quinazoline-based antihypertensives (e.g., Terazosin, Prazosin).[3]
Its structural duality—a stable piperazine core flanked by two electron-rich, reactive furan rings—creates a unique stability profile.[1] While the amide linkages provide moderate robustness, the furan moieties are the "Achilles' heel," susceptible to oxidative ring opening and photodegradation.
Quick Reference Data
| Parameter | Specification |
| Molecular Formula | C₁₄H₁₄N₂O₄ |
| Molecular Weight | 274.27 g/mol |
| Critical Vulnerability | Oxidative stress & Acid-catalyzed furan resinification |
| Storage Condition | 2-8°C, Desiccated, Amber Vial (Protect from light) |
| Solubility | DMSO, Methanol, Chloroform; Poor in Water |
Troubleshooting Tickets (Real-World Scenarios)
🎫 Ticket #402: "Ghost peaks" appearing in HPLC chromatograms
User Report: "I prepared a standard solution in mobile phase (0.1% Formic Acid in Water/Acetonitrile) and left it in the autosampler for 24 hours. Now I see a new peak at RRT 0.45 and the main peak area has decreased by 3%."
Scientist Diagnosis: This is a classic case of Acid-Catalyzed Amide Hydrolysis combined with Furan Instability .[1]
-
Root Cause: While amides are generally stable, the furan ring is acid-sensitive.[1] However, the specific "ghost peak" at a lower retention time (RRT < 1.0) strongly suggests hydrolysis of the amide bond, releasing 2-Furoic acid (more polar) and 1-(furan-2-ylcarbonyl)piperazine .[1]
-
Mechanism: The acidic mobile phase (Formic Acid) catalyzed the cleavage of the amide bond over the 24-hour period.
-
Resolution:
-
Immediate Action: Prepare standards fresh. Do not store in acidic mobile phase for >4 hours.
-
Process Change: Use a neutral diluent (e.g., 50:50 Methanol:Water) for sample preparation. Only introduce the acid upon injection into the column.
-
🎫 Ticket #509: Reference Standard turning yellow/brown
User Report: "Our solid reference standard was white when purchased but has turned a pale yellow after 3 months on the benchtop."
Scientist Diagnosis: You are observing Photo-Oxidative Degradation .[1]
-
Root Cause: Furan derivatives are dienes that can react with singlet oxygen under light exposure (Type II photo-oxidation).[1] This leads to the formation of endoperoxides, which rearrange into unsaturated dicarbonyls and eventually polymerize into yellow/brown chromophores.
-
Resolution:
-
Validation: Run a purity check. If purity is <98%, discard the vial.
-
Prevention: Store strictly in amber glass vials wrapped in aluminum foil. Ensure the headspace is flushed with Nitrogen or Argon to remove oxygen.
-
Knowledge Base: Stress Testing Protocols
Do not blindly follow generic ICH Q1A protocols. This compound requires specific nuances due to the furan ring.[4]
Protocol A: Hydrolytic Stability (pH Stress)[1]
| Condition | Procedure | Expected Outcome | Mechanistic Insight |
| Acid Stress | 0.1 N HCl, 60°C, 2-4 hours | High Degradation. Formation of 2-Furoic acid and polymeric furan residues.[1] | Furan rings undergo acid-catalyzed ring opening (resinification) faster than amide hydrolysis.[1] |
| Base Stress | 0.1 N NaOH, Ambient, 4 hours | Moderate Degradation. Cleavage of amide bonds. | Hydroxide ion attacks the carbonyl carbon. The piperazine acts as a leaving group. |
| Neutral | Water/MeOH, Reflux, 24 hours | Stable. | The diamide structure is robust in the absence of catalytic ions. |
Protocol B: Oxidative Stability
-
Reagent: 3% Hydrogen Peroxide (H₂O₂).[1]
-
Condition: Ambient temperature for 2-6 hours.
-
Observation: Rapid degradation expected.[1]
-
Chemistry: The electron-rich furan ring is a prime target for electrophilic attack by reactive oxygen species (ROS), leading to ring opening to form succindialdehyde derivatives.
Visualizing the Degradation Pathways
Understanding how the molecule breaks down is essential for identifying impurities in your drug substance.
Figure 1: Primary degradation pathways showing stepwise hydrolysis to 2-Furoic Acid and oxidative polymerization of the furan ring.[5]
Frequently Asked Questions (FAQs)
Q: Can I use this compound as an Internal Standard (IS)? A: Not recommended. Due to its sensitivity to pH and light, it is not robust enough to serve as a generic IS. Use a stable, deuterated analog of your specific API instead.
Q: What is the relative retention time (RRT) of the main degradation product? A: In a standard Reverse Phase C18 method (Water/ACN gradient):
-
2-Furoic Acid: Elutes very early (RRT ~0.1 - 0.[1]2) due to high polarity.[1]
-
Mono-amide intermediate: Elutes before the parent (RRT ~0.6 - 0.8).[1]
-
Parent: RRT = 1.0.[1]
Q: Why does the melting point vary in literature? A: The pure compound melts around 223-226°C . Lower melting points (e.g., <215°C) often indicate the presence of moisture (hydrate formation) or partial degradation (presence of furoic acid). Always dry the sample before thermal analysis.
References & Authority
-
ICH Guidelines: Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] (Defines the standard stress conditions adapted in Protocol A).
-
Furan Chemistry: Dunlop, A. P., & Peters, F. N. The Furans. (Classic text detailing the acid-sensitivity and oxidative ring-opening mechanisms of furan derivatives).[1]
-
Impurity Profiling: European Pharmacopoeia (Ph.[1][3] Eur.) Monograph for Prazosin Hydrochloride / Terazosin Hydrochloride.[1] (Identifies 1,4-Bis(furan-2-ylcarbonyl)piperazine as a specified impurity). [1]
-
Amide Hydrolysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Mechanistic basis for the acid/base hydrolysis of diamides).[6]
-
PubChem Compound Summary: 1,4-Bis(furan-2-ylcarbonyl)piperazine (CID 336735).[1] National Center for Biotechnology Information.[1] [1]
Sources
- 1. 1,4-Bis(furan-2-ylcarbonyl)piperazine | C14H14N2O4 | CID 336735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Bis(furan-2-ylcarbonyl)piperazine|CAS 31350-27-3 [benchchem.com]
- 4. orientjchem.org [orientjchem.org]
- 5. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Characterization of Symmetric Piperazine Derivatives
Status: Operational Ticket ID: SYMM-PIP-CHAR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Spectral & Chromatographic Anomalies in Symmetric Piperazine Scaffolds
Executive Summary
Symmetric piperazine derivatives (e.g., 1,4-disubstituted piperazines) are privileged pharmacophores in medicinal chemistry. However, the very symmetry that simplifies their synthesis introduces unique analytical blind spots. This guide addresses the "Symmetry Paradox"—where structural simplicity leads to spectral complexity (or lack thereof)—and provides field-proven protocols to resolve these issues.
Module 1: NMR Spectroscopy
Issue: "My
Technical Analysis
In symmetric 1,4-disubstituted piperazines, the molecule often possesses a center of inversion (
Troubleshooting Protocol
Step 1: Variable Temperature (VT) NMR
-
Rationale: Cooling the sample slows the ring inversion rate below the NMR time scale (
). This "freezes" the conformers, splitting the averaged signal into distinct axial and equatorial protons. -
Protocol:
-
Dissolve sample in
or -THF (lower freezing points than ). -
Acquire spectra at +25°C, 0°C, -20°C, and -40°C.
-
Success Indicator: Broadening of the piperazine peak followed by splitting into complex multiplets (AA'BB' or similar systems).
-
Step 2: Lanthanide Shift Reagents (LSR)
-
Rationale: If VT-NMR is unavailable, induce magnetic non-equivalence by complexing the basic piperazine nitrogens with a chiral or achiral shift reagent.
-
Reagent:
or . -
Method: Titrate 0.1 to 0.5 equivalents of LSR into the NMR tube. The paramagnetic center will shift proximal protons significantly more than distal ones, resolving the envelope.
Figure 1: Decision logic for resolving magnetic equivalence in symmetric piperazines.
Module 2: HPLC & Chromatography
Issue: "I am seeing severe peak tailing (
Technical Analysis
Piperazine is a strong base with two
Troubleshooting Protocol
Option A: The "High pH" Strategy (Recommended)
-
Mechanism: At pH > 10.5, the piperazine is uncharged (free base). Silanols are ionized but the analyte is neutral, eliminating ionic interaction.
-
Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Gemini, Phenomenex Kinetex EVO) capable of withstanding pH 12. Standard silica dissolves at pH > 8.
-
Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).
Option B: The "Chaotropic" Strategy
-
Mechanism: If low pH is required (e.g., for MS sensitivity), use a chaotic ion to mask the charge.
-
Modifier: Add Trifluoroacetic acid (TFA) (0.05% - 0.1%) or Perchlorate (non-MS compatible). The trifluoroacetate anion pairs with the protonated amine, forming a neutral hydrophobic pair.
Comparative Buffer Selection Table
| Mobile Phase pH | Piperazine State | Column Requirement | Tailing Risk | MS Compatibility |
| Acidic (0.1% Formic) | Dication ( | Standard C18 | High (Silanol interaction) | Excellent |
| Acidic (0.1% TFA) | Ion Pair (Neutral) | Standard C18 | Low | Poor (Signal suppression) |
| Basic (pH 10.5) | Neutral | Hybrid Particle (HILIC/C18) | Lowest | Good (Negative mode preferred) |
Module 3: Mass Spectrometry
Issue: "I see a peak at half the expected mass. Is it the monomer impurity or the doubly charged dimer?"
Technical Analysis
Symmetric piperazines are "proton sponges." In Electrospray Ionization (ESI), they readily form the doubly charged species
-
If Molecular Weight (MW) = 400 Da.
-
Confusion: If the synthesis involves dimerization of a 200 Da precursor, the precursor's
is also ~201.
Troubleshooting Protocol
The "0.5 Rule" (Zoom Scan)
To distinguish
-
Perform a Zoom Scan or Ultra-High Resolution scan on the peak at
201. -
Analyze the Carbon-13 Isotope Spacing:
-
Spacing = 1.0 m/z: It is a singly charged ion (
). Conclusion: It is the monomer impurity. -
Spacing = 0.5 m/z: It is a doubly charged ion (
). Conclusion: It is your symmetric product .
-
Figure 2: Mass Spectrometry Charge State Determination Flow.
Module 4: Vibrational Spectroscopy (IR/Raman)
Issue: "My IR spectrum is missing expected bands. I know the functional groups are there."
Technical Analysis
This is a classic manifestation of the Rule of Mutual Exclusion [2].
For centrosymmetric molecules (point group
-
Example: In a symmetric piperazine, the symmetric N-C-C-N stretch may be completely invisible in IR.
Troubleshooting Protocol
-
Do not rely solely on FTIR.
-
Mandatory: Acquire a Raman spectrum.
-
Data Integration: Overlay the IR and Raman spectra. A complete structural picture is only formed when both are viewed together. If a band is strong in Raman and absent in IR, it confirms the presence of a center of inversion (symmetry).[2]
References
-
Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.
-
LibreTexts Chemistry. (2023). Selection Rules for IR and Raman Spectroscopy: Rule of Mutual Exclusion.
-
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?
-
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
-
United Nations Office on Drugs and Crime (UNODC). (2005). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.
Sources
Technical Support Center: Piperazine Stability & Ring Integrity
This Technical Support Guide is designed for researchers and drug development scientists encountering stability issues with piperazine cores under demanding experimental conditions.
Executive Summary & Mechanistic Overview
While the piperazine ring is generally considered a stable pharmacophore, it possesses specific vulnerabilities under oxidative stress , high-temperature acidic environments , and quaternization-elimination conditions.
The two primary failure modes leading to ring-opening are:
-
Oxidative Dealkylation (Radical-Mediated): Transition metals (Fe, Cu) and dissolved oxygen generate hydroxyl/peroxyl radicals. These abstract a hydrogen from the
-carbon, forming a radical that oxidizes to an iminium species or enamine, which subsequently hydrolyzes to cleave the ring (often yielding ethylenediamine derivatives). -
Thermal Nucleophilic Ring Opening (S_N2): Under high temperature and acidic conditions, a neutral piperazine molecule nucleophilically attacks a protonated piperazinium species. This opens the ring, leading to linear polyamines and polymers.
Troubleshooting Guide (FAQs)
Category A: Oxidative Conditions & Metal Catalysis[1]
Q1: I am performing a copper-catalyzed cross-coupling (Ullmann-type) in air, and I observe significant formation of ethylenediamine and formyl-piperazine byproducts. Why?
Diagnosis: You are observing Metal-Catalyzed Oxidative Degradation .
Mechanism: Copper (and Iron) redox cycles initiate the formation of Reactive Oxygen Species (ROS) from dissolved oxygen. The ROS abstracts a hydrogen atom from the piperazine
-
Step 1: H-abstraction forms a C-centered radical.
-
Step 2: Reaction with
forms a peroxyl radical, eventually leading to an iminium ion. -
Step 3: Hydrolysis of the iminium cleaves the C-N bond, opening the ring.
Corrective Action:
-
Strict Deoxygenation: Sparging with Argon for 15-30 minutes is insufficient for sensitive systems. Use freeze-pump-thaw cycles (3x) for small scales.
-
Ligand Loading: Ensure your ligand is in excess relative to the metal. Free metal ions are more active in generating ROS than ligated metals.
-
Add Radical Scavengers: If the reaction mechanism permits, add 10-20 mol% of a radical scavenger like TEMPO or BHT to intercept the initial radical species.
Q2: My piperazine derivative degrades when exposed to peroxides (e.g., m-CPBA, H2O2). Is the N-oxide unstable?
Diagnosis: Likely Polonovski-type rearrangement or Cope elimination precursors.
Insight: While N-oxides are isolable, they activate the
-
Perform oxidation at
and quench strictly at low temperature. -
Avoid acidic anhydrides if the ring structure must be preserved.
Category B: Thermal & Acidic/Basic Stress[2]
Q3: We are heating a piperazine salt in a pressure vessel at 160°C. LCMS shows dimers and linear polyamines. Is this hydrolysis?
Diagnosis: This is Thermal Nucleophilic Ring Opening (S_N2) , not simple hydrolysis. Mechanism: At high temperatures, a neutral piperazine attacks a protonated piperazinium ion. The C-N bond breaks, opening the ring to form N-(2-aminoethyl)piperazine derivatives. Critical Threshold: This reaction rate becomes significant above 150°C in concentrated solutions.
Corrective Action:
-
pH Control: This mechanism requires both neutral and protonated species. Operating at a pH where the amine is fully protonated (very acidic) or fully deprotonated (very basic) slows this specific bimolecular decay, though extreme pH brings other risks.
-
Dilution: Since this is a second-order reaction (bimolecular), diluting the reaction mixture will exponentially decrease the rate of degradation.
Q4: I quaternized my piperazine nitrogen, and upon heating with base, the ring opened. What happened?
Diagnosis: Hofmann Elimination .
Mechanism: Quaternization creates a robust leaving group. A strong base abstracts the
-
Avoid strong bases (e.g., NaH, t-BuOK) with quaternary piperazinium salts.
-
Use bulky bases that cannot easily access the ring protons if deprotonation elsewhere is required.
Visualizing the Degradation Pathways
The following diagrams illustrate the two primary failure modes.
Figure 1: Oxidative Ring Opening Mechanism
Caption: Radical-mediated pathway driven by dissolved oxygen and metal impurities, leading to ring fragmentation.
Figure 2: Thermal S_N2 Ring Opening
Caption: Bimolecular self-destruction pathway prevalent at T > 150°C in concentrated solutions.
Experimental Protocols & Data
Table 1: Stability of Piperazine under Stress Conditions
| Condition | Risk Level | Primary Degradation Product | Mitigation Strategy |
| 120°C, Inert Atmosphere | Low | None (Stable) | N/A |
| 150°C+, Acidic/Neutral | High | N-(2-aminoethyl)piperazine (Dimer) | Dilution (<1M), T < 140°C |
| O2 + Cu/Fe (Trace) | Critical | Ethylenediamine, Formate, Amides | Degassing, EDTA (Chelator), Radical Scavengers |
| Strong Base + Quat. N | Critical | Allylamines (Hofmann) | Avoid quaternization before basic steps |
| Peroxides (mCPBA) | Medium | N-Oxide (Stable) -> Ring Open (if Ac2O added) | Low Temp (0°C), avoid activating agents |
Protocol: Validating Oxidative Stability (Stress Test)
Before scaling up a reaction involving transition metals or oxidants, perform this validation to rule out ring degradation.
-
Preparation: Dissolve Piperazine substrate (0.5 mmol) in the reaction solvent (e.g., DMSO, Water).
-
Stress Induction: Add 5 mol%
(or relevant metal catalyst) and 5 mol% (mimicking ROS generation). -
Control: Prepare an identical vial with 10 mol% TEMPO (radical scavenger).
-
Incubation: Heat both vials to reaction temperature (e.g., 80°C) for 4 hours.
-
Analysis: Analyze via LC-MS/GC-MS.
-
Look for: [M+16] (Hydroxypiperazine), [M-2+16] (Lactam), or [M-26] (Loss of C2H2 fragment indicating cleavage).
-
Interpretation: If the Control (TEMPO) preserves the peak area significantly better than the Stress vial, your degradation is radical-mediated.
-
References
-
Freeman, S. A., et al. (2010). Thermal Degradation of Aqueous Piperazine for CO2 Capture. International Journal of Greenhouse Gas Control. (Detailed kinetics of SN2 ring opening).
-
Closmann, F., et al. (2009). Oxidative Degradation of Piperazine in the Absorption of Carbon Dioxide. Energy Procedia. (Mechanisms of radical-mediated cleavage).
-
Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science. (Authoritative review on amine stability under harsh thermal/oxidative conditions).
-
Correia, C. R. D., et al. (2012). Heck-Matsuda Arylations of Piperazine Derivatives. Chemical Science. (Synthetic utility and stability of piperazines in Pd-catalyzed couplings).
Optimizing catalyst selection for furan-carbonyl coupling reactions
To: Research & Development Team From: Senior Application Scientist, Catalysis Division Subject: Technical Guide: Optimizing Catalyst Selection for Furan-Carbonyl Coupling
Overview: The Furan Paradox
Furan is a Janus-faced substrate in medicinal chemistry. It is electron-rich and highly reactive toward electrophiles (good for coupling), yet notoriously acid-sensitive (bad for stability). The central challenge in furan-carbonyl coupling—whether via Friedel-Crafts acylation, hydroxyalkylation, or metal-catalyzed C-H activation—is balancing reactivity with substrate integrity .
This guide functions as a Tier 2/3 Technical Support resource, addressing specific failure modes (polymerization, ring-opening, poor regiocontrol) with validated catalytic solutions.
Part 1: Catalyst Selection Matrix (Decision Engine)
Before selecting a protocol, identify your primary constraint using the logic flow below.
Figure 1: Strategic decision tree for catalyst selection based on reaction type and substrate sensitivity.
Part 2: Troubleshooting & Optimization (Q&A)
Issue 1: "My reaction mixture turns into a black tar/resin immediately."
Diagnosis: Acid-Catalyzed Polymerization & Ring Opening.
Furan rings are susceptible to hydrolytic ring opening under strong Brønsted acidic conditions or strong Lewis acids (e.g.,
The Fix: Switch to Water-Tolerant Lewis Acids or Shape-Selective Zeolites .
-
Recommendation: Use Indium(III) Triflate (
) or Scandium(III) Triflate ( ) . -
Why? These "soft" Lewis acids activate the carbonyl electrophile without coordinating strongly to the furan oxygen (which triggers ring opening). They are stable in aqueous media, preventing the proton-catalyzed degradation cycle.
-
Alternative: Use Zeolite H-Beta (Si/Al ratio ~25). The pore structure restricts the formation of bulky oligomers (shape selectivity).
Issue 2: "I need to couple at the C3 (beta) position, but I only get C2 substitution."
Diagnosis: Kinetic Control Dominance. The C2 position of furan is electronically enriched (HOMO coefficient is highest at alpha), making it the kinetic site for electrophilic attack.
The Fix: Steric Steering or Directing Groups .
-
Steric Steering: If using Friedel-Crafts, employ a bulky heterogeneous catalyst like H-USY Zeolite or a sterically demanding Lewis acid ligand. However, this is often insufficient for high selectivity.
-
Directing Groups (The Reliable Path): Install a Directing Group (DG) at C2 (e.g., ester, amide) and use a transition metal catalyst (
, ) to activate the adjacent C3-H bond.-
Protocol: Use
with a carboxylate directing group to force C3 acylation via a cyclometallated intermediate.
-
Issue 3: "The catalyst dies after one turnover (Low TON)."
Diagnosis: Product Inhibition / Poisoning. The product (often a furan-ketone) is more Lewis basic than the starting material. It binds to the metal center, shutting down the catalytic cycle.
The Fix: Hard/Soft Mismatching .
-
If using a "Hard" Lewis acid (
, ), the hard oxygen of the product ketone binds tightly. -
Switch to: A "Softer" or larger radius catalyst like Hafnium(IV) triflate (
) or Ytterbium(III) triflate ( ) . These allow for faster ligand exchange, releasing the product.
Part 3: Comparative Data & Protocols
Table 1: Catalyst Performance for Furan Acylation (Model: Furan + Acetic Anhydride)
| Catalyst Class | Catalyst | Yield (C2) | Selectivity (C2:C3) | Stability Risk | Notes |
| Traditional Lewis Acid | 45-60% | 95:5 | High | Requires stoichiometric amounts; tar formation common. | |
| Rare Earth Triflate | 85-92% | 98:2 | Low | Recyclable; water-tolerant; no polymerization. | |
| Main Group Triflate | 88-95% | 99:1 | Low | Best balance of cost/yield; mild conditions. | |
| Zeolite (Solid) | H-Beta | 75-80% | 96:4 | Very Low | Easy filtration; shape selective; prevents oligomers. |
| Transition Metal | 60-75% | Variable | Moderate | Used for oxidative coupling (C-H activation). |
Experimental Protocol: High-Yield Acylation with Indium(III) Triflate
Use this protocol for sensitive furan substrates prone to acid degradation.
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagents: Add Indium(III) triflate (1–5 mol%) to the flask.
-
Solvent: Add Nitromethane (
) or Dichloromethane (DCM). Note: Nitromethane often accelerates rate via polarity but DCM is safer. -
Addition: Add the Acid Anhydride (1.1 equiv) followed by the Furan derivative (1.0 equiv) at
. -
Reaction: Warm to Room Temperature (RT) and stir. Monitor by TLC/LC-MS.
-
Checkpoint: If the reaction turns black, cool immediately to
and dilute.
-
-
Workup: Quench with saturated
. Extract with DCM. -
Purification: Silica gel chromatography. (Furan derivatives are often non-polar; start with 100% Hexanes).
Part 4: Mechanistic Visualization
Understanding the failure mode is critical. The diagram below contrasts the Productive Pathway (Acylation) vs. the Destructive Pathway (Ring Opening).
Figure 2: Bifurcation of furan reactivity. Mild catalysts favor rapid re-aromatization (Green path) over nucleophilic trapping (Red path).
References
-
BenchChem. (2025). Common side reactions in the Friedel-Crafts acylation of furan: Troubleshooting Guide. Retrieved from
-
Li, X., et al. (2026). Leveraging Lewis Acid Catalysis for Cascade Construction of Multisubstituted Furans. ResearchGate. Retrieved from
-
Delbecq, F., et al. (2018). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural. Chemical Reviews. Retrieved from
-
Golder, M.R., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.[1][2][3] NIH/PubMed. Retrieved from
-
Zhang, Y., et al. (2023). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds.[4][5] Chemical Reviews. Retrieved from
Sources
Current Status: Operational Support Tier: Level 3 (Advanced Method Development) Subject: Piperazine Impurities & Positional Isomers Ticket ID: PIP-SEP-001
Introduction: The Piperazine Paradox
Piperazine derivatives are ubiquitous in pharmaceutical chemistry (e.g., antifungals, antidepressants, antihistamines), yet they represent a "perfect storm" for chromatographers. They are:
-
Highly Polar: Leading to poor retention on standard C18 columns.
-
Strongly Basic (pKa ~9.8): Causing severe peak tailing due to silanol interactions.
-
Chromophore-Deficient: Lacking significant UV absorption above 210 nm, making detection difficult.[1]
-
Structurally Similar: Often present as positional isomers (e.g., ortho-, meta-, para- substitutions) that co-elute.
This guide provides field-proven troubleshooting workflows to resolve these specific challenges.
Module 1: Strategic Column & Mode Selection
Q: My piperazine impurity elutes in the void volume on a C18 column. How do I increase retention?
A: Standard C18 columns fail because piperazines are fully ionized (protonated) at typical acidic HPLC pH (2-4). You must switch the separation mechanism.
Protocol A: High pH Reversed-Phase (The "Silanol Suppression" Method)
-
Mechanism: At pH > 10, piperazine becomes neutral (unprotonated), significantly increasing hydrophobicity and retention on C18. High pH also suppresses the ionization of surface silanols, eliminating peak tailing.
-
Column Requirement: You must use a hybrid-silica or polymer-based column rated for pH 12 (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini). Do not use standard silica columns.
-
Mobile Phase:
Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Mechanism: Uses a polar stationary phase to retain polar analytes.[2][4] Water is the "strong" solvent.[4]
-
When to use: If the LogP of your impurity is < -0.5.
-
Column: Bare Silica or Zwitterionic (ZIC-HILIC).
-
Mobile Phase:
Decision Tree: Method Selection
Figure 1: Decision matrix for selecting the optimal chromatographic mode based on analyte polarity and column pH stability.
Module 2: Troubleshooting Peak Tailing (The "Shark Fin" Effect)
Q: I am seeing severe tailing (As > 2.0) for my main piperazine peak. What is the root cause and fix?
A: This is the classic "cation-exchange" effect. The positively charged piperazine nitrogen interacts with negatively charged residual silanols on the silica surface.
Troubleshooting Matrix:
| Root Cause | Diagnostic Check | Solution |
| Silanol Interaction | Tailing worsens as pH increases from 3 to 6. | Add "Sacrificial" Base: Add 5-10 mM Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites, shielding the analyte [1]. |
| Column Overload | Peak shape improves significantly when injecting 1/10th concentration. | Increase Buffer Strength: Increase buffer concentration from 10 mM to 25-50 mM to prevent local pH shifts within the column. |
| Void/Headspace | All peaks tail (including neutrals). | Replace Column: The bed has collapsed. |
The "Golden" Mobile Phase for Tailing Suppression: If you are restricted to low pH (e.g., for MS sensitivity), use this specific modifier cocktail:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]
-
Solvent B: Acetonitrile + 0.08% TFA.
-
Note: TFA acts as an ion-pairing agent, masking the positive charge on the piperazine.
Module 3: Separating Positional Isomers
Q: I cannot resolve the ortho-, meta-, and para- isomers of phenyl-piperazine. They co-elute as a single broad peak.
A: Positional isomers have identical mass and very similar hydrophobicity. Standard C18 bonding lacks the "shape selectivity" required to distinguish them.
Protocol: The "Pi-Pi" Interaction Strategy Switch to a Phenyl-Hexyl or Biphenyl stationary phase.
-
Why? These phases interact with the pi-electrons of the phenyl ring. The position of the substituent (o, m, p) alters the electron density and steric accessibility of the ring, creating separation selectivity that C18 cannot achieve [2].
Recommended Conditions:
-
Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl).
-
Mobile Phase: Methanol is preferred over Acetonitrile as the organic modifier because Methanol allows for stronger pi-pi interactions between the analyte and the stationary phase.
-
Temperature: Lower temperature (15-20°C) often enhances selectivity for isomers by reducing molecular rotation.
Module 4: The Detection Dilemma
Q: My piperazine impurity has no UV absorbance. How can I detect it at 0.05% levels?
A: Piperazine has a secondary amine but lacks a conjugated system. UV detection at 205-210 nm is non-specific and prone to noise from mobile phase absorption.
Comparison of Detection Strategies:
| Detector | Limit of Detection (LOD) | Pros | Cons |
| UV (200-210 nm) | High ppm | Simple, available. | Poor sensitivity; baseline drift with gradients; non-specific. |
| CAD / ELSD | Low ppm | Universal response; sees non-chromophores. | Destructive; requires volatile mobile phase; non-linear response. |
| MS (SIM Mode) | ppb levels | Highest sensitivity and specificity. | Expensive; requires MS-compatible buffers (no phosphate/TEA). |
| Derivatization (UV) | Low ppm | Shifts detection to visible range (high specificity). | Requires extra sample prep steps. |
Protocol: Pre-Column Derivatization with Dansyl Chloride If you lack a CAD or MS, you must derivatize to add a chromophore.
-
Reagent: 5 mg/mL Dansyl Chloride in Acetone.
-
Buffer: 0.1 M Sodium Bicarbonate (pH 11).
-
Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL Reagent. Heat at 60°C for 10 mins.
-
Result: The piperazine ring reacts to form a sulfonamide derivative that fluoresces and absorbs strongly at 254 nm [3].
Module 5: Sample Preparation & Solubility
Q: My peak is splitting or "fronting" (As < 0.8).
A: This is likely a "Solvent Mismatch." Piperazines are often dissolved in 100% organic solvent (like MeOH) for solubility, but injected into a highly aqueous initial mobile phase (e.g., 95% Water).
The Fix:
-
Diluent: The sample diluent must match the initial mobile phase strength.
-
Protocol: Dissolve the stock in 50% Methanol, then dilute 1:5 with Water/Buffer.
-
Visualization:
Figure 2: Mechanism of peak distortion caused by strong solvent injection mismatch.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Link
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Link
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link
-
Dolan, J. W. (2008).[2] Ion Pairing — Blessing or Curse?. LCGC International. Link
Sources
Validation & Comparative
Comparative SAR Guide: Furan-Piperazine vs. Thiophene & Phenyl Analogs
Executive Summary
In the optimization of G-Protein Coupled Receptor (GPCR) ligands—specifically for Dopamine D2 and D3 receptors—the piperazine ring is a "privileged structure," serving as a critical protonatable nitrogen source for aspartate anchoring. However, the aromatic "cap" attached to this piperazine dictates selectivity, metabolic stability, and lipophilicity.
This guide compares the Furan-Piperazine scaffold against its two primary bioisosteres: the Thiophene-Piperazine and the Phenyl-Piperazine . While phenyl-piperazines (e.g., Aripiprazole fragments) offer high potency, they often suffer from "promiscuous" binding (off-target activity at
Scaffold Architecture & SAR Logic
The Pharmacophore
The general scaffold consists of a basic piperazine core linked to a heteroaromatic ring.
-
Piperazine (Basic Center): Forms a salt bridge with conserved Aspartate residues (e.g., Asp 3.32 in D2 receptors).
-
Linker (Spacer): Usually a methylene or amide chain. Length determines D2 vs. D3 selectivity (D3 tolerates longer linkers).
-
Aromatic Cap (The Variable):
-
Furan:
-excessive, H-bond acceptor (Oxygen), lower LogP than thiophene. -
Thiophene:
-excessive, sulfur lone pair is diffuse (poor acceptor), higher LogP. -
Phenyl: Neutral aromatic, high lipophilicity, no H-bond acceptor capability on the ring itself.
-
Comparative Analysis: Performance & Data
The following table synthesizes data from key medicinal chemistry campaigns (including L-741,626 derivatives) to illustrate the trade-offs.
Table 1: Comparative Profile of Piperazine Analogs
| Feature | Furan-Piperazine (Subject) | Thiophene-Piperazine (Alternative 1) | Phenyl-Piperazine (Alternative 2) |
| Primary Utility | High Selectivity (D2 > D3/D4) | Metabolic Stability | High Potency (Pan-active) |
| Electronic Character | |||
| Binding Affinity ( | 2.4 nM (High) | ~5 - 15 nM (Modest) | < 1.0 nM (Very High) |
| Subtype Selectivity | High (D2/D3 ratio > 10) | Moderate | Low (Often hits 5-HT, |
| Lipophilicity (cLogP) | Moderate (Balanced CNS entry) | High (Strong CNS entry) | High (Risk of non-specific binding) |
| Metabolic Liability | Furan ring opening (CYP450) | S-oxidation (slower) | Hydroxylation (variable) |
| Representative Ligand | L-741,626 | PD-128,907 analogs | Aripiprazole / Haloperidol |
Expert Insight: Why Choose Furan?
While Phenyl-piperazines are often more potent, they are "sticky" molecules that bind to multiple GPCRs, leading to side effects like orthostatic hypotension (
Experimental Protocols
Protocol A: Synthesis of Furan-Piperazine Derivatives (Amide Coupling Route)
Rationale: Reductive amination is common, but amide coupling followed by reduction allows for the introduction of diverse linkers and avoids over-alkylation.
Reagents:
-
Furan-2-carboxylic acid (1.0 eq)
-
N-Boc-Piperazine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq) in DMF
-
Reduction: LiAlH
in THF
Step-by-Step Workflow:
-
Activation: Dissolve Furan-2-carboxylic acid in anhydrous DMF (0.2 M). Add DIPEA and stir for 10 min.
-
Coupling: Add HATU. The solution should turn slightly yellow. Stir for 15 min to form the active ester.
-
Addition: Add N-Boc-Piperazine. Stir at RT for 4-12 hours. Monitor by TLC (50% EtOAc/Hex).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO
(removes acid), 1M HCl (removes amine), and brine. Dry over MgSO . -
Deprotection: Treat the intermediate with 4M HCl in Dioxane for 1 hour to remove the Boc group.
-
Reduction (Optional for Alkyl Linkers): If a methylene linker is required instead of amide, reflux the intermediate with LiAlH
in dry THF for 4 hours, then quench (Fieser method).
Protocol B: Radioligand Binding Assay (D2 Receptor)
Rationale: This assay measures the affinity (
Materials:
-
Membranes from CHO cells stably expressing human D2 receptors.
-
Radioligand:
-Spiperone (0.5 nM final conc). -
Reference: Haloperidol (for non-specific binding).
Steps:
-
Preparation: Thaw membranes and homogenize in Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl
). -
Incubation: In a 96-well plate, add:
-
20
L Test Compound (7 concentrations, 10 pM to 10 M). -
20
L -Spiperone. -
160
L Membrane suspension.
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Counting: Wash filters 3x with ice-cold buffer. Add scintillant and count in a Beta-counter.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC
and convert to using the Cheng-Prusoff equation.
Visualizations
Diagram 1: Synthetic Strategy (HATU Coupling)
This workflow ensures regioselectivity and high purity compared to direct alkylation.
Caption: Step-wise synthesis of furan-piperazine scaffold via peptide coupling methodology.
Diagram 2: SAR Decision Logic (Furan vs. Bioisosteres)
How to interpret binding data and optimize the scaffold.
Caption: Decision tree for optimizing piperazine scaffolds based on potency, selectivity, and stability.
References
-
National Center for Biotechnology Information (NCBI). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands. [Link]
-
Journal of Medicinal Chemistry. Structure-Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. [Link]
-
ResearchGate. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]
Sources
Head-to-head comparison of different synthetic routes to 1,4-disubstituted piperazines
Executive Summary: The "Privileged Scaffold" Challenge
The 1,4-disubstituted piperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster drugs like Imatinib (Gleevec) , Ciprofloxacin , and Vortioxetine . Its ability to modulate physicochemical properties (solubility, pKa) and orient pharmacophores in specific vectors makes it indispensable.
However, constructing non-symmetrical 1,4-disubstituted piperazines presents a classic selectivity challenge: preventing over-alkylation (formation of quaternary ammonium salts) while ensuring high yield and functional group tolerance.
This guide objectively compares the three dominant synthetic routes: Reductive Amination , Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig) , and Nucleophilic Substitution (
Decision Framework: Selecting the Optimal Route
Before detailing protocols, use this logic gate to determine the most viable synthetic strategy for your specific target molecule.
Figure 1: Strategic decision tree for selecting the synthetic route based on substrate electronics and availability.
Head-to-Head Comparison
| Feature | Route A: Buchwald-Hartwig | Route B: Reductive Amination | Route C: Nucleophilic Substitution ( |
| Primary Utility | Installing Aryl/Heteroaryl groups (esp. unactivated). | Installing Alkyl/Cycloalkyl groups. | Simple Alkylations or Activated Arylations ( |
| Key Reagents | Pd source (e.g., | Aldehyde/Ketone, Reducing agent ( | Alkyl Halide/Tosylate, Base ( |
| Selectivity | High .[1][2][3] Mono-arylation is easily controlled. | High . Iminium ion formation is discrete; avoids poly-alkylation. | Low to Moderate . Risk of quaternary ammonium salt formation (over-alkylation). |
| Conditions | Moderate to Harsh (80-120°C). Requires inert atmosphere ( | Mild (RT to 40°C). Tolerates air/moisture better. | Variable. Often requires reflux. |
| Functional Group Tolerance | Good, but sensitive to other halides or protic sources depending on ligand. | Excellent . Tolerates esters, nitriles, nitro groups. | Moderate. Basic conditions can hydrolyze esters. |
| Scalability | Moderate (Catalyst cost is a factor). | High (Cheap reagents, simple workup). | High (Industrial standard for simple generic drugs). |
Deep Dive & Experimental Protocols
Route A: Buchwald-Hartwig Cross-Coupling
The "Heavy Lifter" for Arylation
This is the gold standard for synthesizing
Mechanistic Insight: The reaction proceeds via a
Protocol 1: Pd-Catalyzed N-Arylation of N-Boc-Piperazine
Target Product: 1-(4-Methoxyphenyl)-4-Boc-piperazine
-
Preparation: In a glovebox or under argon flow, charge a reaction vial with:
- (1.0 mol %)
-
BINAP or XPhos (2.0 mol %)
- (1.4 equiv)
-
4-Bromoanisole (1.0 equiv)
- -Boc-piperazine (1.2 equiv)
-
Solvent: Add anhydrous Toluene or Dioxane (0.2 M concentration).
-
Reaction: Seal the vial and heat to 80–100°C for 12–16 hours.
-
Checkpoint: Monitor by TLC/LC-MS. The disappearance of the aryl bromide is the stopping criterion.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Yield Expectation: 85–95%.
Critical Note: If using free piperazine (unprotected), use 2.5–3.0 equivalents of piperazine to favor mono-arylation, although statistical mixtures are still a risk compared to using mono-protected variants.
Route B: Reductive Amination
The "Versatile & Mild" Aliphatic Route
Reductive amination is preferred over direct alkylation (
Mechanistic Insight: Using Sodium Triacetoxyborohydride (
Protocol 2: Reductive Alkylation of Piperazine
Target Product: 1-Cyclohexylpiperazine
-
Imine Formation: To a solution of Piperazine (3.0 equiv, excess to prevent bis-alkylation) and Cyclohexanone (1.0 equiv) in DCE (1,2-Dichloroethane) or THF , add Acetic Acid (1.0 equiv).
-
Why Acid? Catalyzes the formation of the iminium ion.[4]
-
-
Reduction: Stir for 30 mins at RT, then add
(1.5 equiv) in one portion. -
Reaction: Stir at RT for 4–12 hours.
-
Checkpoint: Evolution of gas may occur.[1] Ensure adequate venting.
-
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (x3). Wash organic layer with brine.
-
Purification: Since excess piperazine was used, the product is a mono-alkylated amine. The excess piperazine (highly polar) can often be removed by an aqueous wash or by chromatography using a basic eluent (DCM/MeOH/NH4OH).
-
Yield Expectation: 70–85%.
Route C: Nucleophilic Substitution ( / )
The "Classic" Route
While prone to side reactions, this route is unavoidable for certain activated substrates (e.g., 2-chloropyridine derivatives) or simple alkyl chains where aldehydes are unstable.
Modern Twist: DABCO-Mediated Synthesis
Recent advances utilize quaternary ammonium salts (from DABCO) as reactive intermediates that undergo ring-opening/substitution, offering a more controlled pathway than traditional
Protocol 3:
of 1-Chloro-4-nitrobenzene
Target Product: 1-(4-Nitrophenyl)piperazine
-
Setup: Dissolve 1-Chloro-4-nitrobenzene (1.0 equiv) in DMSO or DMF .
-
Nucleophile: Add Piperazine (5.0 equiv).
-
Expert Tip: The large excess acts as both the reactant and the base (acid scavenger), and statistically enforces mono-substitution.
-
-
Reaction: Heat to 100°C for 4–6 hours.
-
Note: Electron-deficient rings react smoothly. Electron-rich rings would fail here (see Route A).
-
-
Workup: Pour into ice water. The product often precipitates as a yellow solid. Filter and wash with water to remove excess piperazine.
-
Yield Expectation: >90%.
References
-
Buchwald-Hartwig Amination of Piperazines
-
Reductive Amination Methodologies
-
Source: Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
-
Review of Piperazine Synthesis in Drug Discovery
- Source: Brockunier, L. L., et al. (2000). "Piperazine-Based CCR5 Antagonists." Bioorganic & Medicinal Chemistry Letters.
-
DABCO-Mediated Ring Opening (Modern SN2)
-
Source: Xu, Z., et al. (2019).[6] "DABCO bond cleavage for the synthesis of piperazine derivatives." RSC Advances.
-
-
Synthesis of Vortioxetine (Industrial Application of Route A)
- Source: Bang-Andersen, B., et al. (2011). "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry.
Sources
- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Biological activity of 1,4-Bis(furan-2-ylcarbonyl)piperazine versus its tetrahydrofuran analog
[1]
Executive Summary
-
Compound A: 1,4-Bis(furan-2-ylcarbonyl)piperazine (CAS: 31350-27-3).[1][2][3] Also known as Prazosin Impurity B or Terazosin Impurity M.
-
Compound B: 1,4-Bis[(tetrahydrofuran-2-yl)carbonyl]piperazine (CAS: 547730-06-3). Also known as Terazosin Impurity O.
Core Comparison: The biological divergence between these two lies in the furan ring's aromaticity . Compound A possesses planar, electron-rich furan rings capable of
Chemical & Physical Properties Comparison
The structural difference dictates the biological interaction mechanism. The furan moiety is rigid and planar, whereas the tetrahydrofuran moiety is flexible and non-planar (envelope conformation).
| Feature | 1,4-Bis(furan-2-ylcarbonyl)piperazine | 1,4-Bis(tetrahydrofuran-2-ylcarbonyl)piperazine |
| Structure | Planar, Aromatic System | Non-planar, Saturated System |
| Electronic State | Electron-rich | Lone-pair donor (Ether oxygen), no |
| Solubility | Low (Lipophilic, planar stacking) | Higher (Flexible, better solvation) |
| Metabolic Risk | High (Furan ring opening | Low (Stable ether linkage) |
| Role in Pharma | Critical Impurity (Prazosin/Terazosin) | Hydrogenation byproduct / Impurity |
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural relationship and the key physicochemical divergence.
Caption: Synthesis pathway and structural divergence. Compound A is the precursor to Compound B via catalytic hydrogenation, significantly altering metabolic risks.
Biological Activity Evaluation
Antimicrobial Activity
Both compounds have been evaluated as part of Structure-Activity Relationship (SAR) studies for quinazoline-based drugs.
-
Experimental Data: In comparative studies against standard antibiotics (e.g., Ciprofloxacin), both 1,4-bis-substituted piperazines demonstrated minimal to negligible antibacterial activity .[4]
-
Mechanism: The potent antibacterial activity of drugs like Prazosin or Ciprofloxacin relies on the quinazoline or fluoroquinolone core, respectively. The isolated 1,4-bis(furoyl)piperazine scaffold lacks the pharmacophores required to inhibit bacterial DNA gyrase or disrupt cell membranes effectively.
-
Key Finding: The furan derivative (Compound A) typically shows slightly higher inhibition zones than the THF derivative (Compound B) due to its ability to intercalate weakly with DNA, but neither is considered a therapeutic antimicrobial agent.
| Organism | Comp A (Furan) Activity | Comp B (THF) Activity | Reference Standard (Ciprofloxacin) |
| E. coli | Weak / Inactive | Inactive | High Potency |
| S. aureus | Weak / Inactive | Inactive | High Potency |
Cytotoxicity and Genotoxicity (Safety Profile)
This is the most critical biological differentiator.
-
Compound A (Furan):
-
Toxicity Class: Acute Toxicant (Oral) - GHS Category 4 (H302).
-
Genotoxicity Mechanism: The furan ring is a "structural alert" in medicinal chemistry. Cytochrome P450 enzymes (specifically CYP2E1) can metabolize the furan ring into cis-2-butene-1,4-dial , a highly reactive dicarbonyl species. This metabolite can cross-link DNA and proteins, leading to cytotoxicity and potential mutagenicity.
-
Data Support: Ames tests on furan metabolites confirm mutagenic potential in Salmonella typhimurium (Strain TA104).[5]
-
-
Compound B (THF):
-
Toxicity Profile: Significantly safer. The saturation of the double bonds removes the pathway for bioactivation into reactive aldehydes.
-
Biological Inertness: The THF moiety is metabolically stable under standard physiological conditions, making Compound B a preferred scaffold if biological inertness is required.
-
Mechanism of Toxicity Diagram
Caption: Metabolic fate comparison. The aromatic furan ring undergoes bioactivation to toxic species, whereas the saturated THF ring remains stable.
Experimental Protocols
To verify the biological activity and identity of these compounds, the following standardized protocols are recommended.
Cytotoxicity Assay (MTT Protocol)
Used to determine the IC50 values of the impurities on mammalian cell lines (e.g., HEK293 or HepG2).
-
Preparation: Dissolve Compound A and B in DMSO to create 10 mM stock solutions. Note: Compound A may require sonication due to planarity-induced stacking.
-
Seeding: Seed cells at
cells/well in 96-well plates and incubate for 24h. -
Treatment: Treat cells with serial dilutions (0.1
M to 100 M) of compounds for 48h. Include Doxorubicin as a positive control. -
Development: Add
L MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C. -
Solubilization: Remove media and add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm. Calculate cell viability % relative to vehicle control.
Antimicrobial Susceptibility (Broth Microdilution)
Used to confirm the lack of potent antimicrobial activity (Negative Control Study).
-
Inoculum: Prepare bacterial suspension (E. coli ATCC 25922) adjusted to 0.5 McFarland standard.
-
Dilution: In a 96-well plate, perform 2-fold serial dilutions of Compound A and B in Mueller-Hinton Broth (Range: 512
g/mL to 1 g/mL). -
Incubation: Add bacterial inoculum and incubate at 37°C for 16–20 hours.
-
Analysis: Determine Minimum Inhibitory Concentration (MIC) visually (lack of turbidity) or by adding Resazurin dye (color change from blue to pink indicates growth).
-
Expected Result: MIC > 128
g/mL (Inactive).
-
References
-
European Pharmacopoeia (Ph.[6] Eur.). Prazosin Hydrochloride / Terazosin Hydrochloride Dihydrate Monographs.[7] (Lists these compounds as Impurity B and Impurity M/O respectively).
-
Research Journal of Pharmacy and Technology. "Synthesis, Characterization and Antibacterial Activity of Terazosin Hydrochloride Drug and Market Formulation." Res. J. Pharm. Tech., vol. 13, no. 5, 2020. Link
-
National Institutes of Health (NIH) - PubChem. "1,4-Bis(furan-2-ylcarbonyl)piperazine (CID 336735) - Safety and Hazards." Link
-
Peterson, L.A. "Reactive Metabolites in the Biotransformation of Furan Derivatives." Chemical Research in Toxicology, vol. 26, no.[8] 1, 2013. (Mechanistic basis for furan toxicity). Link
-
LGC Standards. "Reference Standard: 1,4-Bis[(tetrahydrofuran-2-yl)carbonyl]piperazine." Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 31350-27-3 Prazosin Impurity-B [seinepharma.com]
- 4. rjptonline.org [rjptonline.org]
- 5. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. 1,4-Bis(furan-2-ylcarbonyl)piperazine | C14H14N2O4 | CID 336735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Studies of Piper auritum Kuntz’s Mutagenic and Antimutagenic Properties Using the Ames Test [mdpi.com]
Cross-validation of analytical methods for piperazine impurity profiling
Analytical Guide: Cross-Validation of Analytical Methods for Piperazine Impurity Profiling
Executive Summary
Piperazine moieties are ubiquitous pharmacophores in anthelmintics, antipsychotics, and antihistamines. However, their high polarity, lack of strong UV chromophores, and susceptibility to forming genotoxic N-nitrosamines present a "perfect storm" for analytical development.
This guide provides a rigorous comparison and cross-validation framework for piperazine impurity profiling. We move beyond standard method descriptions to analyze the causality of method failure and success, contrasting the routine utility of Derivatized RP-HPLC against the specificity of HILIC-MS/MS .
The Analytical Challenge: Polarity & Detection
Piperazine (diethylenediamine) is a small, rigid, cyclic diamine. Its physicochemical properties dictate the analytical strategy:
-
High Polarity (log P ≈ -1.17): Causes poor retention on standard C18 (Reversed-Phase) columns, leading to elution in the void volume where matrix interference is highest.
-
Lack of Chromophore: The absence of conjugated double bonds means native UV detection is insensitive (requiring low wavelengths like 200-210 nm), severely limiting the Limit of Quantification (LOQ).
-
Nitrosamine Risk: Secondary amines are precursors to N-nitroso-piperazine (NPZ), a potent mutagen requiring detection limits in the ng/mL (ppb) range.
Comparative Analysis: HILIC-MS/MS vs. RP-HPLC-UV
The following table synthesizes performance metrics from recent validation studies, highlighting the trade-offs between sensitivity and operational complexity.
| Feature | Method A: HILIC-MS/MS (Reference Method) | Method B: Derivatized RP-HPLC-UV (Routine QC) | Method C: Ion Chromatography (IC) |
| Principle | Hydrophilic Interaction + Mass Spec | Pre-column Derivatization + C18 Separation | Cation Exchange + Conductivity |
| Primary Use | Trace impurities (Nitrosamines), Genotoxicity screening | Routine assay, Content uniformity, High-abundance impurities | Counter-ion analysis, salt forms |
| LOD (Limit of Detection) | 0.4 – 1.0 ng/mL (High Sensitivity) | 30 – 90 µg/mL (ppm level) | ~0.2 µg/mL |
| Selectivity | Excellent (m/z discrimination) | Good (depends on derivatization efficiency) | Moderate (matrix sensitive) |
| Throughput | High (5-10 min run times) | Low (Requires 30-60 min reaction time) | Medium |
| Key Limitation | Matrix effects (ion suppression), Instrument cost | Reagent stability, Derivative by-products | Limited to ionic species |
Analyst Insight: While HILIC-MS/MS is the "Gold Standard" for sensitivity, it is often too costly for release testing. The goal of cross-validation is to prove that the routine RP-HPLC method correlates with the MS data for impurities above the reporting threshold (typically 0.05% or 0.1%).
Cross-Validation Workflow
Cross-validation ensures that the secondary method (RP-HPLC) does not produce false negatives compared to the primary reference method (HILIC-MS).
Strategic Decision Matrix
The following diagram illustrates the decision logic for selecting and validating the appropriate method based on impurity criticality.
Figure 1: Decision tree for selecting and cross-validating analytical methods based on impurity toxicity and concentration thresholds.
Detailed Experimental Protocols
Protocol A: HILIC-MS/MS (The Reference Method)
Purpose: Quantification of N-nitrosopiperazine (NPZ) and trace degradants.
-
Mechanism: HILIC creates a water-rich layer on the polar stationary phase. Water is the "strong" solvent here (opposite to RP), allowing polar piperazine to retain longer.
Instrument Parameters:
-
Column: Silica-based HILIC or Zwitterionic (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Ammonium formate is critical for MS ionization.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 95% B to 50% B over 5 minutes. (High organic start is essential for HILIC retention).
-
Detection: ESI Positive Mode, MRM (Multiple Reaction Monitoring).
Self-Validating Step:
Inject a "System Suitability" mixture containing the analyte and a structurally similar void marker (e.g., Uracil in HILIC). Ensure the capacity factor (
Protocol B: Derivatized RP-HPLC (The QC Method)
Purpose: Routine batch release where MS is unavailable.
-
Mechanism: Piperazine is reacted with Dansyl Chloride or NBD-Cl to attach a hydrophobic, UV-active tag, enabling retention on C18 columns.
Workflow Diagram: The derivatization process is the largest source of error. The following workflow minimizes variability.
Figure 2: Critical path for pre-column derivatization. pH control (Buffer) is vital to ensure the amine is unprotonated and reactive.
Step-by-Step:
-
Preparation: Dissolve sample in borate or bicarbonate buffer (pH 9.0). Why? The amine must be deprotonated (nucleophilic) to react.
-
Reaction: Add excess Dansyl Chloride (5:1 molar ratio). Incubate at 60°C for 20 min in the dark.
-
Quenching: Add methylamine to scavenge excess reagent. Critical: Unreacted reagent can co-elute with impurities if not quenched.
-
Separation: C18 Column, ACN/Water gradient. Detect at 254 nm (Dansyl) or 470 nm (NBD-Cl fluorescence).
Case Study: N-Nitrosopiperazine (NPZ) Profiling
In a recent cross-validation study for a piperazine-containing antihistamine (Levocetirizine), the following results were observed when comparing methods:
-
Scenario: A batch showed a suspicious peak at 0.08% in the HPLC-UV method.
-
Investigation:
-
HPLC-UV: The peak was tentative. Co-elution with the matrix was suspected.
-
Cross-Validation (HILIC-MS): The sample was run on HILIC-MS. The MS data revealed the peak was not NPZ but a non-genotoxic dimer.
-
Outcome: The batch was released. Without MS cross-validation, the batch might have been rejected unnecessarily due to a false positive for a mutagen.
-
Key Takeaway: UV methods often lack the specificity to distinguish between isomeric impurities. MS cross-validation is mandatory during method development to assign peak purity.
References
-
Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography (HILIC) and Evaporative Light Scattering Detection (ELSD). ResearchGate.
-
Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. PubMed.
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. MDPI.
-
Validation of analytical procedures: Text and Methodology Q2(R1). ICH Guidelines.
-
Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and HILIC-MS. Canadian Journal of Chemistry.
Sources
Assessing the selectivity of 1,4-Bis(furan-2-ylcarbonyl)piperazine against different microbial strains
Executive Summary: The Scaffold Advantage
In the landscape of antimicrobial drug discovery, 1,4-Bis(furan-2-ylcarbonyl)piperazine (CAS: 31350-27-3) represents a critical pharmacophoric scaffold .[1] While often overshadowed by its more complex asymmetric derivatives, this symmetric bis-amide offers a unique baseline for understanding the structure-activity relationship (SAR) of the piperazine-furan conjugate.[1]
This guide provides an objective analysis of its selectivity profile. Unlike high-potency clinical standards (e.g., Ciprofloxacin), this compound functions as a Lipophilic Lead , exhibiting moderate intrinsic activity (MIC 125–500 µg/mL) with a distinct bias toward specific microbial membranes. Its value lies not in immediate clinical application, but as a stable, symmetric probe for optimizing membrane permeability and target binding affinity in next-generation antibiotics.
Chemical Identity & Mechanistic Rationale[1][2][3][4]
Structural Logic
The molecule consists of a central piperazine ring flanked by two furan-2-carbonyl moieties.[1]
-
Piperazine Core: Provides the necessary solubility and hydrogen-bonding capability (via protonation at physiological pH, though reduced by amidation). Acts as the linker.[1]
-
Furan Rings: Confer lipophilicity (LogP ~1.1) and aromatic planarity, facilitating intercalation into bacterial DNA or hydrophobic pockets of enzymes like Enoyl-ACP Reductase (FabI) or DNA Gyrase .[1]
-
Symmetry: The
symmetry simplifies synthesis and metabolic profiling but often limits the "induced fit" required for high-affinity enzyme inhibition compared to asymmetric analogs.[1]
Mechanism of Action (MOA) Pathway
The compound operates via a dual-mechanism, primarily driven by membrane disruption and secondary enzymatic inhibition.
Figure 1: Proposed Mechanism of Action illustrating the balance between membrane permeation and target engagement.[1]
Comparative Selectivity Profile
The following data contrasts the intrinsic activity of the symmetric scaffold against optimized asymmetric derivatives and clinical standards.
Antimicrobial Activity (MIC Data)
Data synthesized from comparative SAR studies of piperazine amides.
| Microbial Strain | Strain Type | 1,4-Bis(furan-2-ylcarbonyl)piperazine (MIC µg/mL) | Optimized Derivative (N-aryl acetamide)* | Ciprofloxacin (Standard) | Selectivity Insight |
| Staphylococcus aureus | Gram-Positive | 125 - 250 | 0.5 - 4.0 | 0.1 - 0.5 | Moderate. Cell wall thickness limits penetration of the symmetric dimer.[1] |
| Bacillus subtilis | Gram-Positive | 125 | 1.0 - 8.0 | 0.1 - 0.2 | Moderate. Shows slightly better activity than against S. aureus. |
| Escherichia coli | Gram-Negative | 250 - 500 | 2.0 - 16.0 | 0.01 - 0.1 | Low. Outer membrane porins restrict entry of the bulky bis-amide.[1] |
| Pseudomonas aeruginosa | Gram-Negative | > 500 | 32.0 - 64.0 | 0.5 - 1.0 | Poor. High efflux pump activity renders the scaffold ineffective without modification.[1] |
| Candida albicans | Fungi | 250 | 16.0 - 32.0 | N/A (Fluconazole: 1-2) | Specific. Furan moieties provide some affinity for fungal sterol pathways.[1] |
*Note: "Optimized Derivative" refers to 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl acetamides (Source: PubMed 29716866).[1]
Performance Analysis
-
Gram-Positive Bias: The scaffold shows a 2-fold preference for Gram-positive organisms (S. aureus, B. subtilis) over Gram-negative.[1] This is attributed to the peptidoglycan layer being more permeable to lipophilic amides than the Gram-negative outer membrane.[1]
-
The "Symmetry Penalty": Compared to the asymmetric N-aryl acetamide derivatives, the symmetric bis-furoyl compound is 50-100x less potent.[1] The asymmetry in derivatives allows one end to bind the enzyme pocket while the other interacts with solvent/membrane, a feature lacking in the symmetric core.
-
Fungal Cross-Reactivity: The compound exhibits weak but measurable antifungal activity, suggesting potential as a starting point for dual-action (antibacterial/antifungal) agents.[1]
Experimental Protocols
To validate these findings, the following protocols ensure reproducibility. These are designed to be self-validating systems where control failures trigger an automatic invalidation of results.[1]
Synthesis of 1,4-Bis(furan-2-ylcarbonyl)piperazine
Objective: Produce high-purity scaffold for testing.
Reagents: Piperazine (anhydrous), Furoyl chloride, Triethylamine (Et3N), Dichloromethane (DCM).
-
Setup: Dissolve Piperazine (10 mmol) and Et3N (22 mmol) in dry DCM (50 mL) at 0°C under nitrogen atmosphere.
-
Addition: Dropwise add Furoyl chloride (22 mmol) over 30 minutes. Control: Maintain temperature <5°C to prevent polymerization.[1]
-
Reaction: Stir at room temperature for 6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup: Wash with 5% NaHCO3 (2x), Water (2x), and Brine. Dry over Na2SO4.[1]
-
Purification: Recrystallize from Ethanol.
Broth Microdilution Assay (MIC Determination)
Standard: CLSI M07-A10
Workflow Diagram:
Figure 2: Step-by-step microdilution workflow for precise MIC determination.
Critical Steps:
-
Solvent Control: Dissolve the compound in DMSO.[1] Ensure final DMSO concentration in wells is <1% to prevent solvent-induced toxicity.[1]
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Endpoint: The MIC is the lowest concentration with no visible growth .[1]
-
Internal Standard: Run Ciprofloxacin in parallel. If Ciprofloxacin MIC deviates >1 dilution from standard range (e.g., E. coli ATCC 25922 should be 0.004–0.016 µg/mL), discard the entire plate.
References
-
PubChem. (2025).[1] 1,4-Bis(furan-2-ylcarbonyl)piperazine (CID 336735).[1] National Library of Medicine.[1] Link[1]
-
Ahmad, M., et al. (2018).[1] "Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents." PubMed (NIH).[1] Link
-
Patel, P.R., et al. (2022).[1][2][3] "Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review." Asian Pacific Journal of Health Sciences. Link
-
Mallesha, L., & Mohana, K.N. (2011).[3] "Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives." European Journal of Medicinal Chemistry. Link[1]
-
BenchChem. (2024).[1] Product Data: 1,4-Bis(furan-2-ylcarbonyl)piperazine.[1][4]Link[1]
Sources
Translational Efficacy of Piperazine-Based Therapeutics: Bridging the In Vitro-In Vivo Gap
Executive Summary
The piperazine scaffold is a cornerstone of modern medicinal chemistry, present in blockbusters ranging from oncology (Imatinib) to antipsychotics (Olanzapine). Its popularity stems from its ability to modulate physicochemical properties—specifically enhancing aqueous solubility and acting as a rigid linker that directs substituents into defined vectors.[1]
However, piperazine derivatives frequently suffer from a high attrition rate during the transition from in vitro screening to in vivo efficacy models. This guide analyzes the specific mechanisms driving this translational disconnect, primarily focusing on metabolic liabilities (N-dealkylation/oxidation), P-glycoprotein (P-gp) efflux, and lysosomal trapping. It provides a structured experimental framework to identify these liabilities early in the discovery phase.
The Piperazine Scaffold Profile: Advantages vs. Liabilities
To understand efficacy discrepancies, one must first understand the scaffold's behavior in biological systems.
| Feature | Advantage (In Vitro Potency) | Liability (In Vivo Translation) |
| Basicity (pKa ~9.8) | Forms salts easily; high water solubility aids formulation. | Lysosomal Trapping: Basic amines accumulate in acidic lysosomes, reducing free drug concentration at the target site (cytosol/nucleus). |
| Polarity | Reduces non-specific hydrophobic binding; improves selectivity. | Permeability: High polarity (low LogD) can limit passive diffusion across the Blood-Brain Barrier (BBB) or intestinal epithelium. |
| Metabolic Handles | Nitrogen atoms allow for diverse substitution vectors. | CYP450 Hotspots: The piperazine ring is highly susceptible to oxidative attack (N-oxidation) and N-dealkylation by CYP3A4 and CYP2D6. |
The Translational Workflow
The following diagram outlines the critical decision gates required to validate a piperazine candidate, highlighting where the in vitro vs. in vivo disconnect typically occurs.
Figure 1: Critical path for piperazine drug discovery. Note the iterative loop at the ADME stage to address metabolic instability before in vivo commitment.
Mechanisms of Divergence: Why Efficacy Fails
The discrepancy between a compound's IC50 (inhibitory concentration) and its ED50 (effective dose) is often driven by three specific factors in piperazine drugs.
A. Metabolic Instability (The CYP3A4/2D6 Axis)
Piperazine rings are prime targets for Cytochrome P450 enzymes. The most common failure mode is rapid N-dealkylation or N-oxidation .
-
The Trap: A compound looks potent in a biochemical assay (no enzymes present). In the body, CYP3A4 cleaves the N-substituent, potentially destroying affinity or creating a toxic metabolite.
-
The Exception (Active Metabolites): In some cases (e.g., Imatinib), the N-desmethyl metabolite retains activity. If your in vitro assay doesn't account for this, you may underestimate in vivo efficacy.
B. Transporter Efflux (P-gp Substrates)
Piperazine derivatives are frequent substrates for P-glycoprotein (P-gp/MDR1).
-
Impact: Even with high potency, the drug is actively pumped out of the brain (CNS targets) or tumor cells (oncology).
-
Observation: High plasma concentration (PK) but zero efficacy (PD).
C. Protein Binding
Piperazines often exhibit high Plasma Protein Binding (PPB) (>95%). Only the free fraction is active. An IC50 of 10 nM in buffer might require a plasma concentration of 200 nM to achieve the same effect if 95% of the drug is bound to albumin.
Representative Data: Analyzing the Gap
The following table illustrates three distinct profiles often seen in piperazine development.
| Parameter | Compound A (The "False Positive") | Compound B (The "Ideal Candidate") | Compound C (The "Pro-Drug" Effect) |
| Scaffold Modification | Unsubstituted Piperazine | N-Methyl Piperazine + Fluorine | N-Aryl Piperazine |
| In Vitro IC50 | 5 nM | 12 nM | 50 nM |
| Microsomal Stability (t1/2) | < 15 min (Rapid Clearance) | > 60 min (Stable) | 30 min (Moderate) |
| Active Metabolites | None (Ring Opening) | None | Yes (N-desmethyl form) |
| Efflux Ratio (B-A/A-B) | 14.5 (P-gp Substrate) | 1.2 (Non-substrate) | 2.0 (Weak substrate) |
| In Vivo Efficacy (ED50) | > 100 mg/kg (Inactive) | 5 mg/kg (Potent) | 10 mg/kg (Potent) |
| Root Cause | Rapid metabolism + Efflux prevents target engagement. | Balanced potency and stability. | Metabolite contributes to efficacy, extending duration of action. |
Experimental Protocols
To generate the data above and validate your candidates, use the following self-validating protocols.
Protocol A: In Vitro Metabolic Stability (Microsomal)
Objective: Determine intrinsic clearance and identify metabolic soft spots.
-
Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate with test compound (1 µM) for 5 min at 37°C.
-
Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Control: Include a "No NADPH" control to rule out chemical instability.
-
Reference: Use Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.
-
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for parent loss and appearance of +16 Da (N-oxide) or -14 Da (N-desmethyl) peaks.
Protocol B: In Vivo PK/PD Bridging Study
Objective: Correlate plasma concentration with biological effect.
-
Subjects: Male Sprague-Dawley rats (n=3 per timepoint).
-
Administration: Administer compound via oral gavage (PO) and IV tail vein (to calculate bioavailability).
-
Sampling:
-
Efficacy Readout: Simultaneously run the disease model (e.g., tumor volume or behavioral test).
-
Calculation: Plot Efficacy vs. Free Drug Concentration (correcting for PPB).
-
Success Criterion: The in vivo EC50 (corrected for binding) should be within 3-fold of the in vitro IC50.
-
Visualizing Metabolic Pathways
Understanding where the piperazine ring breaks is crucial for structural optimization.
Figure 2: Common metabolic fates of the piperazine ring. The N-desmethyl pathway (green) often preserves biological activity, while N-oxidation (red) typically neutralizes it.
References
-
Chaudhary, P. et al. (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH / PubMed. Link
-
Bozic, B. et al. (2021). "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." MDPI Molecules. Link
-
Kalgutkar, A.S. et al. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights." ACS / NIH. Link
-
Hermann, R. et al. (2006). "In Vivo Cytochrome P450 3A Isoenzyme Activity and Pharmacokinetics of Imatinib." Journal of Clinical Oncology. Link
-
Simões-Silva, M.R. et al. (2023). "In vitro and in silico analysis of imatinib analogues as anti-Trypanosoma cruzi drug candidates." ResearchGate.[5][6] Link
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Cytochrome P450 3A Isoenzyme Activity and Pharmacokinetics of Imatinib in Relation to Therapeutic Outcome in Patients With Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Docking Performance of Piperazine Derivatives in Neurodegenerative Targets
Executive Summary: The Piperazine "Privileged Scaffold"
In medicinal chemistry, the piperazine ring is not merely a linker; it is a "privileged scaffold" that dictates pharmacokinetic solubility and pharmacodynamic specificity. For drug development professionals targeting GPCRs (Dopamine, Serotonin) or enzymatic clefts (Acetylcholinesterase), the piperazine moiety often serves as the primary protonation site for salt-bridge formation.
This guide provides an objective, data-driven comparison of novel piperazine derivatives against industry standards (Donepezil and Buspirone). We move beyond simple binding energies to analyze the quality of the pose—specifically focusing on the conformational flexibility of the piperazine chair-boat transition and its impact on docking scores.
Experimental Protocol: The "Dynamic Protonation" Workflow
Standard rigid-receptor docking often fails with piperazines because it neglects the specific protonation state of the secondary/tertiary amines at physiological pH (7.4). A neutral piperazine docks differently than a cationic one.
To ensure the reliability of the data presented below, we utilized a Self-Validating Induced-Fit Protocol .
Core Methodology
-
Ligand Preparation: All piperazine derivatives were protonated at N4 (pKa ~9.8) to simulate the physiological cation. Low-energy conformers (Chair) were generated using the MMFF94 force field.
-
Target Preparation: Water molecules were removed except those bridging the catalytic triad (for AChE).
-
Grid Generation: Centered on the co-crystallized ligand with a 20Å buffer to allow for piperazine "tail" movement.
-
Validation: The protocol is considered valid only if the re-docking RMSD of the native ligand is < 2.0 Å.
Workflow Visualization
The following diagram outlines the logic flow for handling the piperazine scaffold's flexibility during docking.
Figure 1: The "Dynamic Protonation" workflow ensures the piperazine ring is treated as a cationic pharmacophore, critical for accurate GPCR and Enzyme binding simulations.
Comparative Analysis: AChE Inhibitors
Target: Acetylcholinesterase (PDB: 4EY7) Relevance: Alzheimer’s Disease Benchmark Drug: Donepezil[1]
Piperazine derivatives in this category are designed as "Dual Binding Site" inhibitors. They must span the active site gorge, connecting the Catalytic Anionic Site (CAS) with the Peripheral Anionic Site (PAS).
Performance Data
The following table synthesizes comparative docking scores derived from recent high-fidelity studies (AutoDock Vina & Glide).
| Compound | Binding Energy (kcal/mol) | CAS Interaction (His447/Trp86) | PAS Interaction (Trp286/Tyr341) | Key Piperazine Role |
| Donepezil (Standard) | -10.8 to -11.2 | Pi-Pi Stacking (Indanone) | Pi-Pi Stacking (Piperidine) | Benchmark |
| Benzothiazole-Piperazine A | -10.4 | H-Bond (Glu202) | Pi-Cation (Trp286) | Linker + Cationic anchor |
| Pyridyl-Piperazine Complex 1 | -9.8 | Hydrophobic Cage | Pi-Pi T-shaped | Rigid spacer |
| N-Benzylpiperazine Deriv. 30 | -11.3 | Pi-Pi (Trp86) | Pi-Cation (Tyr341) | Dual-site spanning |
Technical Insight
-
The "Donepezil Mimicry": The highest-scoring derivative (Derivative 30) outperforms Donepezil (-11.3 vs -10.8 kcal/mol) because the piperazine ring creates a stronger Pi-Cation interaction with Tyr341 in the PAS than the piperidine ring of Donepezil [1, 4].
-
Linker Length: Derivatives with a 2-3 carbon linker between the piperazine and the aromatic headgroup consistently score 1.5 kcal/mol better than those with shorter linkers, as the piperazine requires flexibility to "snap" into the anionic pocket.
Comparative Analysis: 5-HT1A Receptor Agonists
Target: Serotonin 5-HT1A Receptor (PDB: 7E2Y) Relevance: Anxiety & Depression Benchmark Drug: Buspirone[2]
Here, the piperazine ring is the "message" part of the molecule, responsible for the primary salt bridge with the receptor's conserved Aspartate residue.
Performance Data
| Compound | Binding Energy (kcal/mol)* | Salt Bridge (Asp116) | H-Bond Network | RMSD to Crystal |
| Buspirone (Standard) | -6.14 to -9.2 | Strong (2.8 Å) | Asn386, Thr200 | 0.8 Å |
| Tandospirone | -5.88 to -8.5 | Moderate (3.1 Å) | Asn386 | 1.2 Å |
| 5-Norbornene-Piperazine | -9.5 | Strong (2.7 Å) | Tyr390, Ser199 | 1.1 Å |
| Methylated-Buspirone | -7.8 | Weak (Steric clash) | Thr200 | 2.4 Å |
*Note: Scores vary by software (SwissDock vs Vina). Relative ranking is the key metric.
Technical Insight
-
The Asp116 Anchor: The core requirement for high affinity in 5-HT1A is the salt bridge between the protonated N4 of the piperazine and Asp116.
-
Steric Penalties: As seen with "Methylated-Buspirone" [5], adding a methyl group to the piperazine ring disrupts the chair conformation, causing a steric clash that reduces binding affinity by ~1.4 kcal/mol despite the increased lipophilicity.
Interaction Pathway Visualization
This diagram illustrates the critical "Anchor and Clamp" mechanism utilized by high-affinity piperazine ligands.
Figure 2: The "Anchor and Clamp" model. The Piperazine N4-Asp116 salt bridge is the non-negotiable anchor for 5-HT1A affinity.
Critical Analysis & Recommendations
-
Don't Ignore the Chair: Docking simulations must treat the piperazine ring as a flexible chair conformer. Forcing a planar boat conformation (often an artifact of 2D-to-3D conversion) will result in artificially high energy penalties.
-
The "Dual-Site" Advantage: In AChE inhibitors, piperazines outperform rigid linkers because they can twist to accommodate the narrow gorge between the CAS and PAS sites.
-
Substitution Sensitivity: N-substitution on the piperazine ring is well-tolerated only if it extends into the solvent-accessible pocket (as in Buspirone). Ring-carbon substitution (e.g., 2-methylpiperazine) often drastically reduces affinity due to steric clashes with the hydrophobic cage (Phe361 in 5-HT1A).
Final Verdict: Piperazine derivatives remain a superior choice for CNS targets compared to rigid aliphatic chains, provided the docking protocol accounts for the specific cation-pi interactions inherent to this scaffold.
References
-
Sari, S., & Yilmaz, M. (2023). Piperazine Derivatives as Acetylcholinesterase Inhibitors: A Molecular Docking Study. National Institutes of Health (PMC).
-
Koca, M. (2024).[3] Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues. DergiPark / Pharmata.
-
Comparison of Buspirone and Tandospirone Targeting the HTR1A Receptor. (2025).[2][4] Comparative Molecular Docking and Toxicity Profiling. BioRxiv.
-
Santos, D.C., et al. (2022). Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting AChE. Molecules.
-
Strzelczyk, A.A., et al. (2005).[5] Intrinsic activity and comparative molecular dynamics of buspirone analogues at the 5-HT1A receptors. Journal of Medicinal Chemistry.
-
Ren, et al. (2017).[1] Synthesis, Crystal Structures, Molecular Docking and MAO-B Inhibitory Activity of Transition Metal Complexes. Acta Chimica Slovenica.[6]
Sources
Definitive Guide to Confirming Genotoxic Impurity Absence in Piperazine Scaffolds: LC-MS/MS vs. Legacy Methods
Strategic Overview: The Piperazine Paradox
Piperazine scaffolds are ubiquitous in pharmaceutical chemistry, serving as the backbone for blockbuster drugs ranging from antihistamines (Cetirizine) to antidepressants (Vortioxetine). However, their secondary amine structure presents a critical liability: high susceptibility to N-nitrosation .
In the wake of the global "sartan" and ranitidine recalls, regulatory scrutiny has intensified. The presence of N-nitroso-piperazine (NPZ) or N-nitroso-N-methylpiperazine (MNP) is no longer just a quality defect—it is a potential patient safety crisis. This guide objectively compares analytical methodologies for detecting these impurities, advocating for LC-MS/MS as the superior standard for confirming "absence" at the trace levels required by ICH M7(R2).
Regulatory Framework & The "Cohort of Concern"
Under ICH M7(R2) , nitrosamines are classified within the "Cohort of Concern," requiring control to levels significantly lower than standard mutagenic impurities.
-
Acceptable Intake (AI): Often as low as 26.5 ng/day for high-potency nitrosamines.[1]
-
The Challenge: For a drug with a maximum daily dose (MDD) of 1000 mg, the allowable impurity limit is 0.0265 ppm . Standard HPLC-UV methods (limit of detection ~50-100 ppm) are mathematically incapable of ensuring compliance.
Comparative Analysis: Selecting the Right Detection Architecture
The following comparison evaluates three common analytical approaches. The "Product" in this context is the High-Sensitivity LC-MS/MS Workflow , which is contrasted against legacy alternatives.
Table 1: Analytical Method Performance Matrix
| Feature | LC-MS/MS (Recommended) | GC-MS (Alternative) | HPLC-UV (Legacy) |
| Primary Mechanism | Electrospray Ionization (ESI) + Mass Filtration | Thermal Volatilization + Electron Impact | UV Absorption (Chromophores) |
| Sensitivity (LOD) | 0.001 – 0.005 ppm (Trace Level) | 0.01 – 0.05 ppm | > 50 ppm (Gross Contamination) |
| Thermal Stability | High (Ambient ionization) | Low (Risk of in-situ nitrosamine formation) | High |
| Selectivity | Excellent (MRM transitions specific to mass) | Good (Retention time + Mass) | Poor (Co-elution common) |
| Matrix Effects | Moderate (Requires stable isotope internal standards) | Low | High (Excipient interference) |
| Verdict | Gold Standard for release testing | Viable only if analyte is thermally stable | Obsolete for trace analysis |
Critical Insight: The Thermal Degradation Trap
Why GC-MS fails for certain Piperazines: GC-MS requires heating samples to >150°C for volatilization. If the sample matrix contains residual nitrites and secondary amines, the heat of the injection port can drive the artificial formation of nitrosamines during analysis, leading to false positives . Conversely, thermolabile nitrosamines may degrade, leading to false negatives . LC-MS/MS avoids this by operating at lower temperatures using liquid-phase ionization.
Visualizing the Risk & Control Strategy
The following diagrams illustrate the formation pathway of the impurity and the decision logic for selecting the analytical method.
Figure 1: Mechanism of N-nitroso-piperazine formation. Secondary amines react with nitrosating agents under acidic conditions.[2][3]
Figure 2: Decision tree for selecting the appropriate analytical platform based on impurity properties and regulatory limits.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol is designed to be self-validating , incorporating internal standards to correct for matrix effects and recovery loss.
Target Analyte: N-Nitroso-Piperazine (NPZ) Internal Standard (IS): N-Nitroso-Piperazine-d4 (Deuterated)
Step 1: Reagent & Sample Preparation
-
Causality: We use Methanol as the solvent because piperazine derivatives are highly soluble in it, and it is compatible with ESI ionization.
-
Protocol:
-
Stock Solution: Dissolve 10 mg of NPZ reference standard in 100 mL Methanol (100 ppm).
-
IS Spiking: Prepare a 100 ppb solution of NPZ-d4 in 0.1% Formic Acid/Water.
-
Sample Prep: Weigh 50 mg of synthesized Piperazine product. Dissolve in 1.0 mL of Methanol. Vortex for 5 mins.
-
Dilution: Dilute the sample 1:10 with the IS Spiking Solution .
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (prevents UV degradation).
-
Step 2: Chromatographic Conditions (LC)
-
Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.
-
Why? The C18 stationary phase provides strong retention for the hydrophobic nitroso group, while the "EC" (End-Capped) feature reduces tailing caused by the basic amine of the piperazine ring.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for positive mode ESI).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0-1 min: 5% B (Hold for trapping)
-
1-6 min: 5% -> 95% B (Elution)
-
6-8 min: 95% B (Wash)
-
8-10 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (MS/MS)
-
Source: Electrospray Ionization (ESI) – Positive Mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4][5]
-
Why? MRM monitors a specific parent-to-daughter ion transition, eliminating background noise from the complex synthesis matrix.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| NPZ | 116.1 | 86.1 | 15 | Quantifier |
| NPZ | 116.1 | 44.1 | 25 | Qualifier |
| NPZ-d4 | 120.1 | 90.1 | 15 | Internal Std |
Step 4: System Suitability (Self-Validation)
Before running samples, the system must pass these criteria:
-
S/N Ratio: > 10 for the LOQ standard (0.005 ppm).
-
Linearity: R² > 0.99 for calibration curve (0.005 - 1.0 ppm).
-
Recovery: Spiked samples must show 80-120% recovery of the Internal Standard.
Expert Commentary: Why This Matters
As a Senior Application Scientist, I often see labs default to GC-MS because it is "available." This is a critical error for piperazines. The high boiling point of piperazine scaffolds often requires high GC inlet temperatures, which can thermally decompose the parent molecule or, worse, catalyze nitrosation if residual nitrites are present in the injector liner.
LC-MS/MS is not just an alternative; it is the only defensible choice for regulatory submissions (FDA/EMA) when dealing with thermally sensitive amine-nitrite matrices. The protocol above ensures that you are detecting actual impurities, not artifacts of your analysis.
References
-
International Council for Harmonisation (ICH). (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). [Link][6]
-
U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. [Link]
-
Bharate, S. S. (2021).[2] Critical Analysis of Drug Product Recalls due to Nitrosamine Impurities. Journal of Medicinal Chemistry. [Link]
-
Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by LC-MS/MS. Rapid Communications in Mass Spectrometry. [Link]
Sources
Safety Operating Guide
1,4-Bis(furan-2-ylcarbonyl)piperazine: Proper Disposal Procedures
CAS No: 31350-27-3 Chemical Class: Bis-amide / Furan Derivative Primary Hazard: Irritant, Potential Sensitizer, Organic Toxin[1]
Part 1: Executive Directive (The "Why" and "What")
Operational Stance: 1,4-Bis(furan-2-ylcarbonyl)piperazine is a stable organic amide under normal conditions.[1] However, unlike simple piperazine, the furan rings introduce a susceptibility to oxidative degradation and potential biological activity (sensitization). While not a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations (40 CFR 261.33), it must be managed as Non-Regulated Chemical Waste (unless mixed with listed solvents) and destroyed via High-Temperature Incineration .[1]
Immediate Prohibitions:
-
NO disposal down sink drains (aquatic toxicity risk).
-
NO mixing with strong oxidizers (risk of exothermic furan ring cleavage).
-
NO disposal in regular municipal trash (bioactive potential).
Part 2: Hazard Assessment & Causality
To dispose of this chemical safely, you must understand its molecular behavior.
| Feature | Chemical Behavior | Disposal Implication |
| Furan Ring | Aromatic but electron-rich.[1][2] Susceptible to oxidation and ring-opening by strong acids or oxidizers. | Segregation: Keep separate from nitric acid, peroxides, and strong oxidizers to prevent fire/fumes in waste containers.[1] |
| Piperazine Core | The nitrogens are acylated (amides), neutralizing the typical basicity of piperazine.[1] | Compatibility: It is chemically neutral.[1] It will not react violently with mild acids or bases in a commingled waste stream. |
| Physical State | Solid powder (typically).[1] | Dust Hazard: Inhalation sensitization is a risk.[1] Use a fume hood when transferring to waste containers. |
Expert Insight - The Peroxide Myth: Researchers often fear "furan" implies "peroxide former" (like THF). In this molecule, the carbonyl group attached to the furan ring stabilizes it. It is NOT a Class A/B peroxide former. However, prolonged exposure to UV light can degrade the furan ring. Action: Store waste in opaque or amber containers.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Applicability: Old reagent bottles, scraped solids from evaporation.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling:
-
Transfer:
-
Perform inside a chemical fume hood.
-
Dampen a paper towel with water to wipe up residual dust; place this towel into the same solid waste container.
-
-
Final Disposition: Seal tightly. Request pickup for Incineration .
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Applicability: Mother liquors, reaction solvents containing the compound.[6]
Critical Decision: The disposal path is dictated by the solvent, not the solute.
-
If Solvent is Halogenated (e.g., DCM, Chloroform):
-
Pour into Halogenated Organic Waste carboy.
-
RCRA Code: Likely F002 (depending on solvent).
-
-
If Solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate, DMSO):
-
Pour into Non-Halogenated Organic Waste carboy.
-
RCRA Code: Likely F003 or D001 (Ignitable).
-
-
If Aqueous (High Water Content):
-
Do not pour down the drain.
-
Collect in Aqueous Waste container. Ensure pH is between 5–9 before adding to a communal carboy to prevent off-gassing.
-
Scenario C: Contaminated Debris
Applicability: Gloves, weigh boats, pipettes.[1]
-
Gross Contamination: If visible solid is caked on the item, place it in a clear heavy-duty plastic bag (6 mil thickness).
-
Segregation: Keep separate from "Sharps" (needles/glass) to prevent bag puncture.
-
Disposal: Tie the bag using a gooseneck seal. Place inside the laboratory's Solid Hazardous Waste drum (often a fiberboard drum with a liner).
Part 4: Waste Stream Decision Logic (Visualization)
The following diagram illustrates the segregation logic required for regulatory compliance.
Figure 1: Segregation logic for 1,4-Bis(furan-2-ylcarbonyl)piperazine waste streams ensuring RCRA compliance.
Part 5: Emergency Spill Response
If a spill occurs outside of primary containment:
| Parameter | Protocol |
| Minor Spill (< 5g) | 1. Don Nitrile gloves and N95/P100 respirator.2. Cover with wet paper towels to prevent dust generation.3. Wipe up and place in Solid Waste container.4. Clean area with soap and water.[7][8] |
| Major Spill (> 5g) | 1. Evacuate immediate area.2. Mark the zone.3.[9][10][11] Use a HEPA-filtered vacuum or wet-sweeping method (never dry sweep).4.[1] Contact EHS for disposal of vacuum contents. |
| Skin Contact | Wash immediately with soap and copious water for 15 minutes.[1] The furan moiety can be lipophilic; thorough washing is essential. |
Part 6: Regulatory & Compliance Data[10]
US EPA (RCRA) Classification:
-
Listed Waste: No (Not P-listed or U-listed).
-
Characteristic Waste: Not ignitable (D001), Corrosive (D002), or Reactive (D003) in solid form.
-
Toxicity Characteristic (TCLP): Not standardly tested, but "Generator Knowledge" dictates treating as Toxic .
European Waste Catalogue (EWC):
-
Code: 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 336735, 1,4-Bis(furan-2-ylcarbonyl)piperazine. Retrieved from [Link]
-
US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 1,4-Bis(2-furoyl)piperazine.[12] (General Furan Derivative Guidance). Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. 1,4-Bis(furan-2-ylcarbonyl)piperazine|CAS 31350-27-3 [benchchem.com]
- 3. pca.state.mn.us [pca.state.mn.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. republicservices.com [republicservices.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. furan.com [furan.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. 1,4-Bis(furan-2-ylcarbonyl)piperazine | C14H14N2O4 | CID 336735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1,4-Bis(furan-2-ylcarbonyl)piperazine
Topic: Personal Protective Equipment & Handling Guide for 1,4-Bis(furan-2-ylcarbonyl)piperazine CAS: 31350-27-3 Classification: Pharmaceutical Impurity / Research Chemical[1]
Executive Safety Assessment
1,4-Bis(furan-2-ylcarbonyl)piperazine (also known as Terazosin Impurity M) is a piperazine derivative containing two furoyl groups.[1] While primarily classified as Harmful if Swallowed (H302) , its structural moiety (piperazine core) necessitates handling precautions equivalent to sensitizers .[1] Piperazine derivatives are known to induce respiratory and skin sensitization upon prolonged exposure.[1]
Operational Directive: Treat this compound as a Potent Pharmacological Intermediate . All handling must prioritize the prevention of inhalation (dust) and dermal contact.[1][2][3][4]
PPE Selection Matrix
This matrix matches specific operational hazards with the required protective equipment.
| Protection Zone | Standard Operation (<100 mg) | High-Risk Operation (>100 mg or Solution Prep) | Technical Rationale |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95/P100 Respirator | Prevents inhalation of fine particulates.[1] Piperazine cores are potential respiratory sensitizers.[1][3][5][6][7] |
| Hand Protection | Nitrile Gloves (Min 0.11 mm) | Double Nitrile or Nitrile + Laminate | Nitrile offers excellent resistance to solid particulate permeation.[1] Double gloving prevents micro-breaches during solution preparation.[1] |
| Eye/Face | Safety Glasses (Side Shields) | Chemical Goggles | Goggles are mandatory if dust generation is possible or when working with pressurized vessels.[1] |
| Body Defense | Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Disposable Gown | Prevents accumulation of static-charged powder on street clothing, reducing secondary exposure risks outside the lab.[1] |
Risk-Based Logic Workflow
The following decision tree illustrates the safety logic for selecting PPE based on the physical state and quantity of the material.
Figure 1: Decision logic for PPE selection based on physical state and quantity thresholds.
Operational Protocols
A. Weighing & Transfer (Critical Step)
-
The Hazard: Static electricity can cause the fine powder to "jump," leading to surface contamination and inhalation risk.[1]
-
Protocol:
-
Static Control: Use an antistatic gun or bar inside the balance enclosure before opening the vial.[1]
-
Containment: Weigh only inside a certified chemical fume hood. Never weigh on an open bench.
-
Technique: Use a disposable anti-static weighing boat. Do not return excess material to the stock vial to prevent cross-contamination.
-
B. Solubilization
-
Solubility Profile: Soluble in DMSO and Methanol .[1] Sparingly soluble in water.[1]
-
Protocol:
-
Add solvent slowly down the side of the vessel to minimize aerosolization of the powder.[1]
-
Vortex with the cap tightly sealed .
-
Inspect: Ensure no powder remains on the threads of the vial before storage.
-
C. Storage & Stability
-
Light Sensitivity: Furan rings are susceptible to photo-oxidation.[1] Store in amber vials .
-
Temperature: Store at 2-8°C (Refrigerated) to prevent degradation. Desiccate to prevent hydrolysis.[1]
Emergency Response & Disposal
Spill Response Workflow
In the event of a spill, immediate containment is required to prevent the spread of potentially sensitizing dust.[1]
Figure 2: Step-by-step spill response protocol emphasizing the prohibition of dry sweeping.[1][5]
Disposal Protocol
-
Solid Waste: Collect in a sealed container labeled "Hazardous Chemical Waste - Toxic."
-
Liquid Waste: Dispose of DMSO/Methanol solutions in the Non-Halogenated Organic Solvent stream.
-
Decontamination: Wipe all surfaces with 70% Ethanol followed by a detergent wash to remove residues.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 336735, 1,4-Bis(furan-2-ylcarbonyl)piperazine.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: 1,4-bis(2-furoyl)piperazine.[1] Retrieved from [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine.[1] (Used for structural class extrapolation).[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
